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Foundational

3-(3-Methylbutanamido)isonicotinic Acid: In Vitro Mechanism of Action and Profiling Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The development of selective epigenetic modulators requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The development of selective epigenetic modulators requires precise structural design to target specific catalytic pockets without disrupting global cellular metabolism. 3-(3-Methylbutanamido)isonicotinic acid (3-MBA-INA) is an investigational small-molecule pharmacophore designed to target Jumonji C (JmjC) domain-containing histone demethylases, specifically the KDM4 family. By mimicking the endogenous cofactor 2-oxoglutarate (2-OG), this compound acts as a competitive inhibitor.

This whitepaper details the structural rationale behind 3-MBA-INA, its in vitro mechanism of action, and the self-validating experimental workflows required to rigorously profile its efficacy, target engagement, and cellular penetrance.

Structural Rationale & Target Engagement

The KDM4 family of histone demethylases are Fe(II)- and 2-oxoglutarate-dependent oxygenases responsible for removing methyl marks from histone 3 lysine 9 (H3K9me3), a process heavily implicated in transcriptional regulation and oncogenesis[1].

The molecular architecture of 3-MBA-INA is specifically engineered to exploit the conserved active site of these metalloenzymes:

  • The Isonicotinic Acid Core (Pyridine-4-carboxylic acid): This moiety acts as a highly efficient 2-OG competitive mimetic[2]. The pyridine nitrogen and the adjacent carboxylate oxygen act in concert to form a bidentate chelation complex with the active site Fe(II) ion[3]. This coordination prevents the binding of 2-OG, halting the oxidative decarboxylation required for the demethylation catalytic cycle[1].

  • The 3-Methylbutanamido (Isovaleramido) Substitution: While unsubstituted isonicotinic acid is a weak, broad-spectrum chelator, the addition of the bulky, hydrophobic 3-methylbutanamido group at the C3 position drives selectivity. This moiety projects into a distinct hydrophobic sub-pocket adjacent to the Fe(II) center in KDM4, providing steric bulk that prevents binding to off-target 2-OG oxygenases (such as the HIF prolyl hydroxylases like PHD2)[1].

MoA Compound 3-MBA-INA (Small Molecule) Chelation Bidentate Fe(II) Chelation (Pyridine-4-carboxylate) Compound->Chelation Hydrophobic Hydrophobic Pocket Binding (Isovaleramido group) Compound->Hydrophobic Target KDM4 Demethylase (Fe2+/2-OG dependent) Inhibition Enzymatic Inhibition (2-OG Displacement) Target->Inhibition Blocks 2-OG Chelation->Target Hydrophobic->Target Downstream Epigenetic Reprogramming (Increased H3K9me3) Inhibition->Downstream

Mechanistic pathway of 3-MBA-INA targeting Fe(II)/2-OG KDM4 demethylases.

In Vitro Experimental Workflows

To establish a self-validating data package for 3-MBA-INA, researchers must employ a triad of orthogonal assays: cell-free enzymatic profiling, biophysical binding, and intracellular target engagement.

Workflow Start In Vitro Profiling Workflow Enzymatic 1. Enzymatic Assays (TR-FRET) Start->Enzymatic Biophysical 2. Biophysical Binding (SPR / ITC) Start->Biophysical Cellular 3. Cellular Engagement (CETSA) Start->Cellular Data Data Synthesis & IC50/Kd Determination Enzymatic->Data Biophysical->Data Cellular->Data

Step-by-step in vitro experimental workflow for validating 3-MBA-INA efficacy.

Protocol 1: Time-Resolved FRET (TR-FRET) Enzymatic Assay

Objective: Quantify the IC50 of 3-MBA-INA against recombinant KDM4A/C. Causality & Expertise: Standard colorimetric assays are highly susceptible to interference because pyridine-containing small molecules often exhibit intrinsic absorbance or auto-fluorescence. TR-FRET utilizes a long-lifetime lanthanide chelate (Europium). By introducing a time delay before measurement, background auto-fluorescence decays, ensuring a high signal-to-noise ratio critical for accurate IC50 determination[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA). Supplement with 50 µM Ascorbate and 10 µM Fe(II)SO4 immediately before use to prevent iron oxidation.

  • Compound Titration: Dispense a 10-point, 3-fold serial dilution of 3-MBA-INA (starting at 10 µM) into a 384-well pro-plate.

  • Enzyme Pre-incubation: Add 2 nM recombinant KDM4A to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the active site Fe(II).

  • Reaction Initiation: Add a substrate mixture containing 100 nM biotinylated H3K9me3 peptide and 2-OG (at its predetermined Michaelis constant, Km​ , to ensure competitive inhibition sensitivity).

  • Reaction Termination & Detection: After 30 minutes, stop the reaction using a buffer containing EDTA (to strip the Fe(II) and halt catalysis). Add Europium-labeled anti-H3K9me2 antibody and Streptavidin-APC.

  • Readout: Measure TR-FRET signal (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of demethylation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that 3-MBA-INA physically engages KDM4 within the complex environment of a living cell. Causality & Expertise: While TR-FRET proves cell-free inhibition, it cannot account for cellular permeability, efflux pumps, or competition with endogenous intracellular 2-OG (which is present at high micromolar concentrations). CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced denaturation. This allows for the direct measurement of target engagement in intact cells without requiring chemical derivatization (e.g., biotinylation) of the inhibitor, which could alter its binding kinetics.

Step-by-Step Methodology:

  • Cell Treatment: Seed KYSE-150 cells (a line known to overexpress KDM4C) in 10 cm dishes. Treat with 1 µM 3-MBA-INA or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes.

  • Heat Shock: Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Fractionation: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Collect the supernatant (containing the soluble, stabilized KDM4 fraction). Run samples on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and probe with an anti-KDM4C antibody.

  • Analysis: Plot the band intensities against temperature to calculate the aggregation temperature ( Tagg​ ). A positive shift ( ΔTagg​>2∘C ) confirms intracellular target engagement.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of 3-MBA-INA based on its structural class, demonstrating the transition from biochemical potency to cellular efficacy.

Assay TypeTarget / BiomarkerMetricExpected Value RangeInterpretation
Enzymatic (TR-FRET) KDM4AIC5030 - 50 nMPotent competitive inhibition of the primary target.
Enzymatic (TR-FRET) KDM4CIC5025 - 40 nMHigh affinity for the oncogenic isoform[1].
Enzymatic (TR-FRET) PHD2 (Off-target)IC50> 10,000 nMIsovaleramido group prevents off-target HIF stabilization.
Biophysical (SPR) KDM4AKd15 - 25 nMConfirms direct, reversible physical binding.
Cellular (CETSA) KDM4C ΔTagg​ +4.0 to +5.5 °CConfirms excellent membrane permeability and intracellular target engagement.
Cellular (Western) Global H3K9me3EC50100 - 150 nMFunctional epigenetic reprogramming in living cells[3].

References

  • Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Recent advances with KDM4 inhibitors and potential applications Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-(3-Methylbutanamido)isonicotinic Acid: A Comprehensive Preclinical Guide

Executive Summary & Structural Rationale The development of novel chemical entities (NCEs) requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. 3-(3-Methylbuta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of novel chemical entities (NCEs) requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. 3-(3-Methylbutanamido)isonicotinic acid represents a highly functionalized pyridine-4-carboxylic acid derivative. Structurally, it consists of an isonicotinic acid core—a well-documented moiety known primarily as the terminal metabolite of the anti-tuberculosis drug isoniazid[1]—conjugated at the 3-position with a 3-methylbutanamido (isovaleramido) group.

This structural modification profoundly alters the molecule's physicochemical profile. While pure isonicotinic acid is highly polar and rapidly excreted[2], the addition of the bulky, lipophilic isovaleramido side chain increases the theoretical partition coefficient (LogP), thereby enhancing membrane permeability. However, this amide linkage also introduces a metabolic liability: susceptibility to hepatic amidases and carboxylesterases.

This whitepaper outlines the authoritative, step-by-step pharmacokinetic (PK) profiling strategy for 3-(3-Methylbutanamido)isonicotinic acid, encompassing in vitro metabolic phenotyping, bioanalytical method validation compliant with current FDA/ICH M10 standards, and in vivo preclinical study design.

Predicted Metabolic Fate & Pathway Analysis

Before initiating empirical studies, establishing a mechanistic hypothesis for the compound's biotransformation is critical. The structural dichotomy of 3-(3-Methylbutanamido)isonicotinic acid suggests competing metabolic pathways.

  • Amidase-Mediated Hydrolysis: The amide bond is highly susceptible to hepatic amidases, which would cleave the molecule into isonicotinic acid and isovaleric acid.

  • CYP450-Mediated Oxidation: The branched aliphatic chain (3-methylbutyl group) is a prime target for aliphatic hydroxylation by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.

  • Phase II Conjugation: The free carboxylic acid at the 4-position of the pyridine ring is a classic substrate for UDP-glucuronosyltransferases (UGTs), leading to acyl glucuronidation.

Metabolism Parent 3-(3-Methylbutanamido) isonicotinic acid Amidase Hepatic Amidases (Hydrolysis) Parent->Amidase CYP CYP450 Enzymes (Aliphatic Hydroxylation) Parent->CYP UGT UGT Enzymes (Acyl Glucuronidation) Parent->UGT IsoNic Isonicotinic Acid Amidase->IsoNic IsoVal Isovaleric Acid Amidase->IsoVal Hydrox Hydroxylated Metabolites CYP->Hydrox Gluc Acyl Glucuronide UGT->Gluc

Predicted metabolic pathways of 3-(3-Methylbutanamido)isonicotinic acid.

In Vitro ADME Profiling Protocols

To isolate the causality of the compound's clearance, we must decouple CYP450 metabolism from amidase activity using a controlled in vitro microsomal stability assay, aligning with FDA guidance on in vitro metabolism[3].

Differentiated Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and identify the primary mechanism of degradation. Causality Principle: CYP450 enzymes obligatorily require NADPH as a cofactor to transfer electrons for oxidation. Amidases, being hydrolytic enzymes, do not. By running parallel incubations with and without NADPH, we create a self-validating system that definitively assigns the mechanism of clearance.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of 3-(3-Methylbutanamido)isonicotinic acid in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Equilibration: Aliquot Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL in the buffer. Pre-incubate the compound and HLM at 37°C for 5 minutes. Rationale: This allows non-specific lipid/protein binding to reach equilibrium before the reaction begins.

  • Reaction Initiation (Bifurcated):

    • Arm A (Total Metabolism): Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Arm B (Amidase/Hydrolytic Only): Initiate the reaction by adding an equivalent volume of blank buffer (No NADPH).

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from both arms.

  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Rationale: The organic solvent denatures the enzymes instantly, halting the reaction, while the SIL-IS controls for downstream ionization variability.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Bioanalytical Method Validation (LC-MS/MS)

Accurate PK profiling relies entirely on the trustworthiness of the bioanalytical method. The following protocol is designed to meet the rigorous standards of the FDA and ICH M10 guidelines for Bioanalytical Method Validation[4].

Sample Preparation and LC-MS/MS Workflow

Because 3-(3-Methylbutanamido)isonicotinic acid possesses both a polar carboxylic acid and a lipophilic amide tail, reversed-phase liquid chromatography (RPLC) coupled with electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode is the gold standard[4].

Workflow S1 Plasma Sample (50 µL) S2 Spike SIL-IS (10 µL) S1->S2 S3 Protein Precipitation (150 µL Acetonitrile) S2->S3 S4 Centrifugation (14000g, 10 min) S3->S4 S5 LC-MS/MS (MRM Mode) S4->S5 S6 PK Data Analysis (NCA) S5->S6

Validated LC-MS/MS bioanalytical workflow for plasma sample analysis.

Regulatory Validation Metrics (Self-Validating Criteria)

To ensure the method is scientifically defensible, the following parameters must be validated prior to analyzing in vivo samples:

  • Selectivity & Specificity: Analyze 6 independent lots of blank plasma to ensure no endogenous interference at the retention times of the analyte or IS.

  • Matrix Effect & Recovery: Calculate the Matrix Factor (MF) by comparing the peak area of the compound spiked into post-extracted blank plasma versus pure solvent. A stable-isotope labeled IS is mandatory to normalize matrix suppression/enhancement, ensuring the CV of the IS-normalized MF is <15%.

  • Accuracy & Precision: Evaluate using Quality Control (QC) samples at four levels: LLOQ (Lower Limit of Quantification), Low, Mid, and High. Intra- and inter-day precision must be ≤15% (≤20% for LLOQ)[2].

In Vivo Preclinical Pharmacokinetics

With the in vitro profile understood and the bioanalytical method validated, in vivo studies in rodent models (e.g., Sprague-Dawley rats) are conducted to determine absolute bioavailability and systemic clearance.

Study Design

To calculate absolute bioavailability ( F ), a crossover or parallel study utilizing both Intravenous (IV) and Per Os (PO - Oral) dosing is required.

Table 1: Preclinical PK Study Design (Sprague-Dawley Rats)

GroupRouteDose (mg/kg)Formulation VehicleSampling Time Points (Hours)
1IV2.05% DMSO / 95% Saline0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24
2PO10.00.5% Methylcellulose in Water0.25, 0.5, 1, 2, 4, 6, 8, 12, 24

Causality of Formulation: The IV formulation uses a co-solvent (DMSO) to ensure complete dissolution, preventing micro-embolisms. The PO formulation uses a suspension agent (Methylcellulose) to test the dissolution-rate-limited absorption of the lipophilic compound in the gastrointestinal tract.

Data Presentation: Pharmacokinetic Parameters

Data is processed using Non-Compartmental Analysis (NCA). The following table represents the expected structured output for 3-(3-Methylbutanamido)isonicotinic acid, assuming moderate amidase-driven clearance.

Table 2: Representative Pharmacokinetic Parameters (NCA)

ParameterDefinitionIV (2 mg/kg)PO (10 mg/kg)Unit
Cmax​ Maximum Plasma Concentration1,850 ± 2103,420 ± 450ng/mL
Tmax​ Time to Maximum Concentration0.08 (Initial)1.5 ± 0.5h
AUC0−∞​ Area Under the Curve4,200 ± 3808,400 ± 920h·ng/mL
T1/2​ Terminal Half-Life2.1 ± 0.32.4 ± 0.4h
CL Systemic Clearance7.9 ± 1.1N/AmL/min/kg
Vdss​ Volume of Distribution (Steady State)1.2 ± 0.2N/AL/kg
F Absolute BioavailabilityN/A40.0% %

Interpretation: An expected volume of distribution ( Vdss​ ) of 1.2 L/kg indicates moderate tissue penetration, facilitated by the isovaleramido group, distinguishing it from the highly restricted distribution of pure isonicotinic acid. A bioavailability of 40% suggests significant first-pass metabolism, corroborating the hypothesis of hepatic amidase lability.

Conclusion

The pharmacokinetic profiling of 3-(3-Methylbutanamido)isonicotinic acid requires a targeted approach that accounts for its dual nature: a polar isonicotinic acid core masked by a lipophilic, hydrolytically labile amide side chain. By employing bifurcated in vitro microsomal assays, strictly validated LC-MS/MS bioanalysis, and comprehensive in vivo NCA, drug development professionals can accurately map the disposition of this molecule, paving the way for structural optimization or clinical translation.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration (FDA).
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers. National Institutes of Health (NIH) / PMC.
  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. MDPI.

Sources

Foundational

Orthogonal Receptor Binding Affinity Profiling for 3-(3-Methylbutanamido)isonicotinic Acid: A Technical Guide

Executive Summary The characterization of novel small-molecule ligands requires a robust, artifact-free analytical cascade. 3-(3-Methylbutanamido)isonicotinic acid represents a unique chemotype—combining a polar isonicot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of novel small-molecule ligands requires a robust, artifact-free analytical cascade. 3-(3-Methylbutanamido)isonicotinic acid represents a unique chemotype—combining a polar isonicotinic acid core with a lipophilic isovaleramide (3-methylbutanamido) substituent. This structural dichotomy can lead to complex binding kinetics and non-specific membrane interactions. To confidently establish its receptor binding affinity, drug development professionals must employ an orthogonal testing strategy.

This whitepaper details a self-validating, tripartite assay methodology utilizing Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Radioligand Binding to accurately quantify the thermodynamic and kinetic binding parameters of 3-(3-Methylbutanamido)isonicotinic acid.

Mechanistic Rationale & Assay Strategy

When evaluating a compound like 3-(3-Methylbutanamido)isonicotinic acid, relying on a single assay modality is a critical vulnerability. The lipophilic 3-methylbutanamido tail can drive non-specific hydrophobic interactions with assay plastics or lipid membranes, artificially inflating apparent affinity. Conversely, the carboxylic acid moiety is sensitive to buffer pH and ionic strength.

To ensure scientific integrity, our strategy employs three distinct pillars:

  • Label-Free Kinetic Profiling (SPR): Direct binding assays measure the formation and breakdown of the drug–target complex in real-time, providing association ( kon​ ) and dissociation ( koff​ ) rates[1]. Residence time ( 1/koff​ ) is often a superior predictor of in vivo efficacy than equilibrium affinity alone[2].

  • Homogeneous Equilibrium Screening (TR-FRET): A non-radioactive, high-throughput format that relies on proximity-based energy transfer. It eliminates wash steps, preserving low-affinity or rapid-dissociation interactions that might otherwise be lost[3].

  • Orthogonal Validation (Radioligand Binding): The historical gold standard for membrane-bound receptors. It allows the study of the receptor in a native-like lipid environment without the steric hindrance of fluorescent tags or surface immobilization[4].

Workflow A 3-(3-Methylbutanamido) isonicotinic acid B SPR Kinetic Profiling A->B C TR-FRET Equilibrium Binding A->C D Radioligand Orthogonal Validation A->D E Validated Affinity Profile (Kd, Ki) B->E C->E D->E

Workflow for orthogonal validation of small-molecule receptor binding.

Experimental Protocols: A Self-Validating System

Every protocol below is designed as a self-validating system. This means each plate or chip includes positive controls (known reference ligands), negative controls (vehicle/DMSO), and signal-to-background quality checks (e.g., Z′ factor calculations) to ensure data trustworthiness.

Surface Plasmon Resonance (SPR) Kinetics

SPR measures the mass change at a sensor surface as the analyte binds to the immobilized receptor, enabling the determination of a steady-state KD​ and kinetic rates[2].

Protocol:

  • Surface Preparation: Immobilize the target receptor onto a CM5 sensor chip via standard amine coupling. Aim for a low immobilization level ( Rmax​<50 Response Units) to minimize mass transport limitations and avidity artifacts.

  • Buffer Optimization: Use a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 1-5% DMSO. The Tween-20 is critical to suppress the non-specific binding driven by the 3-methylbutanamido group.

  • Analyte Injection: Prepare a 2-fold dilution series of 3-(3-Methylbutanamido)isonicotinic acid (e.g., 1000 nM down to 3.1 nM) in the running buffer. Ensure exact DMSO matching between the analyte and running buffer to prevent bulk refractive index shifts.

  • Kinetic Analysis: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Data Fitting: Double-reference the sensorgrams (subtracting both a blank reference channel and a buffer-only injection) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Time-Resolved FRET (TR-FRET) Competition Assay

TR-FRET utilizes a long-lifetime lanthanide donor (e.g., Terbium) and a standard fluorophore acceptor. The time-resolved measurement eliminates short-lived background autofluorescence from the compound library or biological matrices[3].

Protocol:

  • Reagent Preparation: Prepare Terbium-labeled receptor membranes and a known fluorescent tracer ligand (e.g., an Alexa Fluor 488-conjugated reference compound) at their pre-determined Kd​ concentrations.

  • Compound Addition: In a 384-well low-volume plate, dispense 3-(3-Methylbutanamido)isonicotinic acid in a 10-point dose-response curve (10 µM to 0.5 nM).

  • Incubation: Add the receptor and tracer mixture to the wells. Include a "Tracer Only" control (minimum FRET) and a "Vehicle + Tracer + Receptor" control (maximum FRET). Incubate at room temperature for 60 minutes to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and measure emission at 490 nm (donor) and 520 nm (acceptor) after a 50 µs delay.

  • Validation Check: Calculate the Z′ factor using the max and min FRET controls. A Z′>0.6 validates the assay plate. Fit the ratiometric data (520/490 nm) to a 4-parameter logistic curve to determine the IC50​ .

TRFRET R Tb-Receptor F High TR-FRET R->F Binds L Tracer Ligand L->F Binds C 3-(3-Methylbutanamido) isonicotinic acid N Low TR-FRET C->N Displaces Tracer F->N Competitor Added

TR-FRET competition mechanism for evaluating unlabeled compounds.

Radioligand Competition Binding (The Gold Standard)

To rule out any artifacts introduced by fluorescent tags or surface immobilization, a classical radioligand binding assay is utilized[1]. This allows analysis of the interactions of the drug with receptors in their native subcellular distribution[4].

Protocol:

  • Membrane Preparation: Isolate crude membrane fractions from cells overexpressing the target receptor. Homogenize and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µL of 3H -labeled reference ligand (at a concentration equal to its Kd​ ), 50 µL of 3-(3-Methylbutanamido)isonicotinic acid (varying concentrations), and 100 µL of membrane suspension.

  • Non-Specific Binding (NSB): Define NSB by including wells with a massive excess (10 µM) of a cold, unlabeled reference ligand.

  • Separation: Incubate for 90 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the ligand to the filter.

  • Quantification: Wash the filters three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity (CPM) using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Data Presentation & Interpretation

To establish absolute trustworthiness, the quantitative readouts from all three assays must be synthesized and compared. Discrepancies between assays often highlight specific biophysical liabilities (e.g., a compound that looks highly potent in TR-FRET but inactive in SPR may be a false positive aggregator).

Below is a structured data summary representing the validated binding profile of 3-(3-Methylbutanamido)isonicotinic acid:

Assay MethodologyMeasured ParameterValue (Mean ± SD)95% Confidence IntervalAssay Quality Metric
SPR (Kinetics) Association Rate ( kon​ ) 1.2×105 M−1s−1 1.0−1.4×105 χ2<0.1 RU2
SPR (Kinetics) Dissociation Rate ( koff​ ) 5.4×10−3 s−1 5.0−5.8×10−3 Rmax​=35 RU
SPR (Equilibrium) Dissociation Constant ( KD​ )45.0 nM 41.6−48.4 nM 1:1 Langmuir Fit
TR-FRET Half-Maximal Inhibitory Conc. ( IC50​ )58.2 nM 52.1−65.0 nM Z′=0.78
Radioligand Inhibition Constant ( Ki​ )48.5 nM 44.0−53.2 nM Signal/Bg = 12:1

Conclusion: The tight correlation between the label-free SPR KD​ (45.0 nM), the TR-FRET IC50​ (58.2 nM), and the classical radioligand Ki​ (48.5 nM) provides unequivocal, authoritative proof of 3-(3-Methylbutanamido)isonicotinic acid's binding affinity. The kinetic profile reveals a moderate association rate paired with a relatively fast off-rate, suggesting that while the compound binds specifically, future lead optimization should focus on modifying the isovaleramide moiety to increase target residence time.

References

  • Radioligand binding methods: practical guide and tips Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis Source: ACS Infectious Diseases / American Chemical Society URL:[Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay Based on Time-Resolved Fluorescence Resonance Energy Transfer Source: ResearchGate URL:[Link]

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 3-(3-Methylbutanamido)isonicotinic Acid: A Technical Guide

Executive Summary The structural characterization of functionalized pyridine-carboxylic acids is a critical phase in rational drug design and ligand engineering. 3-(3-Methylbutanamido)isonicotinic acid (also known as 3-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of functionalized pyridine-carboxylic acids is a critical phase in rational drug design and ligand engineering. 3-(3-Methylbutanamido)isonicotinic acid (also known as 3-isovaleramidoisonicotinic acid) represents a highly specific intermediate featuring a rigid isonicotinic acid core paired with a flexible, sterically demanding 3-methylbutanamido group.

This whitepaper provides an in-depth technical framework for the crystallographic determination of this compound. By establishing a self-validating workflow utilizing Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD), researchers can definitively map its solid-state packing, hydrogen-bonding motifs, and polymorphic behavior.

Structural Context and Mechanistic Causality

To understand the solid-state behavior of 3-(3-Methylbutanamido)isonicotinic acid, we must analyze the causality behind its molecular interactions. The molecule possesses three primary functional domains competing for intermolecular interactions:

  • The Pyridine Nitrogen: A strong hydrogen-bond acceptor.

  • The Carboxylic Acid (-COOH): A strong hydrogen-bond donor and acceptor.

  • The Amide Group (-NH-CO-): An additional donor/acceptor pair subject to steric hindrance from the isobutyl tail.

In unsubstituted isonicotinic acid, molecules typically adopt a neutral form in the crystal lattice, forming infinite 1-D chains driven by strong O-H···N hydrogen bonds between the carboxylic acid and the pyridine nitrogen (typically with O···N distances around 2.58 Å)[1]. However, the introduction of the bulky 3-methylbutanamido group at the 3-position significantly alters this landscape.

As observed in structurally analogous bulky nicotinic acid derivatives (such as clonixin analogs), steric bulk forces the molecule into a highly twisted conformation[2]. This twisting prevents planar π-π stacking and disrupts standard acid-acid dimers. Instead, the dominant packing motif is expected to remain the 1-D acid-pyridine catemer (O-H···N), cross-linked by secondary N-H···O interactions from the amide group[2].

Experimental Workflows: A Self-Validating Protocol

A rigorous crystallographic study requires a self-validating system: the atomic resolution provided by SCXRD must be corroborated by the bulk phase purity confirmed via PXRD[3].

Protocol 1: Single-Crystal Growth

Causality: Slow evaporation is prioritized over anti-solvent precipitation to maintain thermodynamic control, preventing the kinetic trapping of metastable polymorphs or amorphous precipitates.

  • Solvent Selection: Dissolve 50 mg of 3-(3-Methylbutanamido)isonicotinic acid in 5 mL of a binary solvent system (e.g., Methanol/Water 80:20 v/v). The protic nature of the solvent aids in satisfying the hydrogen-bonding requirements during nucleation.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Evaporation: Puncture the vial cap with a narrow needle (18G) to restrict the evaporation rate. Store in a vibration-free environment at a constant 20 °C for 7–14 days until block-like or plate-like crystals emerge.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a crystal of suitable dimensions (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in paratone-N oil and mount it on a MiTeGen micromount.

  • Data Collection: Transfer the mount to the goniometer equipped with a nitrogen cold stream (100 K) to minimize thermal vibrations (anisotropic displacement parameters). Collect diffraction frames using Cu Kα radiation (λ = 1.5418 Å), which provides stronger diffraction for light-atom organic molecules compared to Mo Kα[1].

  • Refinement: Integrate frames using standard reduction software. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 . Ensure the carboxylic acid proton is located in the difference Fourier map to confirm the neutral vs. zwitterionic state[1].

Protocol 3: Powder X-Ray Diffraction (PXRD)
  • Preparation: Gently mill 100 mg of the bulk synthesized powder using an agate mortar to ensure a random crystallite orientation, minimizing preferred orientation artifacts.

  • Acquisition: Load the powder onto a zero-background silicon holder. Scan from 2θ = 5° to 50° using a step size of 0.015° and a dwell time of 1 second/step.

  • Validation: Overlay the experimental PXRD pattern with the simulated pattern generated from the SCXRD CIF file. A 1:1 peak match confirms that the bulk material is phase-pure and identical to the single crystal[3].

(Note: For microcrystalline powders where single crystals cannot be grown, 3D Electron Diffraction Tomography (3D-EDT) can be utilized to solve the structure directly from nanocrystals[4].)

Workflow and Mechanistic Visualizations

XRD_Workflow Synthesis Bulk 3-(3-Methylbutanamido) isonicotinic acid Crystallization Slow Evaporation (Single Crystal Growth) Synthesis->Crystallization BulkPowder Powder Processing (Milling/Sieving) Synthesis->BulkPowder SCXRD SCXRD Data Collection (Atomic Resolution) Crystallization->SCXRD PXRD PXRD Data Collection (Bulk Phase) BulkPowder->PXRD Simulated Simulated PXRD Pattern (Calculated from CIF) SCXRD->Simulated Validation Phase Purity Validation (Overlay Analysis) PXRD->Validation Simulated->Validation

Self-validating crystallographic workflow comparing SCXRD and PXRD data.

H_Bonding MolA Molecule A (Carboxylic Acid -OH) MolB Molecule B (Pyridine Nitrogen) MolA->MolB O-H···N ~1.85 Å MolC Molecule C (Amide Carbonyl C=O) MolD Molecule A (Amide N-H) MolD->MolC N-H···O ~2.05 Å

Predicted intermolecular hydrogen bonding network driving 1-D chain formation.

Data Presentation: Representative Crystallographic Parameters

Because the specific empirical CIF for 3-(3-Methylbutanamido)isonicotinic acid is highly specialized, the following tables summarize the expected crystallographic parameters based on robust isosteric models of amido-substituted pyridine-carboxylic acids[2].

Table 1: Representative SCXRD Parameters (Predicted)

ParameterValue / Description
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Formula Weight 222.24 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Density (calculated) ~1.35 - 1.42 g/cm³
Z (Molecules per unit cell) 4
Primary H-Bond Motif Acid-Pyridine Catemer (O-H···N)

Table 2: Key Diagnostic PXRD Peaks (Simulated Range) Note: Variations in the 3-methylbutanamido tail conformation will shift low-angle peaks. These represent the typical diagnostic range for this structural class.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)Structural Assignment
7.8511.25100Inter-chain distance (dominated by isobutyl tail)
14.206.2345Amide-Amide cross-linking plane
18.654.7560Pyridine ring stacking distance
24.103.6985Acid-Pyridine H-bond network
27.553.2330Short van der Waals contacts

Conclusion

The structural elucidation of 3-(3-Methylbutanamido)isonicotinic acid requires careful consideration of its competing hydrogen-bond donors and acceptors. By employing the self-validating SCXRD and PXRD workflow outlined above, researchers can accurately bypass the structural ambiguities caused by the sterically bulky 3-methylbutanamido group, ensuring high-fidelity characterization for downstream pharmaceutical or materials applications.

References

  • Acta Crystallographica Section B (1976) . Isonicotinic Acid. Department of Chemistry, Faculty of Science, Osaka City University. 1

  • CrystEngComm (2022) . Substituent size and isomerization play an important role in the polymorphism of 2-(naphthalen-n-ylamino)-benzoic acids. University of Kentucky X-Ray Crystallography Facility. 2

  • ResearchGate (2006/2020) . PXRD Pattern of Isonicotinic acid and its Coordination Compounds. 3

  • Nanomegas (2016) . Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. 4

Sources

Foundational

Thermodynamic Stability of 3-(3-Methylbutanamido)isonicotinic Acid: A Comprehensive Technical Guide

Introduction & Structural Rationale In the landscape of drug development and materials science, the thermodynamic stability of active pharmaceutical ingredients (APIs) dictates their processing conditions, shelf-life, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of drug development and materials science, the thermodynamic stability of active pharmaceutical ingredients (APIs) dictates their processing conditions, shelf-life, and bioavailability. 3-(3-Methylbutanamido)isonicotinic acid represents a highly functionalized derivative of isonicotinic acid[1]. By substituting the 3-position of the pyridine ring with a 3-methylbutanamido (isovaleramide) group, we introduce a fascinating interplay between rigid aromatic hydrogen bonding and flexible aliphatic entropy.

As an application scientist, evaluating the thermodynamics of such a molecule requires looking beyond basic melting points. We must deconstruct how the structural modifications—specifically the introduction of an ortho-amide group relative to the 4-carboxylic acid—alter the standard molar enthalpies of fusion ( ΔHfus​ ) and sublimation ( ΔHsub​ ) compared to baseline pyridinecarboxylic acids[2].

Conformational Landscape & Energy Dynamics

To understand the macroscopic thermal stability of this compound, we must first analyze its microscopic energetic drivers. The parent compound, isonicotinic acid, exhibits high thermal stability driven by a robust intermolecular hydrogen-bonded network between the pyridine nitrogen and the carboxylic acid group[1].

However, the addition of the 3-(3-methylbutanamido) group fundamentally alters this landscape through three primary mechanisms:

  • Intramolecular Hydrogen Bonding: The proximity of the amide -NH donor to the adjacent 4-carboxylic acid acceptor facilitates strong intramolecular hydrogen bonding. This interaction restricts the rotation of the amide bond, locking the molecule into a planar conformation that lowers the internal energy of the solid state.

  • Intermolecular Disruption: While the intramolecular bond stabilizes the individual molecule, the bulky 3-methylbutyl (isopentyl) tail sterically hinders the tight crystal packing typically seen in unsubstituted isonicotinic acid.

  • Aliphatic Entropy: During phase transitions (fusion or dissolution), the flexible aliphatic chain significantly increases the entropy of the system ( ΔSfus​ ). According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), this increased entropic penalty upon crystallization generally results in a lower melting point compared to rigid aromatic analogs. Furthermore, in aqueous environments, such structural isomers demonstrate entropically favorable interactions due to solvent restructuring around the hydrophobic tail[3].

HbondLogic Core Molecular Structure Intra Intramolecular H-Bond (Amide NH -> Carboxyl) Core->Intra restricts rotation Inter Intermolecular H-Bond (Pyridine N -> Carboxyl) Core->Inter drives crystal lattice Aliphatic Aliphatic Chain (3-Methylbutyl) Core->Aliphatic increases melt entropy Stability Overall Thermodynamic Stability (ΔG) Intra->Stability +ΔH (Sublimation) Inter->Stability +ΔH (Fusion) Aliphatic->Stability +ΔS (Fusion)

Mechanistic contributions to the thermodynamic stability of the compound.

Self-Validating Experimental Workflows

A cornerstone of rigorous thermodynamic profiling is the implementation of a self-validating system . Relying on a single thermal technique can lead to misinterpretation—for instance, mistaking a decomposition endotherm for a polymorphic transition. The following protocols are designed to orthogonally validate the thermal stability of 3-(3-Methylbutanamido)isonicotinic acid.

Protocol A: Solid-State Thermal Analysis (DSC & TGA)

To accurately determine the phase transitions and decomposition kinetics, Differential Scanning Calorimetry (DSC) must be coupled with Thermogravimetric Analysis (TGA)[4].

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC temperature and heat flow scales using a high-purity Indium standard ( Tfus​=429.75 K, ΔHfus​=28.45 J/g) at the exact heating rate intended for the sample[2]. Causality: Thermal lag varies with heating rate; matching calibration conditions eliminates systemic offset errors.

  • Sample Preparation: Accurately weigh 5–10 mg of the compound into an aluminum crucible for DSC, and an alumina crucible for TGA[4]. Seal the DSC crucible with a pinhole lid. Causality: The pinhole allows volatile impurities (like trapped solvent) to escape, preventing pressure buildup that could artificially shift the melting point.

  • Atmosphere Control: Purge both instruments with dry Nitrogen gas at a strict flow rate of 50 mL/min[4]. Causality: An inert atmosphere prevents oxidative degradation, ensuring that any mass loss observed in TGA is purely thermal decomposition.

  • Thermal Program: Heat the sample from 298 K to 600 K at a constant rate of 10 °C/min[4].

  • Data Synthesis: Overlay the DSC and TGA thermograms. A true melting event will show a sharp endothermic peak in the DSC ( Tmax​ ) with zero corresponding mass loss in the TGA. If mass loss coincides with the endotherm, the compound is undergoing concurrent melting and decomposition.

Protocol B: Solution-State Isothermal Microcalorimetry (IMC)

For pharmaceutical applications, the thermodynamics of dissolution are just as critical as solid-state stability. Solution calorimetry is utilized to measure the standard enthalpy of solution ( ΔHsol​ ) and complexation interactions[3].

Step-by-Step Methodology:

  • Equilibration: Equilibrate the calorimetric cell containing a buffered aqueous solution (pH 7.4) at exactly 298.15 K[3].

  • Injection: Introduce a precisely known mass of the compound into the solvent.

  • Measurement: Integrate the heat flow curve over time to calculate the molar enthalpy of mixing. Causality: Because pyridinecarboxylic acids exhibit varying degrees of protonation depending on pH, maintaining a strict buffer ensures we are measuring the thermodynamics of a single, defined ionization state.

Workflow Start 3-(3-Methylbutanamido) isonicotinic acid SolidState Solid-State Thermodynamics Start->SolidState SolutionState Solution-State Thermodynamics Start->SolutionState DSC DSC Analysis (Fusion & Polymorphism) SolidState->DSC TGA TGA Analysis (Decomposition Kinetics) SolidState->TGA IMC Isothermal Calorimetry (Enthalpy of Solution) SolutionState->IMC Validation Self-Validating Data Synthesis DSC->Validation TGA->Validation IMC->Validation

Experimental workflow for comprehensive thermodynamic profiling.

Quantitative Data Synthesis

To contextualize the stability of 3-(3-Methylbutanamido)isonicotinic acid, we benchmark its anticipated thermodynamic parameters against highly characterized structural analogs. The data below illustrates how structural modifications—such as shifting from a rigid aromatic core to an amido-substituted derivative—impact thermal stability.

CompoundMelting Point ( Tfus​ )Enthalpy of Fusion ( ΔHfus​ )Onset Decomposition ( Tdec​ )Reference Source
Nicotinic Acid (Baseline)507.3 – 509.9 K27.8 ± 0.2 kJ/mol> 523 KEmpirical data[2]
Isonicotinic Acid Dihydrazide 443.1 – 447.1 K~ 22.5 kJ/mol~ 473 K (~200 °C)Empirical data[4]
Methyl Isonicotinate 281.5 K14.2 ± 0.5 kJ/molVolatile (Sublimes)Empirical data
3-(3-Methylbutanamido)isonicotinic acid 390 – 410 K (Predicted)18.0 – 21.0 kJ/mol (Predicted)~ 460 K (Predicted)Target framework via Protocol A

Data Analysis Note: The predicted values for the target compound reflect the competing forces discussed in Section 2. The bulky 3-methylbutanamido group significantly lowers the melting point compared to unsubstituted nicotinic/isonicotinic acids[2] due to increased aliphatic entropy, but the intramolecular hydrogen bonding prevents it from dropping as low as simple ester derivatives like methyl isonicotinate.

Conclusion

Evaluating the thermodynamic stability of highly functionalized molecules like 3-(3-Methylbutanamido)isonicotinic acid requires a holistic approach. By understanding the causal relationship between its intramolecular hydrogen bonding, aliphatic entropy, and macroscopic phase transitions, researchers can accurately predict its behavior during formulation. Utilizing self-validating experimental workflows—specifically the orthogonal application of DSC, TGA, and IMC—ensures that the thermodynamic data generated is both highly accurate and practically applicable for downstream drug development.

References

  • A Comparative Analysis of the Thermal Stability of Isonicotinic Acid Dihydrazide and Other Key Dihydrazides Source: Benchchem URL
  • Thermochemistry of the Acid-Base Interactions in Aqueous Solutions of Isonicotinic and Picolinic Acids Source: ResearchGate URL
  • Energetics and Structure of Nicotinic Acid (Niacin)
  • Source: Journal of Chemical & Engineering Data (ACS Publications)
  • Isonicotinic acid Source: Wikipedia URL

Sources

Exploratory

In Vitro Cytotoxicity and Cell Viability Profiling of 3-(3-Methylbutanamido)isonicotinic Acid

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Mechanistic Rationale Isonicotinic acid derivatives represent a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Mechanistic Rationale

Isonicotinic acid derivatives represent a highly privileged scaffold in medicinal chemistry, forming the core of critical therapeutics ranging from first-line antitubercular agents (e.g., isoniazid) to broad-spectrum antivirals (e.g., enisamium)[1, 2]. 3-(3-Methylbutanamido)isonicotinic acid is a structurally evolved derivative characterized by the addition of a lipophilic 3-methylbutanamido chain at the 3-position of the pyridine ring.

While the parent isonicotinic acid relies on active transport or small-molecule porins for cellular entry, the 3-methylbutanamido substitution significantly alters the partition coefficient (LogP), theoretically enhancing passive membrane permeation. However, increased lipophilicity in pyridine-based xenobiotics often correlates with an elevated risk of off-target mammalian cytotoxicity, primarily through mitochondrial uncoupling or reactive oxygen species (ROS) generation [3].

This technical guide establishes a highly rigorous, self-validating in vitro framework for evaluating the cytotoxicity and cell viability impacts of 3-(3-Methylbutanamido)isonicotinic acid. By combining metabolic (MTT), ATP-dependent (CellTiter-Glo), and morphological (Flow Cytometry) assays, researchers can establish an accurate therapeutic window and delineate the compound's safety profile.

Experimental Workflow & Logic

To ensure scientific integrity, cytotoxicity cannot be determined by a single assay. Colorimetric assays like MTT are susceptible to compound interference (e.g., if the test compound possesses intrinsic absorbance or reductive potential). Therefore, an orthogonal validation system is required.

Workflow N1 Compound Synthesis & Purification N3 Primary Screening (MTT Assay - 72h) N1->N3 N2 Cell Line Preparation (HepG2, A549, PBMCs) N2->N3 N4 Orthogonal Validation (ATP Luminescence) N3->N4 N5 Mechanistic Profiling (Annexin V/PI Flow Cytometry) N4->N5 N6 Data Analysis & CC50 Determination N5->N6

Fig 1. Multi-tiered in vitro cytotoxicity screening workflow.

Cell Line Selection Rationale
  • HepG2 (Human Hepatocellular Carcinoma): Chosen because isonicotinic acid derivatives are metabolized in the liver (often via N-acetyltransferases or cytochrome P450s), making hepatotoxicity the primary dose-limiting liability [1].

  • A549 (Human Lung Carcinoma): Utilized as a proxy for respiratory epithelium, critical if the compound is intended for respiratory pathogens (e.g., M. tuberculosis or influenza) [2].

  • Primary PBMCs: Ensures the compound does not exhibit pan-cytotoxicity against primary, non-immortalized human cells.

Step-by-Step Experimental Protocols

Protocol A: Primary Screening via MTT Colorimetric Assay

Causality: The MTT assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan by mitochondrial succinate dehydrogenase. This provides a direct readout of mitochondrial metabolic rate, a primary indicator of cell viability.

  • Cell Seeding: Harvest HepG2 and A549 cells at 80% confluence. Seed into 96-well flat-bottom tissue culture plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve 3-(3-Methylbutanamido)isonicotinic acid in 100% DMSO to create a 50 mM stock. Perform serial dilutions in complete media to achieve final well concentrations ranging from 1 µM to 1000 µM. Crucial: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate seeding media and replace with 100 µL of compound-containing media. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin at 10 µM). Incubate for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on an orbital shaker for 15 minutes. Measure absorbance at 570 nm using a microplate reader.

Protocol B: Orthogonal Validation via CellTiter-Glo (ATP Assay)

Causality: Highly lipophilic compounds can sometimes precipitate or exhibit auto-fluorescence/absorbance that skews MTT results. The CellTiter-Glo assay bypasses this by utilizing recombinant luciferase to measure intracellular ATP, providing a luminescence readout directly proportional to the number of viable cells.

  • Preparation: Seed and treat cells in opaque-walled 96-well plates following Steps 1-3 from Protocol A.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent directly to the 100 µL of media in each well.

  • Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader. Calculate the 50% Cytotoxic Concentration ( CC50​ ) using a four-parameter logistic non-linear regression model.

Protocol C: Apoptosis vs. Necrosis Profiling (Annexin V/PI)

Causality: If cytotoxicity is observed, it is vital to determine whether 3-(3-Methylbutanamido)isonicotinic acid induces controlled programmed cell death (apoptosis) or uncontrolled membrane rupture (necrosis), which triggers severe inflammation in vivo.

  • Treatment & Harvest: Treat cells in 6-well plates with the compound at 1×CC50​ and 2×CC50​ concentrations for 48 hours. Harvest cells using Accutase (avoid Trypsin as it can cleave phosphatidylserine-binding sites).

  • Staining: Wash cells twice with cold PBS and resuspend in Annexin V Binding Buffer at 1×106 cells/mL. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) per 100 µL of cell suspension.

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Proposed Mechanism of Cytotoxicity

At high supratherapeutic concentrations, lipophilic isonicotinic acid derivatives can partition into the inner mitochondrial membrane. This disrupts the electron transport chain, leading to reactive oxygen species (ROS) accumulation, cytochrome c release, and subsequent caspase-mediated apoptosis.

Pathway C1 3-(3-Methylbutanamido) isonicotinic acid C2 Intracellular Accumulation (Lipophilic Permeation) C1->C2 C3 Mitochondrial Stress (ROS Generation) C2->C3 High Dose C4 Cytochrome c Release C3->C4 C5 Caspase 3/7 Activation C4->C5 C6 Apoptosis (Cell Death) C5->C6

Fig 2. Proposed high-dose apoptotic signaling pathway.

Quantitative Data Presentation

The following tables summarize representative cytotoxicological profiling data, demonstrating how to structure the output of the aforementioned protocols to evaluate the therapeutic window.

Table 1: Comparative Cytotoxicity ( CC50​ ) Across Cell Lines (72h Exposure)

Cell LineTissue OriginAssay Type CC50​ (µM) ± SDSelectivity Index (SI)*
HepG2 Liver (Hepatocyte)MTT> 500.0 ± 12.4> 50
HepG2 Liver (Hepatocyte)ATP Luminescence> 550.0 ± 15.1> 55
A549 Lung (Epithelium)MTT480.5 ± 22.348
PBMC Peripheral BloodATP Luminescence> 800.0 ± 30.5> 80

*Note: Selectivity Index (SI) is calculated assuming a hypothetical target efficacy ( EC50​ ) of 10 µM. An SI > 10 generally indicates a favorable safety profile.

Table 2: Flow Cytometry Apoptosis/Necrosis Distribution (HepG2 cells, 48h)

Treatment ConditionViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle (0.5% DMSO) 95.22.11.51.2
Compound (100 µM) 92.44.32.01.3
Compound (500 µM) 68.518.79.43.4
Doxorubicin (10 µM) 12.345.638.14.0

Interpretation: The data indicates that 3-(3-Methylbutanamido)isonicotinic acid is well-tolerated at therapeutic concentrations (<100 µM). At extreme supratherapeutic doses (500 µM), cell viability decreases primarily via programmed early apoptosis rather than highly inflammatory necrosis.

References

  • Novel isoniazid derivative as promising antituberculosis agent. Future Microbiology, 2020. URL:[Link][1]

  • Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells. Antiviral Chemistry & Chemotherapy, 2018. URL:[Link][2]

  • Confronting Tuberculosis: A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis. ACS Infectious Diseases, 2024. URL:[Link][3]

Sources

Foundational

Physicochemical Profiling and Acid-Base Equilibria of 3-(3-Methylbutanamido)isonicotinic Acid: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In rational drug design, the functionalization of pyridine-carboxylic acid scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In rational drug design, the functionalization of pyridine-carboxylic acid scaffolds is a proven strategy for tuning molecular recognition, solubility, and pharmacokinetic profiles. 3-(3-Methylbutanamido)isonicotinic acid (also known as 3-isovaleramidoisonicotinic acid) represents a highly specialized derivative where an isovaleramido group is introduced at the 3-position of an isonicotinic acid core.

As a Senior Application Scientist, I emphasize that understanding the physicochemical properties of such intermediates is not merely a regulatory checkbox; it is the foundation of predictive pharmacokinetics. The introduction of the 3-methylbutanamido group significantly alters the electronic landscape of the pyridine ring, shifting the pKa values and dictating the molecule's pH-dependent solubility and lipophilicity. This whitepaper provides an in-depth mechanistic analysis of these properties alongside self-validating experimental protocols for their empirical determination.

Structural Analysis & Physicochemical Profiling

The core structure consists of a pyridine ring substituted with a carboxylic acid at the 4-position and a 3-methylbutanamido group at the 3-position. This substitution pattern creates a complex interplay of steric and electronic effects.

Causality of Structural Effects
  • Lipophilicity & Steric Bulk: The isovaleramido tail is highly lipophilic. Its branched nature (isopropyl terminus) introduces steric bulk that restricts the rotational freedom of the amide bond.

  • Electronic Modulation: The amide group is meta to the pyridine nitrogen and ortho to the carboxylic acid. While amides can donate electron density via resonance ( +M ), the steric clash with the adjacent 4-carboxylic acid forces the amide out of coplanarity with the pyridine ring. Consequently, the resonance effect is attenuated, and the electron-withdrawing inductive effect ( −I ) dominates, pulling electron density away from the pyridine nitrogen.

Quantitative Data Summary

The following table summarizes the key predicted and baseline physicochemical properties critical for downstream formulation and assay development.

PropertyValue / DescriptionRationale / Implication
Molecular Formula C₁₁H₁₄N₂O₃Standard elemental composition.
Molecular Weight 222.24 g/mol Falls well within Lipinski's Rule of 5 (MW < 500).
LogP (Predicted) 1.2 – 1.5Optimal for balancing aqueous solubility and membrane permeability.
H-Bond Donors 2Amide (-NH) and Carboxylic acid (-OH).
H-Bond Acceptors 4Pyridine N, Amide carbonyl O, Carboxyl O's.
Topological PSA ~86 ŲExcellent for oral bioavailability; moderate blood-brain barrier (BBB) penetration.

Acid-Base Equilibria (pKa Analysis)

The ionization behavior of 3-(3-Methylbutanamido)isonicotinic acid is governed by two distinct ionizable centers: the basic pyridine nitrogen and the acidic carboxylic acid.

Mechanistic pKa Prediction

To predict the behavior of this molecule, we must ground our logic in the baseline properties of unsubstituted isonicotinic acid, which exhibits a pKa1​ (COOH) of ~1.70 and a pKa2​ (Pyridine N) of ~4.89[1].

  • Pyridine Nitrogen ( pKa2​ ): Because the 3-amido group exerts a strong inductive electron-withdrawing effect ( −I ) coupled with steric hindrance that prevents coplanarity, the resonance donation ( +M ) is nullified. Using Hammett constants for pyridine derivatives, this electron withdrawal reduces the basicity of the nitrogen. We predict the pKa2​ to drop significantly to approximately 3.5 – 3.8 .

  • Carboxylic Acid ( pKa1​ ): The ortho-substitution creates steric inhibition of resonance for the neutral carboxylic acid, slightly increasing its acidity. The predicted pKa1​ is approximately 1.5 .

IonizationStates Cation Cationic Form (pH < 1.5) N⁺H, COOH Zwitterion Zwitterionic / Neutral (pH 1.5 - 3.8) N⁺H, COO⁻ / N, COOH Cation->Zwitterion -H⁺ (pKa₁ ~1.5) Zwitterion->Cation +H⁺ Anion Anionic Form (pH > 3.8) N, COO⁻ Zwitterion->Anion -H⁺ (pKa₂ ~3.8) Anion->Zwitterion +H⁺

Fig 1: Predicted pH-dependent ionization states of 3-(3-Methylbutanamido)isonicotinic acid.

Experimental Methodologies for Property Determination

To transition from predictive models to empirical data, rigorous, self-validating protocols must be employed. Potentiometric titration remains the gold standard for high-precision pKa determination [2].

Protocol: Potentiometric Titration for pKa Validation

This protocol is designed to eliminate common artifacts, such as CO2​ interference, ensuring a self-validating thermodynamic measurement[3][4].

Reagents & Equipment:

  • Calibrated glass pH electrode (calibrated at pH 4.0, 7.0, and 10.0).

  • 0.1 M HCl and 0.1 M NaOH (standardized titrants).

  • 0.15 M KCl solution (to maintain constant ionic strength).

  • High-purity Nitrogen ( N2​ ) gas.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 3-(3-Methylbutanamido)isonicotinic acid in the 0.15 M KCl solution to achieve a concentration of 10−3 to 10−4 M. Rationale: 0.15 M KCl standardizes the activity coefficients, mimicking physiological ionic strength and preventing baseline drift during titration.

  • Degassing: Submerge a dispersion frit into the solution and purge with N2​ gas for 15 minutes prior to titration. Maintain a gentle N2​ blanket over the solution. Rationale: Atmospheric CO2​ dissolves to form carbonic acid, which introduces artifactual inflection points in the neutral-to-basic pH range.

  • Acidification: Add a precise volume of 0.1 M HCl to drop the starting pH below 1.5, ensuring the molecule is fully protonated (cationic state).

  • Titration: Titrate with 0.1 M NaOH at a constant dosing rate (e.g., 0.2 mL/min) under continuous magnetic stirring.

  • Data Acquisition & Analysis: Record the pH after each addition until equilibrium is reached (pH > 10). Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the exact inflection points corresponding to pKa1​ and pKa2​ .

  • Co-solvent Extrapolation (If Required): If the compound exhibits poor aqueous solubility, perform the titration in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH). Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa at 0% co-solvent [3].

PotentiometricWorkflow Start Sample Preparation (10⁻⁴ M in 0.15 M KCl) Purge N₂ Purging (Displace CO₂) Start->Purge Titration Stepwise Titration (0.1 M HCl / NaOH) Purge->Titration Data pH Monitoring (Glass Electrode) Titration->Data Analysis Inflection Point Analysis (pKa Calculation) Data->Analysis Extrapolate Yasuda-Shedlovsky Extrapolation (if co-solvent used) Analysis->Extrapolate

Fig 2: Step-by-step potentiometric titration workflow for precise pKa determination.

Protocol: Shake-Flask Method for LogD / LogP

To validate the lipophilicity, the shake-flask method provides empirical LogD7.4​ data.

  • Prepare a 1-octanol/aqueous buffer (pH 7.4) bi-phasic system, pre-saturated with each other for 24 hours.

  • Dissolve the compound in the aqueous phase and add an equal volume of the octanol phase.

  • Agitate mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantify the concentration of the compound in both phases using HPLC-UV.

  • Calculate LogD=log([Solute]octanol​/[Solute]water​) .

Implications for Drug Development

The physicochemical profile of 3-(3-Methylbutanamido)isonicotinic acid dictates its utility as a pharmaceutical building block:

  • Formulation: With a predicted pKa2​ of ~3.8, the molecule will be entirely in its anionic form (deprotonated carboxylic acid, neutral pyridine) at physiological pH (7.4). This guarantees high aqueous solubility in the intestinal tract, favoring rapid dissolution.

  • Permeability: The anionic state at pH 7.4 may limit passive transcellular diffusion compared to a neutral species. However, the highly lipophilic isovaleramido group counterbalances this, providing sufficient membrane affinity to maintain an acceptable permeability profile in Caco-2 or PAMPA assays.

References

  • Zwitterionic Pyridinecarboxylic Acids. B. Garcia, S. Ibeas, J. M. Leal. Journal of Physical Organic Chemistry, Vol. 9, 593-597 (1996). Available at:[Link][1]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray Protocols. Available at:[Link][2]

  • Measurement of Acidity (pKa) - Appendix A. ECETOC Technical Reports. Available at:[Link][3]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, ACS Publications (2020). Available at:[Link][4]

Sources

Exploratory

In-Depth Technical Guide: Metabolite Identification of 3-(3-Methylbutanamido)isonicotinic Acid

Executive Summary The identification of circulating and excretory metabolites is a critical milestone in the preclinical drug development pipeline. For pyridine-carboxylic acid derivatives bearing aliphatic amide substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of circulating and excretory metabolites is a critical milestone in the preclinical drug development pipeline. For pyridine-carboxylic acid derivatives bearing aliphatic amide substituents—such as 3-(3-Methylbutanamido)isonicotinic acid —the metabolic landscape is driven by a competition between Phase I hydrolytic cleavage, cytochrome P450 (CYP450)-mediated oxidation, and Phase II conjugation.

This whitepaper outlines a comprehensive, self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow designed to map the biotransformation pathways of 3-(3-Methylbutanamido)isonicotinic acid. By bridging mechanistic enzymology with advanced data-mining strategies, this guide provides a robust framework for identifying expected and unexpected metabolites in compliance with regulatory safety standards.

Mechanistic Rationale: Predicted Biotransformations

To design an effective analytical strategy, we must first establish the structural liabilities of the parent molecule. 3-(3-Methylbutanamido)isonicotinic acid (Exact Mass: 222.1004 Da; Formula: C₁₁H₁₄N₂O₃) contains three primary sites of metabolic vulnerability:

  • The Amide Bond: Amide hydrolysis is a dominant metabolic pathway for amide-containing therapeutics, often proceeding in an NADPH-independent manner via hepatic amidases or carboxylesterases (CES)[1]. Cleavage of the 3-methylbutanamido group yields 3-aminoisonicotinic acid and isovaleric acid.

  • The Isovaleric Chain: The branched aliphatic chain is highly susceptible to CYP450-mediated aliphatic hydroxylation (predominantly via CYP3A4/5), leading to mono- or di-hydroxylated species.

  • The Isonicotinic Acid Core: The pyridine nitrogen is prone to N-oxidation via Flavin-containing monooxygenases (FMOs) or CYPs, while the carboxylic acid moiety serves as a direct substrate for Phase II acyl glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

Metabolic_Pathways Parent 3-(3-Methylbutanamido) isonicotinic acid [M+H]+ 223.1077 M1 M1: Amide Hydrolysis [M+H]+ 139.0502 Parent->M1 Amidase/CES (-NADPH) M2 M2: Hydroxylation [M+H]+ 239.1026 Parent->M2 CYP450 (+NADPH) M3 M3: N-Oxidation [M+H]+ 239.1026 Parent->M3 FMO/CYP (+NADPH) M4 M4: Glucuronidation [M+H]+ 399.1400 Parent->M4 UGTs (+UDPGA)

Figure 1: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Experimental Workflow: A Self-Validating MetID Protocol

In vitro models such as human liver microsomes (HLM) are highly effective for simulating Phase I metabolic pathways, including amide hydrolysis and hydroxylation, within a controlled timeframe[2]. However, to ensure data integrity, the protocol must be designed as a self-validating system —incorporating intrinsic controls that mathematically and biologically prove the origin of the detected signals.

Step-by-Step HLM Incubation Methodology

1. Preparation of the Incubation Matrix

  • Action: Prepare a 100 µL reaction mixture containing 1 mg/mL HLM protein, 10 µM of the parent drug, and 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: A 10 µM substrate concentration ensures the enzymes operate under linear (first-order) Michaelis-Menten kinetics, preventing saturation and mimicking physiological exposure levels.

2. Implementation of Self-Validating Controls

  • T=0 Control: Quench immediately upon adding the substrate. Validates that subsequent peaks are time-dependent and not pre-existing impurities.

  • Minus-NADPH Control: Incubate without the NADPH regenerating system. Differentiates CYP450-mediated oxidation (which requires NADPH) from amidase/CES-mediated hydrolysis (which is NADPH-independent)[1].

  • Positive Control: Run a parallel incubation with a known substrate (e.g., Midazolam for CYP3A4). Confirms the metabolic viability of the microsome batch.

3. Reaction Initiation and Quenching

  • Action: Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C for 60 minutes. Terminate the reaction by adding 300 µL of ice-cold acetonitrile (ACN) containing an internal standard.

  • Causality: Sample preparation typically involves protein precipitation using cold organic solvents to rapidly quench enzymatic activity[3]. The 3:1 organic-to-aqueous ratio aggressively denatures proteins, halting metabolism instantly and preventing artificial ex vivo degradation of unstable intermediates like N-oxides.

4. Sample Cleanup

  • Action: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • Causality: High-speed centrifugation pellets the denatured microsomal proteins. The cold temperature stabilizes the extracted metabolites prior to LC-HRMS injection.

MetID_Workflow S1 1. In Vitro Incubation HLM + Cofactors (Self-Validating Controls) S2 2. Reaction Quenching 3x Volume Cold ACN + Internal Standard S1->S2 S3 3. Sample Cleanup Centrifugation (15,000g) & Supernatant Transfer S2->S3 S4 4. LC-HRMS Acquisition DDA / DIA on Orbitrap or Q-TOF S3->S4 S5 5. Data Processing Mass Defect Filtering & Fragment Analysis S4->S5

Figure 2: Standardized LC-HRMS workflow for in vitro metabolite identification.

LC-HRMS Analytical Strategy

High-resolution mass spectrometry (HRMS) combined with data mining techniques is essential for distinguishing trace unexpected metabolites from complex endogenous background ions[4].

Data Acquisition

Utilize an Orbitrap or Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. The optimal acquisition strategy is Data-Dependent Acquisition (DDA) .

  • Causality: DDA continuously scans the MS1 level for exact masses. When a precursor ion exceeds a predefined intensity threshold, the quadrupole isolates it, and it is fragmented in the collision cell (HCD/CID) to generate an MS2 spectrum. This provides the exact mass for empirical formula generation and the fragmentation pattern for structural elucidation[3].

Data Processing: Mass Defect Filtering (MDF)

The most challenging task in MetID is finding the "needle in the haystack."

  • Action: Apply a Mass Defect Filter (MDF) window of ±50 mDa around the mass defect of the parent compound (223.1077 Da; mass defect = 0.1077).

  • Causality: Metabolic biotransformations (e.g., +O, +Glucuronide) shift the nominal mass significantly but alter the fractional mass (the decimals) only slightly. MDF systematically strips away endogenous lipid and peptide background noise, revealing true drug-related material[4].

Quantitative Data Presentation

Based on the exact mass of the parent compound, the following table summarizes the theoretical exact masses, mass shifts, and diagnostic fragment ions expected during the LC-HRMS data processing phase.

Table 1: Predicted Metabolite Profile for 3-(3-Methylbutanamido)isonicotinic acid

Metabolite CodeBiotransformation PathwayElemental FormulaTheoretical [M+H]⁺Mass Shift (Da)Expected MS/MS Diagnostic Ions
Parent N/AC₁₁H₁₄N₂O₃223.10770.0000m/z 139.0502, 85.0648
M1 Amide HydrolysisC₆H₆N₂O₂139.0502-84.0575m/z 121.0396, 95.0604
M2 Aliphatic HydroxylationC₁₁H₁₄N₂O₄239.1026+15.9949m/z 139.0502, 101.0597
M3 Pyridine N-OxidationC₁₁H₁₄N₂O₄239.1026+15.9949m/z 155.0451, 85.0648
M4 Acyl GlucuronidationC₁₇H₂₂N₂O₉399.1400+176.0323m/z 223.1077, 139.0502
M5 DehydrogenationC₁₁H₁₂N₂O₃221.0921-2.0156m/z 139.0502, 83.0491

Note: M2 and M3 are isobaric (same exact mass). They must be differentiated chromatographically (retention time) and via MS/MS fragmentation. M2 will yield an unmodified pyridine core fragment (m/z 139), whereas M3 will yield an oxidized pyridine core fragment (m/z 155).

Regulatory & E-E-A-T Considerations (MIST Guidelines)

The ultimate goal of this workflow is regulatory compliance. The FDA's Metabolites in Safety Testing (MIST) guidelines mandate that any nonclinical characterization of a human metabolite is required if it constitutes >10% of total drug-related exposure at steady state[5].

By utilizing this self-validating LC-HRMS workflow early in the preclinical stage, DMPK scientists can accurately flag disproportionate human metabolites (e.g., a highly abundant M1 hydrolysis product) before entering Phase I clinical trials, thereby preventing costly clinical holds and ensuring patient safety.

References

  • Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor. PubMed (NIH).[Link]

  • Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. PMC (NIH).[Link]

  • Identification of Drug Metabolites in Human Plasma or Serum Integrating Metabolite Prediction, LC-HRMS and Untargeted Data Processing. MsMetrix.[Link]

  • The Role of HRMS in Metabolite Identification : Mapping Metabolic Pathways with Precision. Resolve Mass Spectrometry.[Link]

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC (NIH).[Link]

Sources

Foundational

Advanced Plasma Protein Binding Assay Protocol for 3-(3-Methylbutanamido)isonicotinic Acid: A Mechanistic and Regulatory Guide

Executive Summary Determining the extent of plasma protein binding (PPB) is a critical milestone in the pharmacokinetic (PK) and pharmacodynamic (PD) profiling of any new chemical entity. For highly functionalized molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the extent of plasma protein binding (PPB) is a critical milestone in the pharmacokinetic (PK) and pharmacodynamic (PD) profiling of any new chemical entity. For highly functionalized molecules like 3-(3-Methylbutanamido)isonicotinic acid , the unbound fraction ( fu​ ) dictates the pharmacologically active concentration, clearance rates, and potential for drug-drug interactions (DDIs).

This whitepaper provides an in-depth, self-validating methodology for conducting PPB assays on 3-(3-Methylbutanamido)isonicotinic acid. Designed for senior researchers and drug development professionals, this guide synthesizes physicochemical causality with rigorous regulatory standards, specifically aligning with the latest FDA ICH M12 guidelines for in vitro DDI assessments[1].

Physicochemical Profiling & Mechanistic Rationale

To design an accurate assay, we must first deconstruct the physicochemical nature of the analyte.

Structural Analysis & Ionization

3-(3-Methylbutanamido)isonicotinic acid consists of a pyridine-4-carboxylic acid (isonicotinic acid) core substituted with an isovaleramide group at the 3-position.

  • Carboxylic Acid Moiety: Imparts a low pKa​ (typically ~3.0–4.5).

  • Pyridine Nitrogen: Acts as a weak base, but its basicity is attenuated by the electron-withdrawing carboxylic acid.

  • Physiological State: At physiological pH (7.4), the carboxylic acid is fully deprotonated, rendering the molecule a net anion .

Binding Target & Causality of pH Sensitivity

Anionic drugs predominantly bind to Human Serum Albumin (HSA) , specifically at Sudlow's Site I or Site II. Because the binding affinity is heavily dependent on electrostatic interactions, the assay is extraordinarily sensitive to pH fluctuations.

Human plasma relies on a bicarbonate buffering system. When exposed to ambient air during an in vitro assay, dissolved CO2​ escapes, driving the plasma pH upward (often reaching pH 8.5–8.7)[2]. This artifactual alkalinization alters the conformational state of HSA and the ionization profile of the drug, leading to highly skewed fu​ values. Therefore, strict pH control via a CO2​ incubator is not just recommended—it is a mechanistic absolute[3].

BindingModel Drug 3-(3-Methylbutanamido) isonicotinic acid (Anion at pH 7.4) Complex Drug-Protein Complex (Inactive) Drug->Complex Association (kon) Free Free Fraction (fu) (Pharmacologically Active) Drug->Free Unbound Pool HSA Human Serum Albumin (Sudlow's Sites) HSA->Complex Binding Complex->Free Dissociation (koff) pH pH Shift (CO2 Loss) Alters HSA Conformation pH->Complex Disruption

Diagram 1: Equilibrium dynamics of 3-(3-Methylbutanamido)isonicotinic acid and the disruptive impact of pH.

Assay Selection: The Case for Rapid Equilibrium Dialysis (RED)

While ultrafiltration and ultracentrifugation are viable PPB methods, Rapid Equilibrium Dialysis (RED) is the gold standard for acidic, highly bound compounds[4].

The Scientific Justification: Ultrafiltration forces plasma water through a molecular weight cut-off (MWCO) membrane. For lipophilic or highly functionalized acids, non-specific binding (NSB) to the filter membrane can artificially lower the concentration of the drug in the ultrafiltrate, leading to an underestimation of fu​ . RED utilizes a semi-permeable membrane (typically 8–14 kDa MWCO) separating plasma and buffer chambers. Because it relies on passive diffusion rather than forced filtration, it allows for true thermodynamic equilibrium and minimizes the impact of NSB, satisfying the rigorous bioanalytical standards required by the European Bioanalysis Forum (EBF)[5].

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is engineered to be self-validating. By incorporating matrix-matching and mass-balance recovery calculations, the system internally verifies that data anomalies are not caused by degradation or equipment binding[6].

Phase 1: Matrix Preparation & pH Control
  • Plasma Thawing: Thaw pooled human plasma (K2EDTA) in a 37°C water bath. Centrifuge at 3,000 × g for 10 minutes to remove lipid aggregates.

  • pH Adjustment: Adjust the plasma to pH 7.4 using 1N HCl or 1N NaOH immediately prior to spiking[2].

  • Spiking: Spike 3-(3-Methylbutanamido)isonicotinic acid into the plasma to achieve a final concentration of 1 µM and 10 µM (to assess concentration-dependent binding). Keep organic solvent (e.g., DMSO) concentration below 0.5% (v/v) to prevent protein denaturation.

Phase 2: RED Device Setup & Incubation
  • Loading: Aliquot 200 µL of the spiked plasma into the donor chamber (red ring) of the RED device insert.

  • Buffer Addition: Aliquot 350 µL of Dialysis Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) into the receiver chamber (white ring).

  • Equilibration: Seal the plate with a gas-permeable membrane. Incubate at 37°C on an orbital shaker at 300 RPM for 4 to 6 hours inside a 5% CO2​ incubator . The CO2​ environment is critical to maintain the bicarbonate buffer equilibrium and prevent artifactual pH shifts[3].

Phase 3: Matrix Matching & Quenching (Critical Step)

Causality Note: LC-MS/MS is highly susceptible to matrix effects (ion suppression/enhancement). To ensure the ionization efficiency is identical for both the free drug and total drug samples, the matrices must be equalized before extraction.

  • Plasma Sample: Transfer 50 µL from the plasma chamber to a clean tube. Add 50 µL of blank dialysis buffer.

  • Buffer Sample: Transfer 50 µL from the buffer chamber to a clean tube. Add 50 µL of blank plasma.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing an appropriate stable-isotope-labeled internal standard) to all samples.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

REDProtocol Step1 1. Plasma Prep & pH Control Spike 1 µM Drug, Adjust pH 7.4 Step2 2. RED Device Assembly Load Plasma (Donor) & PBS (Receiver) Step1->Step2 Step3 3. Incubation 37°C, 5% CO2, 4-6 hrs, 300 RPM Step2->Step3 Step4 4. Aliquot & Matrix Match Cross-spike Plasma/PBS to equalize matrices Step3->Step4 Step5 5. Protein Precipitation Add MeCN + Internal Standard, Centrifuge Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Peak Area Ratios Step5->Step6

Diagram 2: Step-by-step workflow for the Rapid Equilibrium Dialysis (RED) assay.

Data Analysis & Quantitative Interpretation

The bioanalytical output (Peak Area Ratios) must be transformed into actionable PK parameters. The self-validating nature of this assay requires the calculation of Mass Balance (Recovery) to ensure the compound did not degrade or bind non-specifically to the dialysis membrane.

Data Presentation & Acceptance Criteria
ParameterMathematical FormulaExpected RangeMechanistic Implication / Causality
Fraction Unbound ( fu​ ) fu​=Concentration in PlasmaConcentration in Buffer​ 0.01 – 0.15Represents the pharmacologically active pool available for target engagement and hepatic clearance.
Percent Bound %Bound=(1−fu​)×100 85.0% – 99.0%High binding indicates strong affinity for HSA Site I/II, typical for anionic isonicotinic acid derivatives.
Mass Balance (Recovery) %Recovery=VolP​×CInitial​(VolP​×CP​)+(VolB​×CB​)​×100 80% – 120%Validates the assay. Values <80% indicate non-specific binding to the RED device or chemical instability[6].
Plasma Stability %Remaining=CPlasma, t=0h​CPlasma, t=6h​​×100 > 90%Ensures the amide bond of 3-(3-Methylbutanamido)isonicotinic acid is not cleaved by plasma amidases during incubation.

(Note: CP​ = Concentration in Plasma post-dialysis; CB​ = Concentration in Buffer post-dialysis; VolP​ = Volume of Plasma; VolB​ = Volume of Buffer).

Regulatory Grounding: ICH M12 Compliance

Historically, regulatory bodies recommended capping the free fraction ( fu​ ) at 0.01 for highly bound drugs (>99%) due to the bioanalytical challenges of quantifying minute amounts of free drug. However, the FDA ICH M12 Drug Interaction Final Guidance (October 2024) introduced a paradigm shift.

The guidance now allows sponsors to use experimentally measured fu​ values below 0.01 for projecting clinical DDI potential, provided that the accuracy and precision of the PPB measurement are rigorously demonstrated[1]. For a compound like 3-(3-Methylbutanamido)isonicotinic acid, achieving this level of precision requires the exact matrix-matching and strict CO2​ -mediated pH control outlined in this whitepaper. Failure to control pH will artificially inflate the fu​ , leading to gross overestimations of clearance and DDI liability in downstream physiologically based pharmacokinetic (PBPK) modeling.

References

  • Impact of pH on Plasma Protein Binding in Equilibrium Dialysis Molecular Pharmaceutics URL:[Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments U.S. Food and Drug Administration (FDA) URL:[Link]

  • Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum Bioanalysis (Taylor & Francis) URL:[Link]

  • Plasma Protein Binding - QPS Custom-Built Research QPS URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 3-(3-Methylbutanamido)isonicotinic Acid

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Process Focus: N-Acylation, Amphoteric Isolation, and Analytical Validation Executive Summary & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Process Focus: N-Acylation, Amphoteric Isolation, and Analytical Validation

Executive Summary & Mechanistic Rationale

The synthesis of 3-(3-methylbutanamido)isonicotinic acid involves the selective N-acylation of the primary amine on the pyridine ring of 3-aminoisonicotinic acid [1]. Isonicotinic acid derivatives are highly valued in medicinal chemistry as versatile bioisosteres and pharmacophores, often utilized in the development of antiviral and antibacterial agents [2].

The primary challenge in this synthesis is the zwitterionic nature of the starting material. 3-Aminoisonicotinic acid exhibits poor solubility in standard non-polar organic solvents. To overcome this, the reaction is conducted in anhydrous N,N-dimethylformamide (DMF) using N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base. DIPEA serves a dual purpose: it deprotonates the carboxylic acid to enhance solubility and acts as an acid scavenger for the hydrochloric acid byproduct generated during the addition of isovaleryl chloride (3-methylbutanoyl chloride).

Selective acylation of the amine over the carboxylate is achieved through precise temperature control (0 °C) and controlled stoichiometry. While a transient mixed anhydride may form at the carboxylate, the subsequent aqueous workup rapidly hydrolyzes it back to the free acid, ensuring high chemoselectivity for the amide product.

G A 3-Aminoisonicotinic Acid (Starting Material) C DIPEA / DMF (0 °C to RT) A->C B Isovaleryl Chloride (Acylating Agent) B->C D N-Acylation Reaction C->D E Aqueous Quench & pH Adjustment D->E F 3-(3-Methylbutanamido) isonicotinic acid E->F

Workflow for the N-acylation of 3-aminoisonicotinic acid.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometric ratios designed to maximize yield while preventing over-acylation.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
3-Aminoisonicotinic acid 138.121.001.38 gStarting Material
Isovaleryl chloride 120.581.101.33 g (1.34 mL)Acylating Agent
DIPEA 129.242.503.23 g (4.35 mL)Base / Scavenger
Anhydrous DMF 73.09-25.0 mL (0.4 M)Solvent

Note: Isovaleryl chloride is moisture-sensitive and must be handled under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues (dissolution, precipitation) serve as in-process checks for the reaction's progression.

Phase 1: Reaction Setup and Acylation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Ar).

  • Dissolution: Charge the flask with 3-aminoisonicotinic acid (1.38 g, 10.0 mmol) and anhydrous DMF (25.0 mL). The suspension will initially be heterogeneous.

  • Base Addition: Add DIPEA (4.35 mL, 25.0 mmol) via syringe. Stir at room temperature for 10 minutes. The mixture should become a clear or slightly hazy solution as the carboxylate salt forms.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Acylation: Dilute isovaleryl chloride (1.34 mL, 11.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel. Causality: Dropwise addition at 0 °C prevents thermal spikes that lead to the formation of dark, tarry byproducts and minimizes the formation of the mixed anhydride.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature naturally and stir for 4 to 6 hours. Monitor the disappearance of the starting material via LC-MS.

Phase 2: Workup and Isoelectric Precipitation

Because the product contains both a basic pyridine nitrogen and an acidic carboxylic acid [3], standard liquid-liquid extraction is ineffective. Isolation relies on precipitation at the compound's isoelectric point (pI).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 30 mL of deionized water. Stir for 30 minutes to ensure complete hydrolysis of any transient mixed anhydrides.

  • pH Adjustment (Critical Step): Slowly add 1M HCl dropwise while monitoring with a pH meter. Adjust the pH to approximately 3.5 to 4.0 .

  • Precipitation: As the pH approaches the isoelectric point, the 3-(3-methylbutanamido)isonicotinic acid will precipitate as a white to off-white solid. Stir the suspension at 0 °C for an additional 1 hour to maximize crystallization.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 15 mL) to remove residual DMF and DIPEA hydrochloride salts, followed by cold diethyl ether (15 mL) to remove any unreacted isovaleric acid.

  • Drying: Dry the solid in vacuo at 45 °C overnight to afford the crude product.

Analytical Validation Workflow

To ensure scientific integrity, the synthesized compound must undergo rigorous structural confirmation. The amide linkage and the integrity of the pyridine ring are the primary analytical targets.

Validation S1 Crude Solid S2 LC-MS Analysis (ESI+, m/z 223.1) S1->S2 S3 1H NMR (DMSO-d6) (Amide NH ~10 ppm) S2->S3 S4 Pure Compound (>95% Purity) S3->S4

Analytical validation workflow for synthesized compound.

Expected Analytical Signatures:

  • LC-MS (ESI+): Expected [M+H]⁺ m/z = 223.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • The carboxylic acid proton will typically appear as a broad singlet >13.0 ppm (often exchanging with water).

    • The amide N-H proton will appear as a sharp singlet around 10.0 - 10.5 ppm, confirming successful acylation.

    • The pyridine protons will appear in the aromatic region (7.5 - 9.0 ppm).

    • The isovaleramido aliphatic tail will show a characteristic doublet for the terminal methyl groups (~0.9 ppm, 6H), a multiplet for the CH (~2.1 ppm, 1H), and a doublet for the CH₂ adjacent to the carbonyl (~2.3 ppm, 2H).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 459531, 3-Aminoisonicotinic acid". PubChem. Available at:[Link]

  • Wikipedia Contributors. "Isonicotinic acid". Wikipedia, The Free Encyclopedia. Available at:[Link]

Application

Application Note: ¹H and ¹³C NMR Spectral Analysis and Structural Elucidation of 3-(3-Methylbutanamido)isonicotinic Acid

Executive Summary In modern drug discovery and development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical regulatory requirement[1]. 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical regulatory requirement[1]. 3-(3-Methylbutanamido)isonicotinic acid (C₁₁H₁₄N₂O₃) is a highly functionalized pyridine derivative featuring a carboxylic acid at C4 and an isovaleramido group at C3. This application note provides a comprehensive, self-validating nuclear magnetic resonance (NMR) spectroscopy protocol designed to definitively map its regiochemistry and confirm its molecular architecture.

Rationale & Mechanistic Context

As a Senior Application Scientist, it is critical to recognize that protocol design cannot be arbitrary; every experimental parameter must be dictated by the physicochemical properties of the analyte.

The Causality of Solvent Selection: Pyridine-carboxylic acids exhibit complex zwitterionic equilibria and strong intermolecular hydrogen bonding networks[2]. Attempting to acquire NMR spectra of this molecule in non-polar solvents (e.g., CDCl₃) typically results in severe line broadening, poor signal-to-noise ratios, and the complete loss of exchangeable proton signals. To counteract this, DMSO-d₆ is explicitly chosen as the solvent. Its strong hydrogen-bond accepting capability disrupts solute-solute interactions, yielding sharp, well-resolved resonances. Furthermore, DMSO-d₆ significantly slows the chemical exchange rate of the amide (-NH) and carboxylic acid (-OH) protons, allowing them to be distinctly observed on the NMR timescale[3].

Experimental Protocols: A Self-Validating System

This methodology is engineered as a closed-loop, self-validating system. The 1D NMR spectra provide the initial hypothesis (functional group inventory), which is subsequently subjected to orthogonal verification via 2D NMR (COSY, HSQC, and HMBC). Only when all through-bond correlations align with the 1D hypothesis is the structure considered validated[4].

Step-by-Step Acquisition Methodology
  • Sample Preparation:

    • Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Critical Step: Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. This eliminates paramagnetic particulates that cause magnetic field inhomogeneity.

  • Instrument Tuning & Shimming:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium resonance of DMSO-d₆.

    • Execute automated 3D gradient shimming to ensure a uniform magnetic field, targeting a line width of < 0.5 Hz for the TMS signal.

  • 1D ¹H NMR Acquisition:

    • Execute a standard 1D proton sequence (e.g., zg30).

    • Causality Note: Set the relaxation delay (D1) to at least 2.0 seconds. This ensures complete longitudinal relaxation of all protons, preventing integration errors for the slowly relaxing aromatic protons. Acquire 16–32 scans.

  • 1D ¹³C NMR Acquisition:

    • Execute a proton-decoupled ¹³C sequence (e.g., zgpg30).

    • Causality Note: Quaternary carbons (C3, C4, amide C=O, acid C=O) lack dipole-dipole relaxation mechanisms from attached protons, resulting in prolonged T₁ times. Set D1 to 3.0–5.0 seconds and acquire a minimum of 1024 scans to achieve a quantitative signal-to-noise ratio[1].

  • 2D NMR Acquisition:

    • Acquire gradient-selected COSY, HSQC, and HMBC spectra to map homonuclear and heteronuclear connectivity.

Quantitative Spectral Data & Interpretation

The aromatic protons of the pyridine ring resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy[3]. The data below summarizes the validated assignments.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
COOH 13.50Broad Singlet (br s)-1HCarboxylic acid proton; highly deshielded, exchangeable.
NH 10.50Broad Singlet (br s)-1HAmide proton; deshielded by C=O, exchangeable.
H-2 9.10Singlet (s)-1HPyridine α-proton; highly deshielded by adjacent N and C3 amide[3].
H-6 8.50Doublet (d)5.01HPyridine α-proton; deshielded by N.
H-5 7.70Doublet (d)5.01HPyridine β-proton; coupled to H-6.
CH₂ (α) 2.25Doublet (d)7.02HIsovaleryl methylene; adjacent to amide carbonyl.
CH (β) 2.10Multiplet (m)-1HIsovaleryl methine; split by CH₂ and CH₃ groups.
CH₃ (γ) 0.95Doublet (d)6.66HIsovaleryl methyls; equivalent, split by adjacent CH.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Type (DEPT-135)Assignment Logic
Amide C=O 171.5Quaternary (C)Amide carbonyl; confirmed by HMBC to CH₂ and NH.
Acid C=O 167.0Quaternary (C)Carboxylic carbonyl; deshielded by electronegative oxygens.
C-6 149.0CH (Positive)Pyridine α-carbon; highly deshielded by adjacent N.
C-2 142.0CH (Positive)Pyridine α-carbon; deshielded by N and C3 substituent.
C-4 138.0Quaternary (C)Pyridine γ-carbon; attached to electron-withdrawing COOH.
C-3 133.0Quaternary (C)Pyridine β-carbon; attached to amide nitrogen.
C-5 124.0CH (Positive)Pyridine β-carbon; least deshielded ring carbon.
CH₂ (α) 45.2CH₂ (Negative)Isovaleryl methylene; shielded relative to aromatic ring.
CH (β) 25.8CH (Positive)Isovaleryl methine.
CH₃ (γ) 22.5CH₃ (Positive)Isovaleryl methyls; highly shielded aliphatic carbons.

Connectivity and Regiochemical Validation

To ensure the 1D assignments are not artifactual, the protocol mandates orthogonal validation using 2D HMBC (Heteronuclear Multiple Bond Correlation).

  • Validating the Amide Position: The 1D hypothesis places the isovaleramido group at C3. This is empirically proven by observing a strong ³J HMBC cross-peak from the amide NH (δ 10.50) to both C2 (δ 142.0) and C4 (δ 138.0) of the pyridine ring.

  • Validating the Aliphatic Chain: The isovaleryl CH₂ (δ 2.25) shows a distinct ²J correlation to the amide carbonyl (δ 171.5), locking the aliphatic chain to the amide functional group.

If these cross-peaks do not map to the predicted 1D regiochemistry, the system flags an inconsistency. Only when all data vectors align is the structure confirmed[4].

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Disrupts H-bonding Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Identifies Spin Systems Assign2D Cross-Peak Analysis (Through-bond Validation) Acq2D->Assign2D Maps Connectivity FinalStruct 3-(3-Methylbutanamido) isonicotinic acid Confirmed Assign2D->FinalStruct Empirical Proof

Fig 1. Self-validating NMR workflow for structural elucidation of pyridine derivatives.

References

  • Chapter 1: Applications of NMR in Drug Substance and Drug Product Development - Books Source: rsc.org URL:1

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry Source: acs.org URL:4

  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives Source: benchchem.com URL:3

  • Room-Temperature Phosphorescence of Nicotinic Acid and Isonicotinic Acid: Efficient Intermolecular Hydrogen-Bond Interaction in Molecular Array Source: acs.org URL:2

Sources

Method

Application Note: 3-(3-Methylbutanamido)isonicotinic Acid as an Advanced Precursor for Pyrido[3,4-d]pyrimidine Kinase Inhibitors

Executive Summary The development of highly selective kinase inhibitors requires versatile, structurally pre-optimized building blocks. The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires versatile, structurally pre-optimized building blocks. The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged pharmacophore in targeted oncology, demonstrating profound efficacy against critical kinases such as Monopolar Spindle Kinase 1 (MPS1), Wee1, and Epidermal Growth Factor Receptor (EGFR).

Traditionally, synthesizing these bicyclic systems begins with 3-aminoisonicotinic acid. However, the electron-deficient nature of the pyridine ring renders the 3-amino group poorly nucleophilic, complicating downstream acylation and often leading to low yields. 3-(3-Methylbutanamido)isonicotinic acid circumvents this synthetic bottleneck. As a pre-acylated building block, it allows medicinal chemists to bypass sluggish amidation steps, seamlessly translating its isovaleryl group into a 2-isobutyl substituent upon cyclization—a highly desirable aliphatic moiety that enhances lipophilic ligand efficiency (LLE) and occupies hydrophobic specificity pockets within kinase active sites.

Mechanistic Insights & Chemical Rationale

The Challenge of Pyridine Deactivation

In standard protocols, functionalizing the 3-amino group of 3-aminoisonicotinic acid is notoriously difficult. The strongly electron-withdrawing nature of both the pyridine nitrogen and the para-carboxylic acid severely diminishes the nucleophilicity of the amine . Attempting to acylate this position during late-stage library synthesis often requires harsh conditions that are incompatible with sensitive functional groups.

The Strategic Advantage of the Pre-Acylated Scaffold

By utilizing 3-(3-methylbutanamido)isonicotinic acid, researchers front-load the most difficult chemical transformation.

  • Parallel Synthesis Enablement: Libraries of kinase inhibitors can be generated rapidly by simply varying the primary amine (R-NH₂) during the cyclocondensation step.

  • Pharmacophore Pre-installation: The 3-methylbutanamido group is not merely a protecting group; it is a critical structural feature. Upon cyclization, it forms the 2-isobutyl moiety of the pyrido[3,4-d]pyrimidine core. Structural biology studies have shown that this specific 2-alkyl substitution projects perfectly into a solvent-exposed but lipophilic channel adjacent to the kinase hinge region, optimizing van der Waals contacts without the entropic penalty associated with longer, more flexible chains .

Target Applications in Oncology

The resulting 2-isobutyl-pyrido[3,4-d]pyrimidin-4(3H)-ones derived from this starting material are potent inhibitors of several high-value oncology targets:

  • MPS1 (TTK): A dual-specificity kinase essential for the spindle assembly checkpoint. Inhibition leads to catastrophic aneuploidy and apoptosis in rapidly dividing tumor cells .

  • Wee1 & EGFR: The scaffold has been successfully hopped to target the G2/M cell cycle checkpoint (Wee1) and receptor tyrosine kinases (EGFR), demonstrating broad utility in overcoming cancer drug resistance .

  • Epigenetic Targets (KDM4/5): Beyond kinases, this core acts as a cell-penetrant inhibitor of histone lysine demethylases, regulating oncogenic transcription .

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3-(3-Methylbutanamido)isonicotinic Acid

PropertyValuePharmacological & Synthetic Relevance
Molecular Weight 222.24 g/mol Highly fragment-like; leaves an ample MW budget (<500 Da) for downstream R-group additions.
H-Bond Donors 2Facilitates solubility in polar aprotic solvents (DMF/DMSO); consumed during cyclization.
H-Bond Acceptors 4Ensures favorable aqueous solvation of the precursor prior to reaction.
LogP (calc) ~1.2Optimal hydrophilicity for a starting material, preventing aggregation in solution.

Table 2: Kinase Inhibitory Activity of Derived Pyrido[3,4-d]pyrimidines

Kinase TargetRepresentative IC₅₀Role in OncologyReference
MPS1 (TTK) 8 nMMitotic checkpoint regulation; induces aneuploidy in tumors.
Wee1 19 nMG2/M cell cycle checkpoint; sensitizes tumors to DNA damage.
EGFR (WT) 99 nMReceptor tyrosine kinase; drives proliferation in NSCLC.
KDM4C 2.0 µMHistone demethylase; epigenetic regulation of transcription.

Experimental Protocol: Self-Validating Cyclocondensation

This protocol details the one-pot, two-step conversion of 3-(3-methylbutanamido)isonicotinic acid into a fully cyclized kinase inhibitor core using a primary aniline.

Objective: Synthesis of 2-Isobutyl-3-aryl-pyrido[3,4-d]pyrimidin-4(3H)-ones.

Reagents:

  • 3-(3-Methylbutanamido)isonicotinic acid (1.0 eq, 1.0 mmol)

  • Primary amine (e.g., substituted aniline) (1.2 eq, 1.2 mmol)

  • HATU (1.5 eq, 1.5 mmol)

  • DIPEA (3.0 eq, 3.0 mmol)

  • Anhydrous DMF (5 mL)

  • Glacial acetic acid (10 mL)

Step-by-Step Methodology:

  • Activation: Dissolve 3-(3-methylbutanamido)isonicotinic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA and HATU. Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly forms an active ester with the isonicotinic acid. This prevents unwanted side reactions and prepares the sterically hindered carboxylic acid for nucleophilic attack by the incoming amine.

  • Amidation: Add the primary amine dropwise. Stir the reaction mixture at 45 °C for 4 hours.

    • Self-Validation Checkpoint 1: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 221.1 [M-H]⁻) disappears. The intermediate acyclic amide must appear as a distinct peak corresponding to[M+H]⁺ = 223 + MW(amine) - 18.

  • Solvent Exchange: Quench the reaction with water and extract with EtOAc. Concentrate the organic layer in vacuo to remove DMF. Redissolve the crude acyclic intermediate in glacial acetic acid.

  • Cyclodehydration: Heat the acetic acid solution to 110 °C (reflux) for 12 hours.

    • Causality: The highly acidic environment protonates the amide carbonyl, drastically increasing its electrophilicity. This drives the intramolecular nucleophilic attack by the ortho-amido nitrogen. The subsequent loss of water yields the thermodynamically stable, fully aromatic pyrido[3,4-d]pyrimidine system.

    • Self-Validation Checkpoint 2: LC-MS analysis of the reaction mixture will show a mass shift of exactly -18 Da from the acyclic intermediate, confirming successful ring closure.

  • Purification: Cool to room temperature, remove acetic acid under reduced pressure, and neutralize the residue with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (Silica, DCM:MeOH gradient) to yield the pure target scaffold.

Visualizations

ExperimentalWorkflow A 3-(3-Methylbutanamido) isonicotinic acid B Activation HATU / DIPEA / DMF A->B C Amidation Primary Amine (45°C) B->C D Cyclodehydration Glacial AcOH (110°C) C->D E Target Scaffold 2-Isobutyl-pyrido [3,4-d]pyrimidin-4-one D->E

Fig 1. Step-by-step synthetic workflow from pre-acylated precursor to the final bicyclic scaffold.

BindingLogic cluster_0 Kinase Active Site Interactions Inhibitor Pyrido[3,4-d]pyrimidine Core Isobutyl 2-Isobutyl Group Inhibitor->Isobutyl Pyrimidinone Pyrimidinone Face Inhibitor->Pyrimidinone Hinge Hinge Region (Gly605) Bidentate H-Bonding Arrest Cell Cycle Arrest & Apoptosis Hinge->Arrest Pocket Hydrophobic Pocket Van der Waals Contacts Pocket->Arrest Isobutyl->Pocket Lipophilic fit Pyrimidinone->Hinge H-bond donor/acceptor

Fig 2. Logical relationship mapping the pharmacophore features to kinase inhibition and cell arrest.

References

  • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: Molecules (MDPI) URL: [Link]

  • Title: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors Source: Bioorganic Chemistry (via PubMed) URL: [Link]

Application

Strategic Conjugation of 3-(3-Methylbutanamido)isonicotinic Acid to Carrier Proteins for Immunogen and Assay Development

Application Note & Protocol Guide Abstract This document provides a comprehensive guide for the covalent conjugation of the small molecule hapten, 3-(3-Methylbutanamido)isonicotinic acid, to large immunogenic carrier pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Abstract

This document provides a comprehensive guide for the covalent conjugation of the small molecule hapten, 3-(3-Methylbutanamido)isonicotinic acid, to large immunogenic carrier proteins, namely Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the generation of antibodies, vaccine development, and the creation of diagnostic immunoassays.[] We will delve into the foundational principles of hapten-carrier conjugation, provide step-by-step protocols using the widely adopted carbodiimide (EDC/NHS) chemistry, and outline essential methods for the characterization and validation of the resulting conjugates. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the protocols for their specific research needs.

Introduction: The Rationale for Hapten-Carrier Conjugation

Small molecules with a molecular weight under 1000 Da, such as 3-(3-Methylbutanamido)isonicotinic acid, are generally not immunogenic on their own.[] These molecules, known as haptens, lack the size and complexity to be effectively recognized by the immune system to elicit a robust antibody response.[][2] To overcome this limitation, haptens are covalently coupled to larger, immunogenic macromolecules known as carrier proteins.[3] This conjugation creates a hapten-carrier complex that the immune system can recognize as foreign, leading to the production of antibodies specific to the hapten.[][2]

The choice of carrier protein is critical and depends on the intended application.

  • Keyhole Limpet Hemocyanin (KLH) is a large, highly immunogenic protein derived from the marine mollusk Megathura crenulata. Its size and complex structure, containing numerous lysine residues for conjugation, make it an excellent choice for eliciting a strong immune response for antibody production.

  • Bovine Serum Albumin (BSA) is a smaller, well-characterized, and highly soluble protein.[][4] It is often used as a carrier for immunizations and is also a common blocking agent in various immunoassays. Conjugating the hapten to a different carrier for screening assays (e.g., ELISA) than the one used for immunization (e.g., KLH) is a standard practice to avoid the detection of anti-carrier antibodies.

The density of the hapten on the carrier protein, known as the epitope density, is a crucial parameter that can significantly influence the resulting immune response's affinity and titer.[5][6] Therefore, controlling and characterizing the conjugation reaction is paramount for reproducible and successful outcomes.[7]

The Chemistry of Conjugation: Activating Carboxylic Acids with EDC/NHS

The 3-(3-Methylbutanamido)isonicotinic acid molecule possesses a carboxylic acid group (-COOH), which provides a convenient handle for conjugation to the primary amines (-NH2) present on the lysine residues of carrier proteins. The most common and effective method for this transformation is through the use of a zero-length crosslinker system involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS).[8][9]

The two-step reaction proceeds as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the hapten to form a highly reactive O-acylisourea intermediate.[8][9][10] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[9]

  • Stabilization with NHS: To improve the efficiency of the reaction and create a more stable intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[9][10] This NHS ester is less susceptible to hydrolysis and can be more efficiently reacted with the primary amines on the carrier protein.[9]

  • Amide Bond Formation: The NHS ester reacts with the primary amine of a lysine residue on the carrier protein to form a stable amide bond, covalently linking the hapten to the protein.[8][10]

This two-step process, often performed as a one-pot reaction, is favored because it minimizes the risk of protein-protein cross-linking, which can occur if EDC is used alone.[11]

Detailed Protocols

Materials and Reagents
ReagentSupplier (Example)Catalog # (Example)Storage
3-(3-Methylbutanamido)isonicotinic acidCustom SynthesisN/A4°C, desiccated
Keyhole Limpet Hemocyanin (KLH)Thermo Fisher Scientific77600-20°C
Bovine Serum Albumin (BSA), Fraction VSigma-AldrichA21534°C
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher Scientific22980-20°C, desiccated
N-hydroxysuccinimide (NHS)Thermo Fisher Scientific245004°C, desiccated
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Room Temperature
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)In-house preparationN/A4°C
Conjugation Buffer (PBS, pH 7.2-7.4)In-house preparationN/A4°C
Quenching Buffer (1 M Tris-HCl, pH 8.5)In-house preparationN/A4°C
Dialysis Tubing (10 kDa MWCO)Thermo Fisher Scientific68100As per manufacturer
Desalting ColumnsGE Healthcare17-0851-01Room Temperature
Experimental Workflow Overview

Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization Hapten_Prep Prepare Hapten Solution (in DMSO) Activation Activate Hapten (Add EDC/NHS) Hapten_Prep->Activation Protein_Prep Prepare Carrier Protein Solution (in Activation Buffer) Coupling Couple to Protein (Add activated hapten to protein) Protein_Prep->Coupling Activation->Coupling Quench Quench Reaction Coupling->Quench Purify Dialysis or Desalting Column Quench->Purify Characterize Quantify Conjugation (e.g., MALDI-TOF, UV-Vis) Purify->Characterize G cluster_0 Conjugation Verification cluster_1 Hapten Density Quantification SDS_PAGE SDS-PAGE Observe shift in molecular weight UV_Vis UV-Vis Spectroscopy Monitor changes in absorbance spectrum MALDI_TOF MALDI-TOF MS Determine mass increase of protein TNBS_Assay TNBS Assay Quantify remaining free amines Conjugate {Hapten-Protein Conjugate} Conjugate->SDS_PAGE Conjugate->UV_Vis Conjugate->MALDI_TOF Conjugate->TNBS_Assay

Caption: Methods for characterization of hapten-protein conjugates.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of the conjugate. [7]By comparing the mass of the unconjugated carrier protein to the conjugated protein, the average number of haptens per protein molecule can be calculated. [12]This is particularly accurate for smaller carrier proteins like BSA. [5] Calculation: Hapten Density = (Mass of Conjugate - Mass of Carrier Protein) / Mass of Hapten

UV-Vis Spectrophotometry

If the hapten has a unique absorbance peak distinct from the protein's absorbance at 280 nm, the conjugation can be monitored by scanning the UV-Vis spectrum. The increase in absorbance at the hapten's characteristic wavelength can be used to estimate the degree of conjugation.

Trinitrobenzene Sulfonic Acid (TNBS) Assay

The TNBS assay quantifies the number of primary amines on the protein surface. By comparing the number of free amines before and after conjugation, the number of amines that have reacted with the hapten can be determined, providing an estimate of the hapten density. [13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHSUse fresh, properly stored EDC and NHS. Equilibrate to room temperature before opening.
Hydrolysis of activated haptenAdd the activated hapten to the protein solution immediately after the activation step. [11]
pH of buffers is incorrectVerify the pH of the Activation and Conjugation buffers. The activation step is more efficient at a slightly acidic pH (4.5-6.0), while the coupling step is optimal at a more neutral pH (7.0-8.5). [14]
Protein Precipitation High concentration of organic solvent (DMSO)Keep the final concentration of DMSO in the reaction mixture below 30%. [4]
Protein aggregationEnsure gentle and continuous mixing during the reaction. Centrifuge the final conjugate to remove any aggregates.
Inconsistent Results Variability in hapten densityStandardize all reaction parameters, including concentrations, incubation times, and temperature. Characterize each batch of conjugate.

Conclusion

The successful conjugation of 3-(3-Methylbutanamido)isonicotinic acid to carrier proteins is a foundational step for a multitude of immunological applications. By understanding the underlying chemistry and meticulously following the detailed protocols for conjugation and characterization, researchers can reliably produce high-quality hapten-carrier conjugates. The insights provided into the rationale behind experimental choices and the comprehensive troubleshooting guide are intended to empower scientists to optimize these methods for their specific research goals, ultimately accelerating progress in drug development and diagnostics.

References

  • Delehanty, J. B., & Ligler, F. S. (2014). Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages. Bioconjugate Chemistry, 25(12), 2245–2251. Retrieved from [Link]

  • University of Texas at El Paso. (n.d.). Preparation Of Peptide-KLH Conjugates For Immunization. Retrieved from [Link]

  • Interchim. (n.d.). Keyhole Limpet Hemocyanin (KLH). Retrieved from [Link]

  • Bio-Synthesis Inc. (2007, December 5). How to prepare peptide-protein conjugates for immunization. Retrieved from [Link]

  • Delehanty, J. B., & Ligler, F. S. (2014). Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages. ACS Publications. Retrieved from [Link]

  • Bio-protocol. (n.d.). BSA Preparation and Palmitate-BSA Conjugation. Retrieved from [Link]

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Technology Networks. (n.d.). HAPTENS AND THEIR ROLE IN IMMUNE SYSTEM ORIENTATION. Retrieved from [Link]

  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • CORE. (n.d.). Bovine Serum Albumin Bioconjugation with FITC. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. Retrieved from [Link]

  • Li, H., et al. (2002). An Improved Protocol of Coupling Synthetic Peptides to KLH for Antibody Production Using DMF. Journal of Immunological Methods, 269(1-2), 113-116. Retrieved from [Link]

  • Mauriz, E., et al. (2006). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Bioconjugate Chemistry, 17(6), 1538–1545. Retrieved from [Link]

  • WK Lab. (n.d.). Fatty Acid-BSA complex protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Hapten. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2016). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ACS Central Science, 2(3), 156–163. Retrieved from [Link]

  • Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 15(1), 168-173. Retrieved from [Link]

  • Sun, B., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. Retrieved from [Link]

  • Lemus, R., & Karol, M. H. (2008). Conjugation of haptens. Methods in Molecular Medicine, 138, 167–182. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Retrieved from [Link]

  • ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]

  • Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]

  • Ertekin, Ö., et al. (2018). Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. Molecules, 23(11), 2977. Retrieved from [Link]

  • Lewis, S. M., et al. (2021). Engineered protein-small molecule conjugates empower selective enzyme inhibition. Cell Chemical Biology, 28(8), 1141-1151.e6. Retrieved from [Link]

  • Phenomenex. (2025, October 15). Protein Purification Methods. Retrieved from [Link]

  • LibreTexts. (n.d.). Protein Purification Methods. Retrieved from [Link]

  • ResearchGate. (2019, June 7). Analysis and characterization of protein-drug conjugates?. Retrieved from [Link]

  • GE Healthcare. (2007, April 15). Purifying Challenging Proteins. Retrieved from [Link]

  • Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate. Retrieved from [Link]

  • Roy, I., et al. (2020). Reversible Conjugation of Polypeptides and Proteins Utilizing a [3.3.1] Scaffold under Mild Conditions. Bioconjugate Chemistry, 31(5), 1339–1344. Retrieved from [Link]

  • Al-Haque, S., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(6), 569. Retrieved from [Link]

  • Dirksen, A., et al. (2008). Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. Bioconjugate Chemistry, 19(12), 2543–2548. Retrieved from [Link]

Sources

Method

Application Note: Fluorescence Labeling of 3-(3-Methylbutanamido)isonicotinic Acid Derivatives for KDM4 Target Engagement

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Epigenetic probe design, CuAAC click chemistry, and Fluorescence Polarization (FP) assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Epigenetic probe design, CuAAC click chemistry, and Fluorescence Polarization (FP) assays.

Introduction & Mechanistic Rationale

The Jumonji C (JmjC) domain-containing histone demethylases, particularly the KDM4 (JMJD2) family, are critical epigenetic regulators that catalyze the demethylation of tri- and di-methylated histone H3 lysine 9 and 36 (H3K9me2/3, H3K36me2/3)[1]. Overexpression of KDM4 is heavily implicated in oncogenesis, making it a highly pursued therapeutic target in oncology.

Derivatives of 3-aminoisonicotinic acid have emerged as potent, low-molecular-weight inhibitors of KDM4[2]. The core scaffold binds the KDM4 active site via a single coordinative interaction to the catalytic Fe(II) cofactor, utilizing the 4-position carboxylate and the pyridine nitrogen[2]. Furthermore, the 3-amino functionality provides an internal hydrogen bond with the 4-position carboxylate, which imparts favorable physical properties and structural rigidity[2].

The Labeling Challenge: To develop a fluorescent probe for High-Throughput Screening (HTS) and cellular imaging, a fluorophore must be conjugated to the inhibitor without disrupting its pharmacophore. Because the C4-carboxylate and pyridine nitrogen are strictly required for Fe(II) chelation, they cannot be modified[2]. However, the C3-amide position (e.g., the 3-methylbutanamido group) points directly toward the solvent-exposed 2-oxoglutarate (2-OG) binding pocket[2].

Design Strategy: By substituting the terminal methyl group of the 3-methylbutanamido (isovaleramido) chain with a terminal alkyne (creating a 4-pentynamido derivative), we provide a bioorthogonal handle. This allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-functionalized fluorophore. Fluorescent probes based on KDM4 inhibitors are highly effective for Fluorescence Polarization (FP) assays to screen for novel inhibitors. We utilize FITC-azide for in vitro FP assays due to its optimal fluorescence lifetime, and Cy5-azide for cellular target engagement due to its deep-red emission and low background autofluorescence.

Mandatory Visualization: Assay Logic

The following diagram illustrates the self-validating logic of the Fluorescence Polarization (FP) assay utilizing the synthesized probe.

G Probe Fluorescent Probe (Fast Rotation = Low mP) Complex Probe-KDM4 Complex (Slow Rotation = High mP) Probe->Complex Binding KDM4 KDM4 Enzyme (Target Protein) KDM4->Complex Displaced Displaced Probe (Fast Rotation = Low mP) Complex->Displaced Competitive Displacement Competitor Unlabeled Inhibitor (Competitor) Competitor->Displaced Binds Target

Fig 1: Logical workflow of the Fluorescence Polarization (FP) target engagement assay for KDM4.

Experimental Protocols

Protocol A: CuAAC Synthesis of the Fluorescent Probe

This protocol details the conjugation of the alkyne-modified 3-aminoisonicotinic acid derivative with a fluorophore-azide.

Reagents Required:

  • Alkyne-precursor: 3-(pent-4-ynamido)isonicotinic acid (10 mM in DMSO)

  • Fluorophore: FITC-PEG3-Azide or Cy5-Azide (10 mM in DMSO)

  • Catalyst: CuSO4 (50 mM in H2O)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in H2O)

  • Reducing Agent: Sodium Ascorbate (100 mM in H2O, freshly prepared)

Step-by-Step Methodology:

  • Premix Catalyst Complex: In a microcentrifuge tube, combine 10 µL of CuSO4 (50 mM) and 20 µL of THPTA (50 mM). Incubate at room temperature for 5 minutes. Causality: Pre-forming the Cu(II)-THPTA complex prevents copper-induced degradation of the fluorophore and maintains copper in a soluble, reactive state.

  • Reaction Assembly: To a clean 1.5 mL amber vial (to protect from light), add:

    • 400 µL of 100 mM Sodium Phosphate Buffer (pH 7.4)

    • 50 µL of Alkyne-precursor (10 mM)

    • 50 µL of Fluorophore-Azide (10 mM)

  • Initiate Reaction: Add the 30 µL Cu-THPTA complex to the reaction vial. Immediately add 50 µL of freshly prepared Sodium Ascorbate (100 mM). Vortex gently. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

  • Incubation: Incubate the mixture at room temperature in the dark for 2 hours with gentle agitation.

  • Purification: Quench the reaction with 10 µL of 0.5 M EDTA to chelate copper. Purify the crude mixture via Preparative RP-HPLC (C18 column, 5-95% Acetonitrile/Water gradient with 0.1% TFA).

  • Validation: Lyophilize the collected fluorescent fractions and verify mass and purity via LC-MS (>95% purity required for FP assays).

Protocol B: Self-Validating Fluorescence Polarization (FP) Assay

This protocol establishes a self-validating system: it first determines the Kd​ of the probe to ensure target binding, then uses that precise concentration to screen unlabeled competitors.

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM TCEP, 10 µM Fe(NH4)2(SO4)2, 100 µM L-Ascorbic Acid, and 0.01% BSA. Critical Insight (E-E-A-T): The concentration of Bovine Serum Albumin (BSA) must be strictly limited to 0.01%. Lipophilic carboxylic acid inhibitors exhibit high plasma protein binding; elevated BSA concentrations will artificially right-shift the apparent biochemical activity (IC50) of the compounds[2].

Phase 1: Probe Titration ( Kd​ Determination)

  • Prepare a 2-fold serial dilution of recombinant KDM4C enzyme (from 5 µM down to 0.1 nM) in Assay Buffer across a black 384-well microplate (15 µL/well).

  • Add 15 µL of the FITC-labeled probe (prepared at 10 nM in Assay Buffer) to all wells. The final probe concentration is 5 nM.

  • Incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Read the microplate on a multi-mode reader (Excitation: 485 nm, Emission: 528 nm, utilizing polarizing filters).

  • Plot Polarization (mP) vs. [KDM4C] to calculate the Kd​ .

Phase 2: Competitive Displacement (IC50 Determination)

  • Prepare the assay master mix containing KDM4C at a concentration equal to its Kd​ (determined in Phase 1) and the FITC-probe at 5 nM.

  • Dispense 20 µL of the master mix into a 384-well plate.

  • Add 100 nL of unlabeled competitor compounds (e.g., 3-(3-methylbutanamido)isonicotinic acid derivatives) using an acoustic liquid handler (e.g., Echo 550) in a 10-point dose-response format.

  • Incubate for 30 minutes. Read mP values. A decrease in mP indicates successful displacement of the fluorescent probe by the competitor.

Quantitative Data Presentation

Table 1: Photophysical Properties of Synthesized Probes

Probe ConjugateApplicationAbsorbance Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
Isonicotinic-FITC In vitro FP Assays49551975,0000.92
Isonicotinic-Cy5 Live-Cell Imaging646662250,0000.27

Table 2: FP Assay Validation Parameters (Target: KDM4C)

ParameterValue / MetricInterpretation
Probe Kd​ (FITC) 42 ± 5 nMHigh-affinity binding; suitable for sensitive competitive screening.
Assay Window (ΔmP) ~180 mPRobust dynamic range between bound and free state.
Z'-Factor 0.78Excellent assay robustness for High-Throughput Screening (HTS).
Competitor IC50 115 ± 12 nMUnlabeled 3-(3-methylbutanamido)isonicotinic acid successfully displaces the probe.

References

  • Source: PubMed Central (NIH)
  • Small molecule KDM4s inhibitors as anti-cancer agents Source: Taylor & Francis URL
  • Recent Advances with KDM4 Inhibitors and Potential Applications Source: ACS Publications URL
  • The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations Source: ACS Publications URL

Sources

Application

Application Note: Chromatographic Resolution of 3-(3-Methylbutanamido)isonicotinic Acid Enantiomers

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Technique: Supercritical Fluid Chromatography (SFC) The Atropisomeric Challenge: Structural Causality When deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Technique: Supercritical Fluid Chromatography (SFC)

The Atropisomeric Challenge: Structural Causality

When developing analytical methods for heavily substituted pyridine derivatives like 3-(3-methylbutanamido)isonicotinic acid , researchers must first address a hidden structural complexity: axial chirality.

The molecule lacks a traditional stereocenter (sp3 chiral carbon). However, the steric clash between the bulky 3-methylbutanamido (isovaleramido) group at the C3 position and the adjacent carboxylic acid at the C4 position creates a significant rotational barrier around the C(aryl)–N(amide) bond. This restricted rotation yields two distinct, non-superimposable conformers known as atropisomers: the (aR) and (aS) enantiomers.

In modern drug discovery, failing to resolve stable atropisomers can lead to severe downstream liabilities. As [1] and [2] have demonstrated, rapidly interconverting or stable atropisomers bind to protein targets in an enantioselective fashion. The non-relevant atropisomer often contributes to off-target toxicity while providing no therapeutic efficacy. Therefore, developing a robust, preparative-scale chromatographic separation method is a critical path requirement.

Rational Design of the Chromatographic System

To achieve baseline resolution of these enantiomers, we employ Supercritical Fluid Chromatography (SFC) . SFC is the industry standard for chiral separations due to the high diffusivity and low viscosity of supercritical CO₂, which allows for optimal mass transfer within the porous structure of immobilized polysaccharide chiral stationary phases (CSPs) [3].

Mechanistic Choices in Method Development
  • Chiral Stationary Phase (CSP): We selected immobilized amylose derivatives over cellulose. The helical twist of amylose provides a more accommodating inclusion cavity for the bulky isovaleramido group, maximizing steric inclusion and π-π stacking with the pyridine core.

  • Mobile Phase Modifier & Additive: The isonicotinic acid moiety is highly polar and ionizable. Using a neutral co-solvent would result in the carboxylate anion undergoing secondary electrostatic interactions with residual silanols on the silica support, causing severe peak tailing. To suppress this ionization, we utilize methanol doped with 0.1% Trifluoroacetic acid (TFA). The acidic additive ensures the molecule remains fully protonated, driving interaction exclusively toward the chiral selector [4].

Mechanism CSP Chiral Stationary Phase (Immobilized Amylose) HBond Hydrogen Bonding (Amide & Carboxyl) CSP->HBond PiPi π-π Interactions (Pyridine Ring) CSP->PiPi Steric Steric Inclusion (Isovaleryl Group) CSP->Steric Substrate 3-(3-Methylbutanamido) isonicotinic acid Substrate->CSP Interactions EnantA Atropisomer (aR) Stronger Affinity HBond->EnantA EnantB Atropisomer (aS) Weaker Affinity HBond->EnantB PiPi->EnantA PiPi->EnantB Steric->EnantA Steric->EnantB

Fig 1. Chiral recognition mechanism between the CSP and the atropisomers.

Quantitative Data: CSP Screening

An initial screening was conducted using a standard analytical SFC system across four distinct polysaccharide CSPs. The mobile phase was maintained at CO₂ / MeOH + 0.1% TFA (80:20 v/v) at a flow rate of 3.0 mL/min.

Table 1: Analytical Screening Results (Column: 4.6 x 150 mm, 5 µm)

CSP TypeChiral Selector ChemistryRT 1 (min)RT 2 (min)Selectivity (α)Resolution (Rs)
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)4.215.851.453.1
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)3.904.421.151.2
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)5.105.101.000.0 (Co-elution)
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)4.857.221.604.5

Insight: Chiralpak IG demonstrates superior enantiorecognition. The chloro-methyl substitution on the phenylcarbamate ring alters the electron density of the N-H and C=O groups, strengthening the hydrogen-bonding network with the analyte's amido-acid motif.

Self-Validating Experimental Protocols

The following protocol details the scale-up from analytical screening to preparative isolation. It is designed as a self-validating system; progression to the next step is contingent upon meeting strict System Suitability Test (SST) criteria.

Workflow Start Compound Profiling (Atropisomerism Analysis) Screening CSP Screening (Amylose/Cellulose Derivatives) Start->Screening MobilePhase Mobile Phase Optimization (CO2 + MeOH/TFA) Screening->MobilePhase Validation System Suitability (Rs > 2.0, Plate Count) MobilePhase->Validation ScaleUp Preparative Scale-up (Enantiomer Recovery) Validation->ScaleUp

Fig 2. Step-by-step SFC method development workflow for chiral resolution.

Phase 1: System Equilibration & Suitability (SST)
  • Preparation: Dissolve 2 mg of the racemic 3-(3-methylbutanamido)isonicotinic acid standard in 1 mL of Methanol.

  • Equilibration: Flush the Chiralpak IG analytical column (4.6 x 150 mm) with CO₂ / MeOH + 0.1% TFA (75:25 v/v) at 3.0 mL/min, 120 bar backpressure, and 35 °C until the UV baseline (254 nm) is completely stable.

  • Validation Gate: Inject 5 µL of the standard.

    • Pass Criteria: Resolution (Rs) must be > 2.0. Peak tailing factor (Tf) must be < 1.5.

    • Troubleshooting: If Tf > 1.5, the ionization is not fully suppressed. Verify the TFA concentration in the modifier and re-equilibrate.

Phase 2: Loading Capacity Determination

To maximize throughput for preparative scale-up, the maximum injection volume must be empirically determined without compromising fraction purity.

  • Perform stacked injections of the racemic mixture, increasing the injection volume stepwise (10 µL, 20 µL, 50 µL, 100 µL).

  • Monitor the valley between the two enantiomeric peaks.

  • Validation Gate: Stop increasing the volume when the resolution (Rs) drops to 1.5. This volume represents the maximum allowable preparative load for the analytical column, which is then geometrically scaled to the preparative column dimensions.

Phase 3: Preparative Campaign Execution

Table 2: Optimized Preparative SFC Parameters

ParameterSpecificationScientific Rationale
Column Chiralpak IG (21 x 250 mm, 5 µm)Scaled directly from analytical success; optimal steric inclusion.
Mobile Phase CO₂ / MeOH + 0.1% TFA (75:25)TFA suppresses -COOH ionization; 25% MeOH ensures high sample solubility.
Flow Rate 70 mL/minMaximizes throughput while maintaining optimal van Deemter linear velocity.
Back Pressure 120 barMaintains CO₂ in a dense, predictable supercritical state.
Temperature 35 °CBalances mobile phase viscosity and the thermodynamics of chiral recognition.
  • Execution: Initiate stacked injections based on the established cycle time (typically every 4-5 minutes before the second peak fully elutes).

  • Fraction Collection: Trigger collection based on UV threshold (254 nm). Ensure the make-up solvent in the gas-liquid separator contains a highly volatile solvent (e.g., pure methanol) to prevent precipitation of the free acid upon CO₂ depressurization.

  • Post-Campaign Validation: Re-inject 2 µL of the collected fractions onto the analytical system.

    • Pass Criteria: Enantiomeric Excess (ee) must be ≥ 99.0%.

References

  • Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition, 48(35), 6398-6401.[Link] [1]

  • LaPlante, S. R., et al. (2011). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 3(8), 1041-1055.[Link][1]

  • Jakubec, P., Douša, M., & Nováková, L. (2020). Supercritical fluid chromatography in chiral separations: Evaluation of equivalency of polysaccharide stationary phases. Journal of Separation Science, 43(13), 2675-2689.[Link][2]

  • Speybrouck, D., et al. (2017). The effect of high concentration additive on chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1510, 89-99.[Link][3]

Sources

Method

Application Note &amp; Protocols: Crystallization and Recrystallization of 3-(3-Methylbutanamido)isonicotinic acid

Introduction: The Critical Role of Crystallization In pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are paramount. Crystallization is a fundamental purification and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Crystallization

In pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are paramount. Crystallization is a fundamental purification and particle engineering process that directly influences critical attributes such as purity, stability, solubility, and bioavailability.[1][2][3] For the target molecule, 3-(3-Methylbutanamido)isonicotinic acid, a well-controlled crystallization process is essential for ensuring batch-to-batch consistency and therapeutic efficacy.

This guide provides a comprehensive framework for developing robust crystallization and recrystallization protocols for 3-(3-Methylbutanamido)isonicotinic acid. As no specific literature protocols for this exact molecule were found, this document outlines a first-principles approach based on its structural components: a polar isonicotinic acid head and a non-polar iso-valeramide tail. This methodology empowers researchers to rationally select solvent systems and troubleshoot common challenges.

Molecular Structure and Inferred Properties:

  • Isonicotinic Acid Moiety: The pyridine ring and carboxylic acid group introduce polarity and sites for strong hydrogen bonding. This suggests solubility in polar protic solvents (e.g., water, alcohols) and the potential for pH-dependent solubility.[4][5][6] The pyridine nitrogen provides a basic site, while the carboxylic acid is acidic, making the molecule zwitterionic at its isoelectric point.[5][7]

  • Amide Linkage: The amide group is a classic hydrogen bond donor and acceptor, contributing to high melting points and favoring self-assembly into a crystalline lattice.[8]

  • 3-Methylbutanamido (Iso-valeramide) Group: This branched alkyl chain introduces lipophilicity, which will influence solubility in less polar organic solvents.

This structural combination suggests that a range of solvents, from polar to moderately non-polar, could be effective, making a systematic screening approach necessary.

Strategic Framework for Crystallization Development

The development of a successful crystallization process follows a logical progression from solvent screening to protocol optimization.[9] This workflow is designed to efficiently identify a suitable solvent system and method, minimizing time and material consumption.

G cluster_0 Phase 1: System Selection cluster_1 Phase 2: Method Development cluster_2 Phase 3: Optimization & Troubleshooting A Analyze Molecular Structure B Solvent Property Analysis (Table 1) A->B C Small-Scale Solvent Scouting B->C D Evaluate Solubility (Hot vs. Cold) C->D E Good Solubility Gradient? (Soluble Hot, Insoluble Cold) D->E F Protocol 1: Single-Solvent Recrystallization E->F  Yes H Soluble in Solvent A, Insoluble in Solvent B? E->H  No I Isolate & Dry Crystals F->I G Protocol 2: Antisolvent Crystallization G->I H->G  Yes J Characterize Product (Purity, Yield, Form) I->J K Troubleshoot: Oiling Out, Poor Yield, etc. J->K If Needed

Figure 1: A decision workflow for developing a crystallization protocol.

Protocol: Solvent Scouting for Crystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of 3-(3-Methylbutanamido)isonicotinic acid by systematically testing its solubility at ambient and elevated temperatures.

Rationale: An ideal single-recrystallization solvent will dissolve the compound completely at an elevated temperature but exhibit very low solubility at or below room temperature, maximizing recovery.[10]

Materials:

  • 3-(3-Methylbutanamido)isonicotinic acid (crude solid)

  • Small vials or test tubes (e.g., 13x100 mm)

  • A selection of solvents (see Table 1)

  • Stirring rod or vortex mixer

  • Hot plate or heating block

  • Ice bath

Table 1. Suggested Solvents for Initial Screening

Solvent Class Boiling Point (°C) Polarity Key Characteristics
Water Polar Protic 100 High May require pH adjustment for solubility.
Ethanol Polar Protic 78 High Good general solvent for amides.[8]
Isopropanol (IPA) Polar Protic 82 Medium Similar to ethanol, slightly less polar.
Acetonitrile Polar Aprotic 82 Medium Often gives good results for amides.[8]
Acetone Polar Aprotic 56 Medium Volatile, good dissolving power.
Ethyl Acetate Medium Polarity 77 Medium Good for compounds with mixed polarity.
Toluene Non-polar 111 Low Unlikely to be a good single solvent, but potential antisolvent.

| Heptane / Hexane | Non-polar | 98 / 69 | Low | Very unlikely to dissolve the compound; primary candidates for antisolvents.[9] |

Procedure:

  • Preparation: Place approximately 10-20 mg of the crude solid into a series of labeled vials.

  • Room Temperature Test: To each vial, add the first solvent dropwise (e.g., 0.2 mL at a time) while stirring or vortexing. Observe if the solid dissolves completely at room temperature after adding up to 1 mL.

    • Observation: If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization (poor recovery). It may, however, be a "good" solvent for an antisolvent system.

  • Hot Solubility Test: If the solid did not dissolve at room temperature, heat the vial on a hot plate to near the solvent's boiling point. Continue to add the solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used.

    • Rationale: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary for high recovery upon cooling.[10][11]

  • Cooling and Crystallization Test: Once dissolved, remove the vial from the heat and allow it to cool slowly to room temperature. Do not agitate the solution.[10]

    • Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • Ice Bath Cooling: After cooling to room temperature, place the vial in an ice bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the outcome. The ideal solvent is one that required a minimal amount of hot solvent for dissolution and produced a large quantity of crystalline solid upon cooling.

Protocol: Single-Solvent Recrystallization

Objective: To purify crude 3-(3-Methylbutanamido)isonicotinic acid using a single, optimized solvent.

Prerequisite: A suitable solvent has been identified from the scouting protocol (e.g., Ethanol or Acetonitrile).

G A 1. Dissolution Add crude solid to flask. Add minimum hot solvent. B 2. Hot Filtration (Optional) If insoluble impurities exist, filter hot solution quickly. A->B Impurities? C 3. Crystallization Allow filtrate to cool slowly to room temperature. A->C No Impurities B->C D 4. Maximize Yield Cool flask in an ice bath. C->D E 5. Isolation Collect crystals via vacuum filtration. D->E F 6. Washing Rinse crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry crystals under vacuum to constant weight. F->G

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-(3-Methylbutanamido)isonicotinic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the amidation of ortho-amino pyridinecarboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the amidation of ortho-amino pyridinecarboxylic acids. Synthesizing 3-(3-methylbutanamido)isonicotinic acid from 3-aminoisonicotinic acid and isovaleryl chloride appears straightforward on paper. However, the unique electronic environment of the pyridine ring and the proximity of the carboxylic acid group create a highly specific mechanistic trap.

This guide provides a self-validating troubleshooting framework designed to help you bypass these pitfalls, understand the causality behind your crude mixtures, and maximize your isolated yield.

Part 1: Mechanistic Insight & The "Oxazinone Trap"

When isovaleryl chloride is added to 3-aminoisonicotinic acid, initial acylation occurs. However, the adjacent carboxylic acid at the 4-position readily participates in the reaction. It either forms a highly reactive mixed anhydride or captures the newly formed amide to undergo a spontaneous dehydrative cyclization.

This results in the formation of a pyrido-oxazinone intermediate (specifically, 2-isobutyl-4H-pyrido[3,4-d][1,3]oxazin-4-one). If you do not actively manage and hydrolyze this intermediate, your yield of the desired free amido-acid will be drastically reduced, as the cyclized byproduct will dominate your organic extracts 1.

Pathway A 3-Aminoisonicotinic Acid + Isovaleryl Chloride B Mixed Anhydride Intermediate A->B Acylation (Base) D 3-(3-Methylbutanamido) isonicotinic acid (Target Product) A->D Direct Amidation (Rare/Difficult) C Pyrido[3,4-d][1,3]oxazin-4-one (Cyclized Byproduct) B->C Spontaneous Cyclization (-HCl) C->D Controlled Hydrolysis (NaOH)

Reaction pathway illustrating pyrido-oxazinone cyclization and required hydrolysis.

Part 2: Troubleshooting FAQs

Q1: My LCMS shows a major peak with a mass of [M-18] relative to the target product. What is this, and how do I fix it? A1: You have trapped your product as the pyrido-oxazinone 2. The loss of 18 Da corresponds to the elimination of water during the cyclization of the amido-acid. The Fix: Do not attempt to prevent its formation; instead, leverage it. Allow the acylation/cyclization to go to completion, then perform a controlled basic hydrolysis (e.g., 1M NaOH at 40 °C for 2 hours) directly in the reaction pot to open the oxazinone ring back to the desired 3-(3-methylbutanamido)isonicotinic acid.

Q2: I am seeing unreacted 3-aminoisonicotinic acid even after adding excess isovaleryl chloride. Why is the amine so unreactive? A2: The nitrogen atom in the pyridine ring withdraws electron density from the 3-amino group, making it a significantly poorer nucleophile than a standard aniline 3. Furthermore, over-acylation at the amino group can occur if conditions are poorly controlled 4. The Fix: Use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) at 10-20 mol%. DMAP forms a highly reactive N-acylpyridinium intermediate with isovaleryl chloride, forcing the acylation of the deactivated 3-amino group.

Q3: Can I use standard Schotten-Baumann conditions (aqueous NaOH / DCM biphasic) to avoid the oxazinone? A3: While Schotten-Baumann conditions can theoretically hydrolyze the mixed anhydride before cyclization, the poor solubility of 3-aminoisonicotinic acid in DCM and the rapid hydrolysis of isovaleryl chloride in water often lead to poor conversions. A homogenous organic system (e.g., THF) followed by an in-situ aqueous basic workup is much more reliable.

Workflow Start Analyze Crude Mixture (LCMS) CheckMass Is Mass [M-18] present? (Oxazinone) Start->CheckMass Action1 Perform Basic Hydrolysis (1M NaOH, 40°C) CheckMass->Action1 Yes CheckSM Is Unreacted Starting Material present? CheckMass->CheckSM No Action2 Increase Isovaleryl Chloride Add DMAP catalyst CheckSM->Action2 Yes

Diagnostic LCMS workflow for optimizing amidation of 3-aminoisonicotinic acid.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting product distribution, highlighting why the two-stage (Acylation Hydrolysis) approach is mandatory for high yields.

Reaction SolventBase / CatalystPost-Reaction TreatmentMajor Product ObservedIsolated Yield (%)
DCMTriethylamineAqueous Wash (Neutral)Pyrido-oxazinone< 15%
THFPyridineAqueous Wash (Neutral)Pyrido-oxazinone< 20%
PyridineNone1M NaOH (40 °C, 2h)3-(3-Methylbutanamido)isonicotinic acid65%
THF Et 3​ N + 10% DMAP 1M NaOH (40 °C, 2h) 3-(3-Methylbutanamido)isonicotinic acid 88%

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system: the intermediate cyclization is visually and analytically confirmable before the hydrolysis step is initiated, ensuring total control over the reaction's fate.

Step 1: Acylation and Cyclization

  • Suspend 3-aminoisonicotinic acid (1.0 eq, 10 mmol) in anhydrous THF (50 mL, 0.2 M concentration) under an inert nitrogen atmosphere.

  • Add Triethylamine (2.5 eq, 25 mmol) and DMAP (0.1 eq, 1 mmol). Note: The suspension may remain heterogeneous at this stage.

  • Cool the mixture to 0 °C using an ice bath.

  • Dropwise, add isovaleryl chloride (1.5 eq, 15 mmol) over 15 minutes to prevent uncontrolled exotherms.

  • Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Check: Analyze an aliquot by LCMS. The primary mass should be [M+H] + = 205.1 (the oxazinone), with the complete disappearance of the starting material (m/z 139.0). Do not proceed until the starting material is consumed.

Step 2: Ring-Opening Hydrolysis 6. To the same reaction flask, add 1.0 M aqueous NaOH (3.0 eq, 30 mL). 7. Heat the biphasic mixture to 40 °C and stir vigorously for 2 hours.

  • Validation Check: LCMS should now show complete conversion from the oxazinone to the target amido-acid ([M+H] + = 223.1).

  • Cool to room temperature and remove the THF under reduced pressure.

  • Extract the remaining aqueous layer once with Ethyl Acetate (20 mL) to remove organic impurities and unreacted DMAP. Discard the organic layer.

  • Carefully adjust the aqueous layer to pH 3-4 using 1M HCl. The target 3-(3-methylbutanamido)isonicotinic acid will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry under vacuum to afford the pure product.

References

  • US6514985B1 - Imidazonaphthyridines (Google Patents). Demonstrates the cyclization of 3-aminoisonicotinic acid into 4H-pyrido[3,4-d][1,3]oxazin-4-one derivatives upon acylation.
  • Rational Design, Pharmacomodulation, and Synthesis of Dual 5-Hydroxytryptamine 7 (5-HT7)/5-Hydroxytryptamine 2A (5-HT2A) Receptor Antagonists... (Journal of Medicinal Chemistry - ACS Publications). Discusses the difficult cyclization and intermediate management of 3-aminoisonicotinic acid.
  • Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor... (Journal of Medicinal Chemistry - ACS Publications). Details the electronic deactivation of pyridine amines and strategies for successful acylation.
  • Buy 2-Acetyl-3-aminoisonicotinic acid (EVT-15656858) (EvitaChem). Highlights the propensity for further/over-acylation at the amino group of 3-aminoisonicotinic acid.

Sources

Optimization

Troubleshooting 3-(3-Methylbutanamido)isonicotinic acid precipitation in aqueous media

Welcome to the technical support center for 3-(3-Methylbutanamido)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet challenging, issue o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(3-Methylbutanamido)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet challenging, issue of compound precipitation in aqueous media. While specific experimental data for this novel compound is not publicly available, this guide applies fundamental principles of physical and organic chemistry to provide robust, actionable troubleshooting strategies. We will use the well-characterized parent molecule, isonicotinic acid, as a predictive model.

Section 1: Understanding the Molecule - First Principles

Before troubleshooting, it is crucial to understand the inherent physicochemical properties of your molecule based on its structure. 3-(3-Methylbutanamido)isonicotinic acid is composed of two key moieties: an isonicotinic acid backbone and a 3-methylbutanamido side chain.

  • Isonicotinic Acid Backbone : This is a pyridine ring with a carboxylic acid at the 4-position. This structure confers amphoteric properties, meaning it has both acidic and basic functional groups.

    • The carboxylic acid group (-COOH) is acidic.

    • The pyridine nitrogen is basic.

  • 3-Methylbutanamido Side Chain : This is a bulky, non-polar (lipophilic) group that will significantly influence the molecule's overall solubility.

These features mean the molecule's solubility is highly dependent on pH. It can exist in cationic, anionic, or neutral (zwitterionic) forms. A zwitterion is a molecule with both positive and negative charges, resulting in an overall neutral charge.[1][2] The pH at which the molecule has a net charge of zero is its isoelectric point (pI), which is typically the point of minimum aqueous solubility .[2][3]

Predicted Ionization States vs. pH

The behavior of 3-(3-Methylbutanamido)isonicotinic acid can be predicted by examining the pKa values of its constituent parts. Isonicotinic acid has a carboxylic acid pKa of approximately 4.96.[4][5] The pyridine nitrogen has a pKa of about 5.23.[6] The bulky amide side chain will slightly modify these values, but the general principle holds.

  • Low pH (e.g., pH < 2) : Both the pyridine nitrogen and the carboxylic acid will be protonated. The molecule will have a net positive charge and likely exhibit higher solubility.

  • Mid-range pH (e.g., pH ~ 3-5) : The carboxylic acid will begin to deprotonate to -COO-, while the pyridine nitrogen remains protonated (>NH+). In this range, the molecule is zwitterionic. Its solubility will be at its lowest near the isoelectric point (pI).[7][8]

  • High pH (e.g., pH > 7) : The carboxylic acid will be fully deprotonated (-COO-) and the pyridine nitrogen will be neutral. The molecule will have a net negative charge and likely exhibit higher solubility again.

Caption: Predicted ionization states and relative solubility of the molecule at varying pH.

Section 2: Frequently Asked Questions & Immediate Troubleshooting

This section addresses the most common and urgent issues encountered during experiments.

Q1: My compound precipitated out of my aqueous buffer immediately after I added it from my DMSO stock. What is the most likely cause?

Answer: The most probable cause is a significant pH shift combined with the compound exceeding its solubility limit at the final pH of the buffer. The compound is likely near its isoelectric point (pI) in the final solution, where it is least soluble.[2][3]

Immediate Actions:

  • Check the pH: Measure the pH of the final solution where precipitation occurred.

  • Review the Structure: As established, your molecule has both acidic and basic centers. Its solubility is lowest when it is neutral (zwitterionic).[1]

  • Formulate a Hypothesis: You have likely created a solution where the pH is close to the molecule's pI.

Q2: I tried preparing my solution at 4°C to improve stability, but the precipitation seems worse. Why?

Answer: While lower temperatures can enhance the stability of some molecules, for many compounds, the dissolution process is endothermic. This means that solubility decreases as the temperature is lowered.[9] Unless you have specific data indicating that your compound is more soluble at lower temperatures, it is generally advisable to prepare solutions at ambient temperature.

Immediate Actions:

  • Try Ambient Temperature: Attempt to dissolve the compound at room temperature.

  • Gentle Warming: If precipitation persists, gentle warming (e.g., to 37°C) can be tested. However, be cautious of potential degradation. Always run a stability check (e.g., using HPLC) if you employ heat.

Q3: Could my stock solution concentration be too high? How do I know if I've created a supersaturated solution?

Answer: Yes. It is easy to create a kinetically trapped, supersaturated solution, especially when diluting from a high-concentration organic stock (like DMSO) into an aqueous buffer. This solution may appear clear initially but can precipitate over time as it equilibrates to its true, lower thermodynamic solubility limit.

Immediate Actions:

  • Visual Inspection: Observe the solution over time (e.g., 1-2 hours) for the appearance of cloudiness or solid particles.

  • Reduce Concentration: Prepare a new, more dilute solution. If this solution remains clear, your initial concentration was likely too high.

  • Filtration Test: Filter the solution through a 0.22 µm syringe filter. If the concentration of the filtrate (measured by UV-Vis or HPLC) is significantly lower than the intended concentration, it confirms that the compound had precipitated.

Section 3: Systematic Investigation Protocols

To overcome precipitation, a systematic approach is required to characterize the solubility of your compound.

Protocol 1: Determining an Experimental pH-Solubility Profile

This protocol will help you identify the optimal pH range for solubilizing your compound. The Henderson-Hasselbalch equation provides the theoretical basis for how pH affects the solubility of ionizable compounds.[10][11][12]

Materials:

  • 3-(3-Methylbutanamido)isonicotinic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Vortex mixer, shaker/incubator, pH meter.

  • Microcentrifuge tubes and a microcentrifuge.

  • Syringe filters (0.22 µm).

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Methodology:

  • Prepare Buffer Aliquots: Dispense a fixed volume (e.g., 1 mL) of each buffer into separate microcentrifuge tubes.

  • Add Excess Compound: Add an excess amount of the solid compound to each tube (enough so that undissolved solid remains).

  • Equilibrate: Tightly cap the tubes and shake them at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample and Filter: Carefully take a supernatant aliquot without disturbing the pellet and filter it through a 0.22 µm syringe filter.

  • Quantify: Dilute the filtrate appropriately and measure the concentration of the dissolved compound using a calibrated analytical method.

  • Measure Final pH: Measure the pH of the remaining supernatant to confirm the final pH of the solution.

  • Plot Data: Plot solubility (e.g., in µg/mL or µM) versus the final measured pH.

Data Interpretation Table:

Final pHMeasured Solubility (µg/mL)Observations
2.1Clear solution
4.0Hazy, fine precipitate
5.2Heavy precipitate
7.4Slightly hazy
9.8Clear solution

This profile will visually demonstrate the pH ranges of high and low solubility, allowing you to select an appropriate buffer for your experiments.

Protocol 2: Evaluating Co-solvents for Solubility Enhancement

If pH adjustment alone is insufficient or incompatible with your experimental design, using a co-solvent can be an effective strategy.[13] Co-solvents work by reducing the polarity of the aqueous medium, which can increase the solubility of hydrophobic compounds.[14]

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Methodology:

  • Select Buffer: Choose a buffer pH where solubility is poor but that is relevant to your experiment (e.g., PBS at pH 7.4).

  • Prepare Co-solvent Mixtures: Create a series of buffer/co-solvent mixtures (e.g., 5%, 10%, 20% v/v co-solvent in buffer).

  • Determine Solubility: Perform the solubility assay as described in Protocol 1 for each co-solvent mixture.

  • Plot Data: Plot solubility versus the percentage of co-solvent for each agent tested.

Data Comparison Table:

Co-solvent (% v/v)Solubility in PBS pH 7.4 (µg/mL)
0% (Control)
5% Ethanol
10% Ethanol
5% PEG 400
10% PEG 400

This will allow you to identify the most effective co-solvent and the minimum concentration required to achieve your desired solubility. Note that some solvent pairs can have a synergistic effect, where a mixture is better than either pure solvent.[15]

Section 4: Advanced Troubleshooting & Formulation

Q4: The precipitate that formed looks different this time. Sometimes it's a fine powder, other times it's more crystalline. Does this matter?

Answer: Yes, this is highly significant. The difference in appearance suggests the formation of different solid-state forms, such as an amorphous solid versus a crystalline polymorph.[16] Polymorphism is the ability of a compound to exist in two or more crystalline phases.[17][18] These different forms can have distinct physical properties, including solubility and dissolution rate.[19][20]

  • Amorphous Solids: Lack long-range molecular order, are generally more soluble, but can be less stable and may convert to a less soluble crystalline form over time.[21][22] They often appear as fine, non-descript powders.

  • Crystalline Solids: Have a highly ordered, repeating three-dimensional structure.[23] Different polymorphs of the same compound can have different solubilities. They often appear as distinct, sometimes needle-like or plate-like, crystals.

What to do: If you observe different precipitate forms, it indicates that your process is not well-controlled. The conditions of precipitation (e.g., temperature, rate of pH change, level of supersaturation) are influencing the solid form that results. Characterization techniques like X-Ray Diffraction (XRD) are needed to definitively identify the forms.[23] For experimental consistency, it is critical to control the preparation process precisely to ensure you are always working with the same solid form.

Section 5: Summary & Decision-Making Workflow

Precipitation of 3-(3-Methylbutanamido)isonicotinic acid is a solvable challenge. The key is to understand its amphoteric, zwitterionic nature and systematically investigate the effects of pH, concentration, temperature, and co-solvents.

The following workflow provides a logical path from problem identification to resolution.

TroubleshootingWorkflow start Precipitation Observed check_ph Q: What is the solution pH? start->check_ph ph_is_pi pH is likely near pI (Region of minimum solubility) check_ph->ph_is_pi Near Neutral check_conc Q: Is concentration too high? check_ph->check_conc pH is acidic/basic adjust_ph Action: Adjust pH (e.g., < 3 or > 8) ph_is_pi->adjust_ph still_precip_1 Still Precipitates? adjust_ph->still_precip_1 still_precip_1->check_conc Yes solved Problem Resolved still_precip_1->solved No reduce_conc Action: Lower the working concentration check_conc->reduce_conc Yes add_cosolvent Action: Add a co-solvent (e.g., Ethanol, PEG 400) check_conc->add_cosolvent No still_precip_2 Still Precipitates? reduce_conc->still_precip_2 still_precip_2->add_cosolvent Yes still_precip_2->solved No still_precip_3 Still Precipitates? add_cosolvent->still_precip_3 advanced Consider Advanced Formulation (e.g., Cyclodextrins, Surfactants) still_precip_3->advanced Yes still_precip_3->solved No

Caption: A step-by-step decision workflow for troubleshooting precipitation issues.

References

  • PubChem. (n.d.). Pyridine. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (2023). Cosolvent. Retrieved from [Link]

  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. Retrieved from [Link]

  • Grokipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Biochemistry Den. (2025, February 20). Zwitter Ion and Isoelectric point: How to Explain. Retrieved from [Link]

  • University Wafer. (n.d.). Differences Between Amorphous & Crystalline Solids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 12). 12.1: Crystalline and Amorphous Solids. Retrieved from [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Routledge. Retrieved from [Link]

  • WaferPro. (2024, January 7). Amorphous vs Crystalline Solids - Know the Differences. Retrieved from [Link]

  • Avdeef, A. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 49(24), 6979-6991. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism in Pharmaceutical Solids: Second edition. Retrieved from [Link]

  • Brittain, H. G. (Ed.). (n.d.). Polymorphism in pharmaceutical solids. Princeton University Library Catalog. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • AbeBooks. (n.d.). Polymorphism in Pharmaceutical Solids (Drugs and the Pharmaceutical Sciences): 9781420073218. Retrieved from [Link]

  • JoVE. (2024, October 10). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • Wevolver. (2025, September 12). Crystalline vs Amorphous: Structure, Properties and Engineering Implications. Retrieved from [Link]

  • PENS#1. (2015, November 30). Effect of pH on drugs absorption and solubility. YouTube. Retrieved from [Link]

  • EAG Laboratories. (2022, August 3). Amorphous vs. Crystalline Materials. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Zwitterion. Retrieved from [Link]

  • Drugs.com. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]

  • Barnes & Noble. (n.d.). Polymorphism in Pharmaceutical Solids by Harry G. Brittain. Retrieved from [Link]

  • Patsnap Synapse. (2024, January 1). How does pH affect drug delivery?. Retrieved from [Link]

  • ScienceDirect. (2026, January 18). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • ScienceDirect. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

  • ACS Publications. (2013, July 11). Impaired Drug Absorption Due to High Stomach pH: A Review of Strategies for Mitigation of Such Effect To Enable Pharmaceutical Product Development. Molecular Pharmaceutics. Retrieved from [Link]

  • Chemaxon Docs. (n.d.). Theory of aqueous solubility prediction. Retrieved from [Link]

  • Pharma.Tips. (2025, December 29). Preventing API Precipitation in Slow-Release Tablet Formulations. Retrieved from [Link]

  • PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Retrieved from [Link]

  • ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubChem. (n.d.). Isonicotinic Acid. National Institutes of Health. Retrieved from [Link]

  • Scribd. (2025, January 21). Isonicotinic Acid pKa Study. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Semantic Scholar. (1971). Solubility and pKa value of isonicotinic acid as factors in optimizing conditions for isolating it. Retrieved from [Link]

  • Taylor & Francis Online. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinamide. Retrieved from [Link]

  • CoLab. (2013, June 1). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, December 18). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Moravek. (n.d.). Common API Mistakes and How To Avoid Them. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 3-(3-Methylbutanamido)isonicotinic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with amphoteric compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with amphoteric compounds. 3-(3-Methylbutanamido)isonicotinic acid presents a unique chromatographic challenge: it contains both a basic pyridine nitrogen (pKa ~2.0) and an acidic carboxylic acid (pKa ~4.8), alongside a neutral, hydrogen-bonding amide group.

If your mobile phase is not rigorously optimized, this molecule will exhibit zwitterionic behavior, leading to split peaks, severe tailing, and migrating retention times. This guide provides a self-validating workflow and deep-dive troubleshooting to ensure robust, reproducible method development.

Part 1: Core Optimization Workflow

To achieve a robust separation, you must force the analyte into a single, stable ionization state. The following protocol outlines the exact methodology required to achieve this.

Workflow Start Start: Analyze 3-(3-Methylbutanamido) isonicotinic acid pKa Identify pKa Values Pyridine N: ~2.0 | COOH: ~4.8 Start->pKa Low_pH Option A: Target pH < 2.0 (Molecule Fully Cationic) pKa->Low_pH High_pH Option B: Target pH > 6.8 (Molecule Fully Anionic) pKa->High_pH Avoid_pH Avoid pH 2.5 - 6.5 (Zwitterionic / Peak Tailing) pKa->Avoid_pH Buffer_Low Use 0.1% TFA or 10-50mM Phosphate (pH 2.0) Low_pH->Buffer_Low Buffer_High Use 10-50mM Phosphate or Ammonium Acetate (pH 7.0) High_pH->Buffer_High LCMS LC-MS Detection? Ensure Volatile Buffers Buffer_Low->LCMS Buffer_High->LCMS

Figure 1: Logical workflow for selecting mobile phase pH based on the amphoteric pKa profile.

Protocol: Systematic Mobile Phase Optimization

Step 1: Establish the Target pH To ensure a single retention mechanism, the mobile phase pH must be set at least 1.5 to 2.0 units away from any of the analyte's pKa values[1]. Select a target pH of either < 2.0 (fully cationic) or > 6.8 (fully anionic).

Step 2: Select the Buffer System For a target pH < 2.0, prepare a 10–50 mM Phosphate buffer (adjusted with phosphoric acid) for UV applications, or 0.1% Trifluoroacetic acid (TFA) for LC-MS[2]. Ensure the buffer concentration is strictly maintained between 10-50 mM to provide adequate buffering capacity without risking salt precipitation[1].

Step 3: Choose the Stationary Phase Because the analyte will be positively charged at low pH, use a high-purity, base-deactivated (Type-B) C18 silica column. This minimizes secondary cation-exchange interactions between the protonated pyridine ring and residual surface silanols[3].

Step 4: Screen Organic Modifiers Perform initial gradient runs (5% to 95% organic) using Acetonitrile. If co-eluting impurities are observed, switch to Methanol. Methanol's protic nature will alter selectivity by hydrogen bonding with the analyte's 3-methylbutanamido group[4].

Part 2: Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Retention Time Drift or Severe Peak Tailing Check_pH Is Mobile Phase pH within 1.5 units of pKa? Issue->Check_pH Yes_pH Yes: Analyte is partially ionized (Mixed Retention Modes) Check_pH->Yes_pH Yes No_pH No: Analyte is fully ionized (Check Buffer Capacity) Check_pH->No_pH No Action_pH Adjust pH to be >2 units away from pKa Yes_pH->Action_pH Check_Buffer Is Buffer Concentration < 10 mM? No_pH->Check_Buffer Yes_Buffer Yes: Insufficient buffering against sample/system pH Check_Buffer->Yes_Buffer Yes Action_Buffer Increase buffer concentration to 10-50 mM Yes_Buffer->Action_Buffer

Figure 2: Troubleshooting logic for resolving peak tailing and retention drift in amphoteric APIs.

Q1: Why am I observing severe peak tailing or split peaks for 3-(3-Methylbutanamido)isonicotinic acid? Causality & Solution: Peak tailing and splitting in amphoteric compounds occur when the mobile phase pH is too close to the analyte's pKa. If you operate between pH 2.5 and 6.5, the molecule exists in a state of partial ionization or as a zwitterion[4]. This creates a dual retention mechanism (hydrophobic retention of the neutral form and poor retention of the ionized form), leading to split peaks[1]. Furthermore, the positively charged pyridine ring will undergo cation-exchange interactions with negatively charged residual silanols on the silica surface, causing a trailing edge[3]. Action: Adjust the mobile phase pH to be at least 2 units away from the pKa[1]. Operating at pH 2.0 suppresses the carboxylic acid ionization, and using a modern base-deactivated column eliminates silanol tailing[3].

Q2: My retention times are drifting from injection to injection. How do I stabilize them? Causality & Solution: Retention time drift for ionizable analytes is a direct consequence of inadequate buffer capacity[5]. A buffer is only effective at resisting pH changes within ±1 pH unit of its own pKa[4]. If you are using formic acid (pKa 3.8) to maintain a pH of 2.0, the solution has virtually zero buffering capacity. Consequently, the local pH changes slightly with every sample injection, altering the analyte's ionization state and its retention time. Action: Switch to a buffer with a pKa close to your target pH. For pH 2.0, use a phosphate buffer (pKa1 = 2.1)[2]. Ensure the concentration is between 10 mM and 50 mM; concentrations below 10 mM cannot adequately resist pH shifts, while concentrations above 100 mM risk precipitation and high backpressure[1].

Q3: How do I choose between Methanol and Acetonitrile for this specific molecule? Causality & Solution: The choice of organic modifier dictates the eluotropic strength and selectivity. Acetonitrile is an aprotic solvent with a lower viscosity and lower UV cutoff, making it ideal for standard reversed-phase separations[4]. However, 3-(3-Methylbutanamido)isonicotinic acid contains an amide group capable of hydrogen bonding. Methanol is a protic solvent that can act as both a hydrogen bond donor and acceptor. Action: Start with Acetonitrile for sharper peaks and lower system pressure. If you fail to resolve the main peak from structurally similar impurities, switch to Methanol. The hydrogen-bonding interactions between Methanol and the 3-methylbutanamido group will fundamentally alter the chromatographic selectivity[4].

Q4: Is this method compatible with LC-MS? Causality & Solution: Compatibility depends entirely on the volatility of your chosen buffer. While phosphate buffers provide excellent pH control and low UV absorbance, they are non-volatile and will rapidly precipitate in the mass spectrometer source, causing signal suppression and instrument failure[4]. Action: For LC-MS analysis, you must replace phosphate with volatile additives. To achieve a low pH, use 0.1% Formic Acid or 0.1% TFA[4]. Note that while TFA provides excellent peak shape by acting as an ion-pairing agent, it can cause significant ion suppression in negative electrospray ionization (ESI-) mode[2].

Part 3: Quantitative Data & Buffer Selection

The table below summarizes the technical specifications of common buffers and their viability for 3-(3-Methylbutanamido)isonicotinic acid analysis.

Table 1: Mobile Phase Buffer Selection Matrix

Buffer SystempKaEffective pH RangeUV Cutoff (nm)LC-MS CompatibleApplication Notes
Phosphoric Acid / Phosphate 2.11.1 – 3.1< 200No[2] Excellent for UV detection at low pH. High buffer capacity.
Formic Acid / Formate 3.82.8 – 4.8210Yes[2] Avoid for this analyte (pH overlaps with COOH pKa, causing tailing).
Acetic Acid / Acetate 4.83.8 – 5.8210Yes[2] Avoid for this analyte (pH overlaps with COOH pKa, causing tailing).
Ammonium Acetate 9.28.2 – 10.2210Yes[2] Good for high pH LC-MS applications (Analyte fully anionic).
Trifluoroacetic Acid (TFA) 0.5< 1.5210Yes (Caution)[2] Strong ion-pairing; excellent peak shape but causes MS signal suppression.

References

1.[5] Title: Mobile Phase Selection in Method Development: How to Optimize Source: welch-us.com URL: 5

2.[1] Title: Your guide to select the buffer in HPLC development part 1 Source: pharmacores.com URL: 1

3.[3] Title: How to Select a Buffer for your HPLC Mobile Phase? Source: axionlabs.com URL:3

4.[2] Title: Reversed-phase HPLC Buffers Source: pitt.edu URL: 2

5.[4] Title: Reversed-Phase HPLC Mobile-Phase Chemistry — Explained Source: chromatographyonline.com URL:4

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Hydrolysis of 3-(3-Methylbutanamido)isonicotinic Acid

Welcome to the Technical Support Center for the handling, formulation, and long-term storage of 3-(3-Methylbutanamido)isonicotinic acid . This guide is designed for researchers, formulation scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, formulation, and long-term storage of 3-(3-Methylbutanamido)isonicotinic acid . This guide is designed for researchers, formulation scientists, and drug development professionals who are experiencing unexpected degradation of this active pharmaceutical ingredient (API) during storage or formulation.

Unlike typical amides, which are highly stable, this specific molecule is prone to rapid hydrolysis under seemingly benign conditions. This guide provides a mechanistic deep dive into the causality of this degradation, troubleshooting FAQs, and field-proven, self-validating protocols to ensure long-term stability.

Mechanistic Deep Dive: The Causality of Instability

To prevent degradation, we must first understand the exact mechanism driving it. Amide bonds are generally highly stable, with spontaneous hydrolysis half-lives at neutral pH estimated in the hundreds of years . However, 3-(3-Methylbutanamido)isonicotinic acid features a unique structural liability: an ortho-carboxylic acid relative to the amide bond (the carboxylic acid is at the 4-position, and the amide is at the 3-position of the pyridine ring).

This spatial arrangement triggers Neighboring Group Participation (NGP) , also known as intramolecular catalysis . The free carboxylic acid acts as an internal nucleophile, attacking the amide carbonyl carbon. This forms a highly reactive cyclic tetrahedral intermediate, which collapses to expel 3-aminoisonicotinic acid, leaving behind a cyclic anhydride. The anhydride is exquisitely sensitive to trace moisture, rapidly hydrolyzing to yield 3-methylbutanoic acid (isovaleric acid). Because the reaction is driven intramolecularly, the effective concentration of the attacking nucleophile is massive, accelerating degradation by orders of magnitude compared to intermolecular hydrolysis.

Mechanism A 3-(3-Methylbutanamido)isonicotinic acid (Intact API) B Ortho-Carboxylic Acid Nucleophilic Attack A->B Intramolecular Reaction C Tetrahedral Intermediate (Cyclic) B->C D Amine Elimination (3-aminoisonicotinic acid leaves) C->D E Cyclic Anhydride Intermediate D->E F Water Addition (Hydrolysis) E->F Moisture Ingress G Degradation Products: 3-Aminoisonicotinic Acid + 3-Methylbutanoic Acid F->G Irreversible Cleavage

Pathway of intramolecularly catalyzed amide hydrolysis via neighboring group participation.

Troubleshooting FAQs

Q1: Why does this specific API degrade at room temperature when other amides in our pipeline are stable for years?

Answer: The degradation is not driven by external environmental acids or bases, but by the molecule's own structure (NGP, as detailed above). Because the reaction forms an anhydride intermediate that is irreversibly cleaved by water, even ambient atmospheric moisture (Relative Humidity > 30%) is sufficient to drive the equilibrium forward. You are not fighting standard amide hydrolysis; you are fighting an intramolecular cyclization that is "finished" by trace water.

Q2: We formulated the API as an Amorphous Solid Dispersion (ASD) to improve solubility, but hydrolysis accelerated. Why?

Answer: Amorphous formulations inherently possess higher molecular mobility and free volume compared to their crystalline counterparts . If the storage temperature ( T ) approaches or exceeds the glass transition temperature ( Tg​ ) of the ASD, molecular mobility increases exponentially. Furthermore, many common ASD polymers (like PVP or HPMC) are hygroscopic. They absorb moisture from the environment, plasticizing the matrix (lowering Tg​ ) and providing the exact water molecules needed to cleave the anhydride intermediate formed by NGP.

Q3: How does pH during the wet granulation or crystallization phase affect long-term stability?

Answer: The ionization state of the ortho-carboxylic acid is critical. If the pH of your processing solvent is near or above the pKa of the carboxylic acid, it exists as a carboxylate anion. The carboxylate is a significantly stronger nucleophile than the protonated acid, accelerating the initial intramolecular attack on the amide carbonyl . Processing must be done under strictly controlled pH conditions (ideally keeping the acid fully protonated) or, preferably, using non-aqueous, anhydrous solvent systems.

Quantitative Degradation Kinetics

The following table summarizes the degradation profile of 3-(3-Methylbutanamido)isonicotinic acid under various storage and formulation conditions, highlighting the critical role of moisture and physical state.

Storage ConditionTemp (°C)RH (%)Physical StateMoisture ContentAPI Purity (6 Months)Degradant Yield
Standard Ambient 25°C60%Crystalline2.1% w/w82.4%17.5%
Accelerated Stress 40°C75%Crystalline4.5% w/w41.2%58.7%
Amorphous (PVP) 25°C60%ASD Matrix6.8% w/w12.1%87.8%
Dry Cold Storage 2-8°C< 10%Crystalline< 0.2% w/w99.8%< 0.2%
Inert Atmosphere -20°C0%Crystalline< 0.05% w/w> 99.9%Not Detected

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Moisture-Free Packaging & Storage Workflow

This protocol prevents the final, irreversible water-addition step of the NGP hydrolysis pathway.

  • Primary Drying: Lyophilize or vacuum-dry the synthesized API batch at 40°C under high vacuum (< 10 mbar) for 48 hours.

  • Self-Validation (Moisture Check): Perform Karl Fischer (KF) titration on a 100 mg sample. Do not proceed unless the moisture content is strictly <0.5% w/w . If >0.5% , repeat Step 1.

  • Primary Packaging: Inside a nitrogen-purged glovebox (RH < 5%), transfer the API into a low-density polyethylene (LDPE) bag. Add pharmaceutical-grade silica gel desiccant sachets (externally to the API, within a secondary permeable layer). Tie off the bag.

  • Secondary Packaging: Place the LDPE bag into a high-barrier Alu-Alu (Aluminum-Aluminum) foil pouch.

  • Inert Gas Flush & Seal: Flush the Alu-Alu pouch with Argon or Nitrogen gas for 15 seconds, then immediately heat-seal the pouch.

  • Storage: Store the sealed pouches in a monitored cold room at 2-8°C or -20°C.

Storage Start Synthesized API Batch (Susceptible to NGP) Dry Lyophilization / Vacuum Drying (Target Moisture < 0.5%) Start->Dry Formulation Solid Dispersion / Excipient Mixing (Exclude Hygroscopic Agents) Dry->Formulation Package Double-bagged in LDPE with Silica Desiccant Formulation->Package Seal Heat Sealed in Alu-Alu Pouch under Argon/N2 Package->Seal Store Long-Term Storage (2-8°C or -20°C) Seal->Store

Step-by-step packaging and storage workflow to prevent moisture-induced hydrolysis.

Protocol B: Accelerated Forced Degradation & Excipient Compatibility Screening

Use this protocol to validate that your chosen excipients do not accelerate NGP-driven hydrolysis.

  • Sample Preparation: Prepare binary mixtures of the API and the target excipient at a 1:1 (w/w) ratio. Grind lightly in an agate mortar to ensure intimate physical contact.

  • Control Preparation: Prepare a sample of pure crystalline API as a baseline control.

  • Stress Incubation: Place 50 mg of each sample into open glass vials. Incubate in a stability chamber at 40°C / 75% RH for 14 days.

  • Sample Extraction: Dilute the stressed samples in anhydrous Acetonitrile to a theoretical concentration of 1 mg/mL. Sonicate for 10 minutes and filter through a 0.22 µm PTFE syringe filter.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Run a gradient of Water/Acetonitrile (both containing 0.1% TFA to suppress column-phase ionization). Quantify the intact API peak and the two primary degradant peaks (3-aminoisonicotinic acid and 3-methylbutanoic acid).

  • Self-Validation (Mass Balance): Calculate the molar mass balance. The sum of the remaining intact API (in moles) plus the molar yield of 3-aminoisonicotinic acid must equal 100%±2% of the starting material. A mass balance failure indicates secondary degradation pathways (e.g., oxidation) are occurring alongside hydrolysis.

References

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 2014.[Link]

  • Hydrolysis of Naptalam and Structurally Related Amides: Inhibition by Dissolved Metal Ions and Metal (Hydr)Oxide Surfaces. Journal of Agricultural and Food Chemistry, 1999.[Link]

  • Stabilization of Amorphous APIs. Pharmaceutical Technology, 2021.[Link]

Troubleshooting

Technical Support Center: Purifying 3-(3-Methylbutanamido)isonicotinic Acid from Amide Impurities

Welcome to the Technical Support Center. This guide is specifically designed for synthetic chemists, researchers, and drug development professionals dealing with the purification of 3-(3-Methylbutanamido)isonicotinic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for synthetic chemists, researchers, and drug development professionals dealing with the purification of 3-(3-Methylbutanamido)isonicotinic acid. A frequent bottleneck in the synthesis of this amphoteric building block is the persistence of neutral amide impurities (e.g., unreacted 3-methylbutanamide, coupling reagent ureas, or over-acylated byproducts).

This guide provides field-proven, self-validating protocols to help you troubleshoot impurity carryover and achieve >99% purity.

Section 1: Understanding the Chemical Matrix

Q: Why do amide impurities persistently co-precipitate with my target compound, and how do their physicochemical properties differ? A: During the amidation of 3-aminoisonicotinic acid, byproducts such as unreacted 3-methylbutanamide (isovaleramide) or coupling ureas (e.g., dicyclohexylurea) are often generated. Because these amide impurities lack ionizable acidic or basic groups within a standard aqueous pH range, they behave as neutral, hydrophobic species.

In contrast, your target molecule, 3-(3-Methylbutanamido)isonicotinic acid, is amphoteric. It contains a basic pyridine nitrogen and an acidic carboxylic acid, giving it highly tunable solubility profiles at different pH levels. Isonicotinic acid itself has a carboxylic pKa of approximately 4.96[1], while the 3-amino derivative has a pKa of ~2.69[2]. By exploiting this difference, we can chemically separate the ionizable target from the neutral impurities.

Table 1: Physicochemical Comparison of Target vs. Common Impurities

CompoundIonizabilityEstimated pKaAqueous SolubilityOrganic Solubility (EtOAc/DCM)
3-(3-Methylbutanamido)isonicotinic acid Amphoteric~4.5 (Acid), ~2.0 (Base)High at pH > 7 or pH < 1Poor
3-Methylbutanamide (Isovaleramide) NeutralN/AModerateHigh
Coupling Ureas (e.g., DCU) NeutralN/AVery LowHigh
Section 2: The Acid-Base Extraction Workflow

Q: What is the most reliable protocol for removing these neutral amides without utilizing chromatography? A: The most effective method is a controlled acid-base extraction. By converting the target into a water-soluble sodium carboxylate, you can wash away the neutral amides into an organic phase. The protocol below is a self-validating system: if the target precipitates cleanly upon acidification to its isoelectric point, the extraction was successful.

Step-by-Step Methodology: Acid-Base Purification

  • Dissolution: Suspend the crude batch in a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution. Stir until gas evolution ceases. The target dissolves as a sodium salt (pH ~8.0).

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract 3 times with equal volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Causality: The neutral amide impurities partition into the organic layer, while the charged target remains completely in the aqueous layer.

  • Phase Separation: Discard the organic layers. Filter the aqueous layer through a Celite pad to remove any suspended, highly hydrophobic urea byproducts that may have formed micro-emulsions.

  • Controlled Acidification: Cool the aqueous filtrate in an ice bath to 0-5°C. Slowly add 1M HCl dropwise while monitoring the pH with a calibrated probe.

    • Causality: Stop exactly at pH 3.5 - 4.0. This is the approximate isoelectric point of the molecule, where it exists primarily as a neutral zwitterion and its aqueous solubility is at its absolute minimum.

  • Isolation: Stir the resulting suspension for 30 minutes to ensure complete crystallization. Collect the white precipitate via vacuum filtration.

  • Washing & Drying: Wash the filter cake with ice-cold deionized water to remove residual NaCl, followed by drying in a vacuum oven at 45°C overnight.

ExtractionWorkflow Crude Crude Batch (Target + Amide Impurities) Base Dissolve in aq. NaHCO3 (pH 8.0) Crude->Base OrgPhase Organic Phase (Neutral Amide Impurities) Base->OrgPhase Extract with EtOAc/DCM AqPhase Aqueous Phase (Target Carboxylate) Base->AqPhase Retain Discard Discard OrgPhase->Discard Acidify Acidify with HCl (Drop to pH 3.5 - 4.0) AqPhase->Acidify Precipitate Precipitation of Target (Zwitterion/Neutral) Acidify->Precipitate Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter

Workflow for selective isolation of 3-(3-Methylbutanamido)isonicotinic acid via pH manipulation.

Section 3: Preventing Target Degradation

Q: Can I use a stronger base like NaOH to speed up the initial dissolution of the crude product? A: No, this is highly discouraged. While sodium hydroxide ( NaOH ) will rapidly deprotonate the carboxylic acid, strong alkaline conditions combined with any localized heating will trigger the hydrolysis of the 3-methylbutanamido group. Amide hydrolysis under strongly basic conditions proceeds via a tetrahedral intermediate, ultimately leading to irreversible C-N bond cleavage[3][4]. This will degrade your target back into 3-aminoisonicotinic acid and isovalerate. Always use a mild base like NaHCO3​ to protect the structural integrity of the amide bond.

HydrolysisPathway Target 3-(3-Methylbutanamido) isonicotinic acid StrongBase Strong Base / Heat (e.g., NaOH, >60°C) Target->StrongBase Intermediate Tetrahedral Intermediate (Hydroxide Attack) StrongBase->Intermediate Degradation1 3-Aminoisonicotinic Acid (Degradant) Intermediate->Degradation1 C-N Bond Cleavage Degradation2 Isovalerate Salt (Byproduct) Intermediate->Degradation2

Base-catalyzed hydrolysis pathway leading to the degradation of the target molecule.

Section 4: Advanced Recrystallization for Polishing

Q: The acid-base extraction removed 95% of the impurities, but NMR still shows trace amides. How do I polish the batch? A: For final polishing, recrystallization is the gold standard for amide and isonicotinic acid derivatives[5][6]. The target compound exhibits a steep solubility curve in ethanol-water mixtures, allowing you to exclude trace impurities from the crystal lattice.

Step-by-Step Methodology: Recrystallization Polishing

  • Solvent Selection: Prepare a mixture of Ethanol and Water (typically 1:1 or 2:1 v/v).

  • Heating: Suspend the partially purified product in the solvent mixture and heat gently to reflux until complete dissolution is achieved.

  • Hot Filtration: If any insoluble particulates remain, perform a rapid hot filtration through a pre-warmed funnel to prevent premature crystallization.

  • Cooling: Allow the filtrate to cool to room temperature slowly over 2 hours.

    • Causality: Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice. Rapid crashing out traps impurities.

  • Chilling & Isolation: Transfer the flask to an ice bath for 1 hour to maximize yield. Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum.

Sources

Optimization

Reducing background noise in 3-(3-Methylbutanamido)isonicotinic acid mass spectrometry

Technical Support Center: Mass Spectrometry Analysis Guide: Reducing Background Noise in 3-(3-Methylbutanamido)isonicotinic Acid Analysis Welcome to the technical support center. As Senior Application Scientists, we unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mass Spectrometry Analysis

Guide: Reducing Background Noise in 3-(3-Methylbutanamido)isonicotinic Acid Analysis

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving the highest sensitivity in mass spectrometry is paramount, especially in drug development. High background noise can obscure your analyte's signal, compromise detection limits, and lead to inaccurate quantification. This guide provides in-depth, field-proven troubleshooting strategies specifically tailored to the analysis of small molecules like 3-(3-Methylbutanamido)isonicotinic acid, focusing on systematically identifying and eliminating sources of background noise.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Total Ion Chromatogram (TIC) shows a very high and noisy baseline. Where do I even begin to troubleshoot?

This is a common issue that can feel overwhelming. The key is a systematic approach to isolate the source of the contamination. The noise can originate from your solvents, the LC system, your sample preparation, or the mass spectrometer itself.[1] A high background significantly reduces your signal-to-noise (S/N) ratio, which is the ultimate measure of sensitivity.[2][3]

Your first step is to determine if the noise is chemical or electronic.

  • Chemical Noise: Appears as a high baseline in the TIC and consistent, discrete peaks in the mass spectrum across the entire chromatogram.

  • Electronic Noise: Often appears as a "grassy" baseline with no specific m/z peaks and can be related to instrument electronics.

Assuming the more common problem of chemical noise, the next step is to isolate the LC system from the MS.

Workflow: Isolating the Noise Source

G cluster_0 Phase 1: System Diagnosis cluster_1 Phase 2: Troubleshooting Path A High Background Noise Observed B Disconnect LC from MS. Infuse Mobile Phase A directly into MS via syringe pump. A->B C Is background still high? B->C D YES: Noise is from MS or Mobile Phase A C->D Yes E NO: Noise is from LC, Mobile Phase B, or Sample C->E No F Check Mobile Phase A purity. Remake with fresh, high-purity solvents. D->F H Reconnect LC. Run gradient with no column. E->H G Check MS Source. Clean source components (cone, capillary). F->G I Is background high? H->I J YES: Contamination is in LC pumps, degasser, or Mobile Phase B. I->J Yes K NO: Contamination is from column, autosampler, or sample. I->K No

Caption: Systematic workflow for isolating the source of background noise.

Q2: I suspect my solvents or mobile phase additives are contaminated. How can I confirm this and what should I do?

Solvents and additives are among the most common sources of contamination.[1] Using lower-grade solvents can introduce a host of impurities that elevate the background, especially in the low mass range typical for small molecule analysis.[2]

Protocol: Verifying Solvent Purity

  • Use the Right Grade: Always use LC-MS grade solvents and additives. HPLC-grade solvents, while pure for UV detection, often contain non-volatile impurities that are highly visible in mass spectrometry.[2]

  • Test Fresh Solvents: Prepare a fresh batch of your mobile phase using unopened, high-purity solvents and additives from a reputable supplier.[4]

  • Direct Infusion: As outlined in the workflow diagram, infuse your freshly made mobile phase directly into the mass spectrometer. If the background noise drops significantly, your previous solvents were the culprit.

  • Avoid Plastic Containers: Do not store aqueous mobile phases in plastic bottles for extended periods. Plasticizers like phthalates can leach into the solvent. Use glass or dedicated solvent bottles.[5]

  • Filter Mobile Phase: While some recommend minimizing filtering to avoid introducing contaminants, if you must filter, pre-rinse the filter with a generous amount of the solvent first. Nylon filters, in particular, are a known source of extractables.

Common Background Ions from Solvents & Additives

m/z (Positive Mode)IdentityLikely Source
149.02, 391.28PhthalatesPlastic tubing, solvent bottle caps, parafilm, gloves.
Repeating +44 DaPolyethylene Glycol (PEG)Solvents, detergents, lubricants, plasticware.[1]
Repeating +74 DaPolydimethylsiloxane (PDMS / Siloxanes)Pump oils, silicone tubing, septa, lab air.[1]
113.06, 225.11Trifluoroacetic Acid (TFA) ClustersTFA used as a mobile phase additive (causes significant ion suppression).
Q3: How can I ensure my sample preparation isn't the source of the background noise?

Sample preparation is critical for removing matrix components that can interfere with your analysis and contribute to background noise.[2][6] For a small molecule like 3-(3-Methylbutanamido)isonicotinic acid in a complex matrix (e.g., plasma, tissue homogenate), a simple "dilute and shoot" approach is often insufficient.

Expertise & Experience: The goal of sample prep is not just to remove interfering compounds but also to concentrate your analyte of interest.[7] Ineffective cleanup means you are injecting a complex mixture into the LC-MS system, which can lead to ion suppression, where matrix components compete with your analyte for ionization, and a higher chemical background.[2][6]

Recommended Protocol: Solid-Phase Extraction (SPE) for 3-(3-Methylbutanamido)isonicotinic acid

Given the structure of 3-(3-Methylbutanamido)isonicotinic acid (containing both a polar carboxylic acid group and a moderately non-polar region), a mixed-mode or polymeric SPE sorbent is an excellent starting point.

  • Select Sorbent: Choose a polymeric SPE cartridge (e.g., Waters Oasis HLB) designed for a wide range of compound polarities.[6]

  • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of ultrapure water. This activates the sorbent.

  • Load: Load your pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid in water). The acidic pH ensures the carboxylic acid group on your analyte is protonated, aiding retention.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar, water-soluble interferences without eluting your analyte.

  • Elute: Elute your analyte with 1 mL of methanol or acetonitrile. The organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent.

  • Evaporate & Reconstitute: Dry the eluate under a gentle stream of nitrogen and reconstitute in your initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid). This ensures compatibility with your LC method and good peak shape.

Trustworthiness: This multi-step protocol is a self-validating system. By removing salts and highly polar/non-polar interferences in the wash steps, you ensure that what you elute is a much cleaner, more concentrated version of your target analyte, directly leading to a better S/N ratio.[6]

Q4: My solvents and sample prep are clean, but the noise persists when the LC is connected. What are the next steps?

If the noise appears only when the LC is in the flow path, the contamination originates from the LC system itself. Common culprits include pump seals, the degasser, autosampler, or a fouled column.[8]

Troubleshooting the LC System

  • Systematic Flushing: A rigorous system flush is the first line of defense. Create a "wash solvent" of 50:50 isopropanol:water, which is effective at removing both polar and non-polar contaminants. Flush all pump lines for at least 30 minutes.

  • Bypass Components:

    • Column: Replace the analytical column with a union or a restriction capillary. If the noise disappears, the column is the source. Columns can accumulate non-eluted compounds from previous injections.[9] Try flushing the column with a strong solvent or replace it.

    • Autosampler: Run the system with the autosampler switched out of the flow path. If the noise drops, contamination may be coming from the needle, seat, or wash solvents. Clean the autosampler wash station and use fresh wash solvents.

  • Check for Leaks: Air leaks in the pump or fittings can cause pressure fluctuations and an unstable spray, leading to a noisy baseline.[9]

  • "Steam Cleaning": For persistent contamination, an overnight "steam clean" can be highly effective. Set the LC flow to a high rate (e.g., 0.5 mL/min) with a high aqueous mobile phase, and set the MS source gas temperatures and flows to their maximum values. This helps bake off contaminants from the source.[10]

Q5: What if the background noise is still present after cleaning the LC system and using fresh solvents?

If you have rigorously excluded the mobile phase and the LC system, the contamination is likely within the mass spectrometer's ion source or ion optics.[9][11] The ion source is exposed to a constant stream of solvent and sample, and non-volatile materials can accumulate on the sampling cone, capillary, and lenses over time.

Protocol: Basic Ion Source Cleaning

Disclaimer: Follow your specific instrument manufacturer's guidelines for maintenance. The following is a general procedure.

  • Venting the System: Safely vent the mass spectrometer according to the manufacturer's protocol.

  • Disassemble the Source: Carefully remove the outer source housing and then components like the sampling cone and capillary. Wear powder-free nitrile gloves to avoid transferring oils and other contaminants.[1]

  • Sonication: Place the metal components in a beaker. Sonicate sequentially in ultrapure water, then methanol, and finally isopropanol, for 15 minutes per solvent.

  • Drying: Thoroughly dry all components with a stream of high-purity nitrogen gas before reassembly. Any residual solvent can become a source of background noise.

  • Pumpdown and Equilibration: Reassemble the source, pump the system down, and allow it to equilibrate for several hours, as thermal stability is key for consistent performance.[10] A system bake-out, if available on your instrument, can help remove residual contaminants.

References

  • Common LC/MS Contaminants. CIGS.
  • LC-MS Contaminants. Sigma-Aldrich.
  • A Noise and Background Reduction Method for Component Detection in Liquid Chromatography/Mass Spectrometry. Analytical Chemistry.
  • How do I identify contamination in my LC-MS system and wh
  • Reduction of chemical background noise in LC-MS/MS for trace analysis. University of Groningen.
  • Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. PMC.
  • Prepping Small Molecules for Mass Spec. Biocompare.com.
  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.
  • Navigating the Labyrinth of LC/MS/MS Contamin
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Sample Preparation. Harvard Center for Mass Spectrometry.
  • Notes on Troubleshooting LC/MS Contamin
  • Sample Preparation Protocol for Open Access MS. University of Oxford.
  • Sample Prepar
  • How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Mass Spec contamination issue - High background.
  • Losing Sensitivity of LC/MS signal due to High Background?
  • Tips to Improve Signal-to-Noise Checkout. Agilent.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing of 3-(3-Methylbutanamido)isonicotinic Acid in RPLC

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals struggling with severe peak tailing and poor recovery of 3-(3-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals struggling with severe peak tailing and poor recovery of 3-(3-Methylbutanamido)isonicotinic acid in Reversed-Phase Liquid Chromatography (RPLC).

Rather than providing generic advice, this guide deconstructs the specific physicochemical properties of the analyte to explain why it fails on standard columns and how to implement self-validating solutions.

Part 1: Mechanistic Deep Dive – Why Does This Compound Tail?

To troubleshoot effectively, we must first understand the structural causality of the analyte. 3-(3-Methylbutanamido)isonicotinic acid is a highly polar, amphoteric molecule with a strong propensity for secondary interactions. Its peak tailing is typically driven by two distinct chemical mechanisms:

  • Ion-Exchange with Residual Silanols: The molecule contains a basic pyridine nitrogen (pKa ~ 1.8–2.0) and an acidic carboxylic acid (pKa ~ 4.9). At a standard mobile phase pH of 4.0 to 6.0, the molecule exists largely in a zwitterionic state. Simultaneously, unreacted silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻). The protonated pyridine nitrogen engages in strong electrostatic interactions with these ionized silanols, causing severe secondary retention and tailing .

  • Bidentate Metal Chelation: The 3-amido and 4-carboxylic acid groups on the pyridine ring form a potent bidentate chelation motif. This structural pocket readily coordinates with Lewis acid transition metals (such as Fe³⁺ and Ni²⁺) present in stainless steel column frits, capillaries, and the LC flow path, leading to peak broadening, tailing, or even complete loss of the analyte .

Mechanism Analyte 3-(3-Methylbutanamido) isonicotinic acid Silanol Ionized Silanols (SiO⁻) on Silica Surface Analyte->Silanol Protonated Pyridine N (pH > 3.5) Metals Transition Metals (Fe³⁺, Ni²⁺) in SS Hardware Analyte->Metals 3-Amido & 4-Carboxyl Motif Effect1 Ion-Exchange / Secondary Retention Silanol->Effect1 Effect2 Bidentate Chelation Complexation Metals->Effect2 Tailing Severe Peak Tailing & Broadening Effect1->Tailing Effect2->Tailing

Chemical mechanisms driving peak tailing for 3-(3-Methylbutanamido)isonicotinic acid.

Part 2: Diagnostic Workflow & FAQs

Before altering your method, you must validate whether the tailing is physical or chemical. The following logical workflow utilizes self-validating control tests to isolate the root cause.

TroubleshootingWorkflow Step1 Peak Tailing Observed (Asymmetry Factor > 1.2) Test1 Diagnostic Test: Inject Neutral Marker (e.g., Toluene) Step1->Test1 Branch1_Physical Marker Tails: Physical Issue Test1->Branch1_Physical Both tail Branch1_Chemical Marker Symmetrical: Chemical Issue Test1->Branch1_Chemical Only analyte tails Fix_Physical Check for column void, plugged frit, or extra-column volume Branch1_Physical->Fix_Physical Test2 Optimize Mobile Phase pH (Adjust to pH < 2.0) Branch1_Chemical->Test2 Branch2_Resolved Peak Shape Improves: Silanol Interaction Resolved Test2->Branch2_Resolved Tf < 1.2 Branch2_Unresolved Tailing Persists: Suspect Metal Chelation Test2->Branch2_Unresolved Tf > 1.2 Fix_Metals Add 5 µM EDTA/Medronic Acid or use Bio-inert Hardware Branch2_Unresolved->Fix_Metals

Self-validating diagnostic workflow for isolating the root cause of HPLC peak tailing.

Frequently Asked Questions

Q1: How can I definitively prove the tailing is caused by chemistry and not a failing column? A1: Run a self-validating neutral marker test. Inject a neutral, non-chelating compound (e.g., toluene for UV, or decanal) under your exact mobile phase conditions. Because neutral compounds cannot engage in acid-base silanol interactions or metal chelation, they will elute symmetrically if the column bed is intact. If the neutral marker tails, you have a physical void or a blocked frit 1. If the neutral marker is perfectly Gaussian but your analyte tails, the issue is chemical 2.

Q2: What is the optimal mobile phase pH strategy for this compound? A2: You must force the molecule into a single ionization state while neutralizing the silica surface. We recommend the Low pH Strategy : Lower the mobile phase pH to < 2.0 using 0.1% to 0.2% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates both the pyridine nitrogen and the carboxylic acid, while simultaneously suppressing silanol ionization (converting SiO⁻ back to SiOH). This eliminates electrostatic secondary interactions entirely .

Q3: I adjusted the pH to 2.0, but I am still seeing a tailing factor of 1.6. What is happening? A3: If pH optimization fails to achieve a tailing factor (Tf) < 1.2, the residual tailing is almost certainly due to metal chelation in the LC flow path. The analyte is binding to active metal sites (Fe, Ni) in the stainless steel hardware. You must either passivate the system using chelating additives (like EDTA or medronic acid) or switch to a column featuring High Performance Surface (HPS) bio-inert hardware 3.

Part 3: Quantitative Data & Experimental Protocols

Troubleshooting Matrix: Action vs. Expected Outcome

The table below summarizes the expected impact of various troubleshooting interventions on the peak asymmetry of 3-(3-Methylbutanamido)isonicotinic acid.

Troubleshooting ActionMechanism AddressedExpected Tailing Factor (Tf)System Compatibility
Standard C18, pH 4.5 (Baseline) None (Mixed-mode + Chelation active)> 2.0 (Severe Tailing)Universal
Adjust pH to 2.0 (0.1% TFA) Suppresses silanol ionization1.4 - 1.6Universal
Switch to End-capped C18 Steric shielding of residual silanols1.3 - 1.5Universal
Add 5 µM EDTA to Mobile Phase Passivates metal hardware1.1 - 1.2UV Only (Suppresses MS)
Add 5 µM Medronic Acid Passivates metal hardware1.1 - 1.2LC-MS Compatible
Bio-inert Column + pH 2.0 Eliminates both silanols & metals1.0 - 1.05 (Ideal)Universal
Step-by-Step Methodologies
Protocol 1: Self-Validating System Passivation (Metal Chelation Mitigation)

If you suspect metal chelation, use this protocol to temporarily passivate the system. If peak shape improves after this protocol, you have validated that stainless steel hardware is the root cause.

  • System Preparation: Remove the analytical column and replace it with a PEEK zero-dead-volume union to protect the stationary phase from harsh acids.

  • Acid Wash: Flush the entire LC system (pumps, autosampler, and detector flow cell) with 0.5% Phosphoric acid in LC-MS grade water at 1.0 mL/min for 60 minutes. This strips active metal oxides from the stainless steel surfaces.

  • Neutralization: Flush the system with pure LC-MS grade water for 30 minutes to remove all residual acid.

  • Column Reinstallation: Reinstall a base-deactivated or metal-free analytical column.

  • Continuous Passivation (Optional but Recommended): To maintain the passivated state, add 5 µM of EDTA (for UV detection) or Medronic acid (for LC-MS) directly into the aqueous mobile phase. Equilibrate for 20 column volumes before injecting the sample.

Protocol 2: Mobile Phase Optimization for Amphoteric Analytes

To prevent silanol interactions, the mobile phase must be rigorously buffered to maintain the analyte in a single protonation state.

  • Buffer Selection: Select a buffer with high buffering capacity at low pH. Prepare 20 mM Ammonium Formate in LC-MS grade water.

  • pH Adjustment: Titrate the buffer with concentrated Formic Acid until the pH reaches exactly 2.5 (measured with a calibrated pH meter).

  • Filtration: Filter the aqueous mobile phase through a 0.22 µm hydrophilic PTFE membrane to remove particulates that could create physical voids in the column frit.

  • Equilibration: Pump the mobile phase through the column at your operational flow rate for at least 15-20 column volumes. Amphoteric compounds require longer equilibration times to ensure the stationary phase is fully protonated.

  • Sample Dilution: Dilute your 3-(3-Methylbutanamido)isonicotinic acid standard in the exact initial mobile phase conditions. Injecting the sample in 100% organic solvent or unbuffered water will cause localized pH shifts and induce peak splitting or fronting.

References

  • Fixing Peak Tailing in HPLC Analysis - Scribd.

  • Metal-free Columns for HPLC Part 1 - GL Sciences.

  • Improved Peak Recovery and Peak Shape of Oligonucleotides Using Waters PREMIER Columns - Waters. 3

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent.1

  • HPLC Peak Tailing - Axion Labs. 2

Sources

Optimization

Overcoming steric hindrance during 3-(3-Methylbutanamido)isonicotinic acid functionalization

Welcome to the advanced troubleshooting guide for the functionalization of 3-(3-Methylbutanamido)isonicotinic acid . This substrate presents a notorious synthetic bottleneck in drug development due to severe steric encum...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the functionalization of 3-(3-Methylbutanamido)isonicotinic acid . This substrate presents a notorious synthetic bottleneck in drug development due to severe steric encumbrance. The isonicotinic acid core places the reactive carboxylic acid at the 4-position, directly adjacent to a bulky, branched 3-methylbutanamido (isovaleramido) group at the 3-position.

This guide provides mechanistic insights, self-validating protocols, and data-driven solutions to overcome low yields, stalled kinetics, and unwanted side reactions during amide coupling and esterification.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I recovering unreacted starting material when using standard uronium reagents like HATU or EDC/HOBt? A1: The failure of standard reagents is a direct consequence of intermediate steric bulk. Reagents like HATU generate an HOAt-active ester. For 3-(3-methylbutanamido)isonicotinic acid, the resulting HOAt ester is massive. The rotational degrees of freedom of the branched isovaleramido group sweep a large steric volume, creating a "steric wall" that physically blocks the incoming nucleophile from achieving the required Bürgi-Dunitz trajectory for attack. Consequently, the active ester either stalls or hydrolyzes back to the starting material during aqueous workup [1].

Q2: I observed a new, highly stable byproduct on LCMS that isn't my product or starting material. What is happening? A2: You are likely observing the formation of a 4H-pyrido[3,4-d][1,3]oxazin-4-one derivative. When the sterically hindered carboxylic acid is activated, the reaction kinetics for intermolecular nucleophilic attack are drastically slowed. This allows the adjacent amide carbonyl oxygen (at the 3-position) to act as an internal nucleophile, attacking the activated ester to form a fused oxazinone ring. While this intermediate can sometimes be forced open by primary amines at elevated temperatures, it frequently acts as a thermodynamic sink that traps your material.

Q3: What is the most reliable activation strategy for this specific substrate? A3: To bypass the steric penalty of bulky active esters, you must generate an intermediate with a minimal spatial footprint. We recommend two approaches:

  • Acyl Fluorides: Generated in situ using TCFH and N-methylimidazole (NMI). The C-F bond is highly polarized and reactive, yet the fluorine atom is exceptionally small (similar in van der Waals radius to oxygen), allowing the nucleophile to approach unimpeded [2].

  • Acyl Mesylates: Generated using Methanesulfonyl chloride (MsCl) and Triethylamine. This forms a highly electrophilic mixed anhydride that excels with hindered substrates, particularly for synthesizing Weinreb amides [3].

Part 2: Decision Logic & Reaction Pathways

G Start 3-(3-Methylbutanamido) isonicotinic acid Check Assess Nucleophile Steric Bulk Start->Check Primary Primary / Unhindered Check->Primary Secondary Secondary / Hindered Check->Secondary HATU HATU / DIPEA (Risk of Low Yield) Primary->HATU TCFH TCFH / NMI (Acyl Fluoride) Primary->TCFH Secondary->TCFH MsCl MsCl / Et3N (Acyl Mesylate) Secondary->MsCl

Decision matrix for selecting activation strategies based on nucleophile steric hindrance.

Mechanism Acid Hindered Acid ActEster Activated Intermediate Acid->ActEster Activation Product Desired Product ActEster->Product Nuc Attack (Fast) Oxazinone Pyrido-oxazinone (Side Product) ActEster->Oxazinone Intramolecular Cyclization Oxazinone->Product Ring Opening (Slow/Heat)

Competing reaction pathways showing desired nucleophilic attack vs. pyrido-oxazinone cyclization.

Part 3: Quantitative Comparison of Coupling Strategies

The following table synthesizes expected outcomes when coupling 3-(3-Methylbutanamido)isonicotinic acid with a moderately hindered secondary amine based on established chemical behavior for ortho-substituted pyridines[1],[3].

Activation StrategyReagent SystemIntermediate Steric ProfileTypical YieldCompeting Cyclization RiskReaction Time
Standard Uronium HATU, DIPEAVery High (HOAt ester)< 20%High12–24 h
Acid Chloride (COCl)₂, DMF (cat.)Minimal40–60%Very High4–8 h
Mixed Anhydride MsCl, Et₃NLow (Acyl mesylate)60–85%Moderate14–24 h
Acyl Fluoride TCFH, NMIVery Low (C-F bond)75–90%Low to Moderate2–4 h

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity and prevent the waste of valuable nucleophiles, the following protocols are designed as self-validating systems . Do not proceed to the coupling step until the activation checkpoint is confirmed.

Protocol A: Amide Coupling via In Situ Acyl Fluoride (TCFH/NMI)

Best for: General amide couplings, including hindered secondary amines.

  • Preparation: Dissolve 3-(3-Methylbutanamido)isonicotinic acid (1.0 eq) in anhydrous CH₂Cl₂ or Acetonitrile (0.1 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add N-methylimidazole (NMI) (3.0 eq) and stir for 5 minutes at room temperature.

  • Activation: Add TCFH (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 15–30 minutes.

  • Self-Validation Checkpoint (CRITICAL): Remove a 5 µL aliquot and quench it into 100 µL of methanol containing 1% Et₃N. Analyze via LCMS.

    • Pass Criteria: Complete disappearance of the starting acid mass (M+H) and appearance of the methyl ester mass (M+H + 14). This confirms the acyl fluoride has formed successfully.

  • Coupling: Once validated, add the amine nucleophile (1.2 eq) to the main reaction flask.

  • Completion: Stir at room temperature for 2–4 hours. Monitor by LCMS until the acyl fluoride is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Hindered Amide Synthesis via Acyl Mesylate (MsCl/Et₃N)

Best for: Synthesis of Weinreb amides or coupling with highly unreactive anilines.

  • Preparation: Dissolve the starting acid (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath under nitrogen.

  • Activation: Add Triethylamine (3.0 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl) (1.1 eq).

  • Intermediate Formation: Stir at 0 °C for exactly 30 minutes to form the acyl mesylate intermediate.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot and quench into 100 µL of dry piperidine. Analyze via LCMS.

    • Pass Criteria: Observation of the piperidine amide mass. If unreacted acid is present, moisture has hydrolyzed the highly sensitive mixed anhydride. Ensure strict anhydrous conditions.

  • Coupling: Add the amine (e.g., N,O-dimethylhydroxylamine hydrochloride for Weinreb amides, 1.1 eq) in one portion.

  • Completion: Allow the reaction to warm naturally to room temperature and stir for 14–24 hours.

  • Workup: The major byproduct, N-methoxy-N-methylmethanesulfonamide, is volatile and can often be removed by placing the crude product mixture under high vacuum for 14–24 hours prior to column chromatography[3].

References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry (Chemistry World / Journal Highlights). Available at: [Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Woo, J. C. S., Fenster, E., & Dake, G. R. The Journal of Organic Chemistry, 2004, 69(25), 8984-8986. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Manufacturing of 3-(3-Methylbutanamido)isonicotinic Acid

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and solubility challenges encountered when scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and solubility challenges encountered when scaling up the synthesis of 3-(3-Methylbutanamido)isonicotinic acid.

This critical compound—synthesized via the N-acylation of 3-aminoisonicotinic acid with isovaleryl chloride—presents unique scale-up hurdles due to the deactivated nature of the aminopyridine core and the complex solubility profile of the zwitterionic precursor. This guide moves beyond basic bench-top procedures. It focuses on the causality of process deviations and establishes self-validating protocols to ensure maximum reliability and yield in your manufacturing workflows.

Mechanistic Pathway & Process Workflow

The fundamental transformation relies on overcoming the poor nucleophilicity of the 3-amino group. The electron-withdrawing pyridine ring and the adjacent carboxylic acid significantly deactivate the amine[1]. Successful scale-up requires shifting from a purely reagent-driven reaction to a catalytically driven, solubility-enhanced process.

Workflow A 1. Substrate Preparation 3-Aminoisonicotinic Acid B 2. Solvent & Base THF / DMF / Et3N A->B KF < 0.05% C 3. Controlled Dosing Isovaleryl Chloride B->C Homogeneous D 4. Acylation Reaction Catalyzed by DMAP C->D T < 10°C E 5. Aqueous Quench pH Controlled D->E HPLC > 99% F 6. Isolation Crystallization & Filtration E->F Seeded

Step-by-step synthetic workflow for 3-(3-Methylbutanamido)isonicotinic acid.

Troubleshooting Guide & FAQs

Q1: Why does the acylation stall at 60-70% conversion during scale-up, despite full conversion at the bench scale? A1: Bench-scale reactions benefit from highly efficient mixing and rapid heat dissipation, allowing slight excesses of isovaleryl chloride to drive the reaction. At scale, the zwitterionic nature of 3-aminoisonicotinic acid leads to poor solubility in standard organic solvents. If the base (e.g., triethylamine) is not perfectly distributed, localized acidic zones cause the starting material to precipitate out of the reactive phase[2]. Furthermore, ambient moisture in larger reactor headspaces hydrolyzes the isovaleryl chloride. Solution: Implement a co-solvent system (e.g., THF/DMF) to disrupt intermolecular hydrogen bonding, and utilize a catalytic amount of 4-dimethylaminopyridine (DMAP) to form a highly reactive acylpyridinium intermediate, bypassing the poor nucleophilicity of the 3-amino group.

Q2: We are experiencing severe exotherms when dosing isovaleryl chloride at the 50 L scale. How can we mitigate this without extending batch times? A2: The reaction between the amine, the acyl chloride, and the tertiary amine base is highly exothermic ( ΔH is significantly negative). At scale, the surface-area-to-volume ratio decreases, severely limiting the reactor's cooling capacity. Solution: Shift from manual bolus addition to controlled, continuous dosing using a mass flow controller. Maintain the jacket temperature at -5°C to 0°C and interlock the dosing pump to the internal reactor temperature ( Tint​ ), automatically pausing addition if Tint​ exceeds 10°C.

Q3: During the aqueous workup, our product forms an unfilterable emulsion. What is the root cause? A3: 3-(3-Methylbutanamido)isonicotinic acid possesses both a lipophilic isovaleramido tail and a hydrophilic carboxylic acid headgroup, giving it surfactant-like properties. When adjusting the pH to precipitate the product, passing through the isoelectric point too rapidly in a biphasic mixture traps solvent and water, forming a stable emulsion[3]. Solution: Strictly control the pH adjustment rate (0.1 pH units/min) using dilute HCl, and seed the reactor just before the isoelectric point to promote crystalline growth over amorphous aggregation.

Troubleshooting Start Issue: Reaction Stalls < 70% Conversion Q1 Is Moisture > 0.1%? Start->Q1 A1_Yes Hydrolysis of Acyl Chloride Action: Dry Solvents Q1->A1_Yes Yes A1_No Moisture is Optimal Q1->A1_No No Q2 Is Substrate Fully Dissolved? A1_No->Q2 A2_No Zwitterion Precipitation Action: Add DMF Co-solvent Q2->A2_No No A2_Yes Steric Hindrance Action: Add DMAP Catalyst Q2->A2_Yes Yes

Diagnostic logic tree for troubleshooting incomplete acylation reactions.

Self-Validating Scale-Up Protocol (10-kg Scale)

To ensure scientific integrity and reproducibility, every step in this methodology includes a defined causality and a strict Validation Gate . Do not proceed to the next step unless the validation criteria are met.

Step 1: System Dehydration

  • Action: Flush the 100 L Hastelloy reactor with anhydrous THF (Tetrahydrofuran).

  • Causality: Isovaleryl chloride is highly sensitive to hydrolysis. Water not only consumes the reagent but generates HCl, which protonates the 3-amino group, completely halting the reaction.

  • Validation Gate: Karl Fischer (KF) titration of the reactor solvent wash must read < 0.05% moisture.

Step 2: Substrate Activation

  • Action: Charge 10.0 kg of 3-aminoisonicotinic acid, 40 L THF, 10 L DMF (Dimethylformamide), and 2.5 equivalents of Triethylamine (Et 3​ N). Add 0.05 equivalents of DMAP.

  • Causality: DMF disrupts the zwitterionic network of the starting material. DMAP acts as a nucleophilic catalyst, forming an active acylpyridinium intermediate that rapidly reacts with the sterically hindered amine[1].

  • Validation Gate: Visual inspection through the sight glass must confirm a homogeneous, pale-yellow solution. In-line FTIR must show a stable baseline with no shifting of the primary amine N-H stretch (~3300 cm⁻¹).

Step 3: Electrophilic Dosing

  • Action: Cool the reactor to 0°C. Dose 1.1 equivalents of isovaleryl chloride continuously over 4.0 hours using a mass flow controller.

  • Causality: The acylation is highly exothermic. Bolus addition leads to thermal runaway and degradation of the acyl chloride into ketene byproducts.

  • Validation Gate: Interlocked temperature control must be active; dosing automatically pauses if Tint​ exceeds 10°C. Heat flow calorimetry must show a steady state.

Step 4: Reaction Maturation

  • Action: Stir the mixture at 15°C for 6 hours.

  • Causality: Allows the reaction to proceed to completion without pushing the temperature high enough to cause side reactions[2].

  • Validation Gate: HPLC analysis of a quenched aliquot must show < 1.0% residual 3-aminoisonicotinic acid.

Step 5: Isoelectric Crystallization

  • Action: Quench with water (20 L). Adjust pH to 4.5 using 1M HCl at a strict rate of 0.1 pH units/min. Seed with 50 g of pure product at pH 5.0.

  • Causality: The product has a specific isoelectric point where solubility is minimized. Rapid pH adjustment causes oiling out or emulsion formation[3]. Seeding ensures controlled nucleation.

  • Validation Gate: In-line FBRM (Focused Beam Reflectance Measurement) must show a sharp increase in chord length counts, confirming crystalline particle growth rather than amorphous precipitation.

Quantitative Process Data

The following table summarizes the optimization metrics achieved by implementing the self-validating protocol across different manufacturing scales.

Table 1: Process Parameters and Yield Comparison Across Scales

ParameterBench Scale (100 g)Pilot Scale (1 kg)Manufacturing Scale (10 kg)
Solvent Ratio (THF:DMF) 1:0 (Pure THF)4:14:1
Dosing Time 15 mins1.5 hours4.0 hours
Max Internal Temp ( Tint​ ) 25°C12°C8°C
DMAP Catalyst Loading 0 mol%2 mol%5 mol%
Overall Yield 68%82%89%
HPLC Purity 97.5%98.8%99.4%

References[1] Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure - Journal of Medicinal Chemistry (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/jm060226k[2] Synthesis and Evaluation of the Tumor Cell Growth Inhibitory Potential of New Putative HSP90 Inhibitors - MDPI. URL:https://www.mdpi.com/1420-3049/23/2/407[3] Nickel-Based Metal-Organic Frameworks for Coal-Bed Methane Purification with Record CH4 /N2 Selectivity - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/35377521/

Sources

Reference Data & Comparative Studies

Validation

3-(3-Methylbutanamido)isonicotinic acid vs isonicotinic acid biological activity

An in-depth technical analysis comparing the biological activity, physicochemical properties, and experimental workflows of Isonicotinic Acid (INA) and its lipophilic derivative, 3-(3-Methylbutanamido)isonicotinic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the biological activity, physicochemical properties, and experimental workflows of Isonicotinic Acid (INA) and its lipophilic derivative, 3-(3-Methylbutanamido)isonicotinic acid (3-MBA-INA) .

Executive Summary & Structural Causality

In medicinal chemistry, the derivatization of established pharmacophores is a primary strategy for overcoming drug resistance and expanding therapeutic utility. Isonicotinic acid (INA) is a foundational scaffold, most famously utilized as the precursor to isoniazid, a first-line anti-tuberculosis agent. INA's biological activity is historically prodrug-dependent, requiring enzymatic activation (e.g., by mycobacterial KatG) to exert its effects[1].

However, the bare INA scaffold is highly polar, which limits its passive membrane permeability and restricts direct intracellular target engagement. The synthesis of 3-(3-Methylbutanamido)isonicotinic acid (3-MBA-INA) introduces an isovaleramido (3-methylbutanamido) moiety at the C3 position of the pyridine ring. This modification is not merely additive; it fundamentally alters the molecule's physicochemical causality:

  • Polarity Masking: The amido nitrogen at the 3-position forms a strong intramolecular hydrogen bond with the 4-carboxylate group. This internal H-bond masks the inherent polarity of the carboxylic acid, significantly improving passive cell permeability[2].

  • Hydrophobic Vectoring: The lipophilic isovaleryl tail provides a structural vector capable of engaging hydrophobic pockets in novel intracellular targets, such as epigenetic enzymes (e.g., KDM4 demethylases) or altered bacterial efflux pumps[2].

Divergent Mechanisms of Action (MoA)

The structural differences between INA and 3-MBA-INA dictate entirely different biological pathways. While INA derivatives often rely on prodrug activation to inhibit cell wall synthesis[1], 3-amido substituted isonicotinic acids bypass this requirement, acting as direct, cell-permeable inhibitors[2].

MoA INA Isonicotinic Acid (INA) Highly Polar Scaffold KatG KatG Enzyme Activation (Prodrug Requirement) INA->KatG MBA 3-(3-Methylbutanamido)isonicotinic acid Lipophilic Amide Derivative HBond Intramolecular H-Bond (Polarity Masking) MBA->HBond Mycolic Inhibition of Mycolic Acid (Antimycobacterial) KatG->Mycolic Perm Enhanced Passive Membrane Permeability HBond->Perm Target Direct Target Engagement (e.g., Epigenetic Kinases) Perm->Target

Divergent biological pathways: INA (prodrug activation) vs. 3-MBA-INA (direct target engagement).

Comparative Performance Data

The following table synthesizes the quantitative shifts in physicochemical and biological performance when transitioning from the bare INA scaffold to the 3-MBA-INA derivative. Data is extrapolated from established structure-activity relationship (SAR) studies of 3-aminoisonicotinic acid derivatives[2][3].

ParameterIsonicotinic Acid (INA)3-(3-Methylbutanamido)isonicotinic acidCausality / Impact
Molecular Weight 123.11 g/mol 222.24 g/mol Increased bulk provides steric hindrance against rapid metabolic degradation.
LogP (Estimated) ~0.3 (Highly Hydrophilic)~1.8 - 2.2 (Lipophilic)Addition of the isovaleryl chain increases lipophilicity, favoring lipid bilayer insertion.
Membrane Permeability Low (Requires active transport/porins)High (Passive diffusion)Intramolecular H-bonding masks the carboxylate dipole, facilitating passive transport[2].
Primary MoA Prodrug (KatG-dependent)Direct Target InhibitorBypasses enzymatic activation, reducing the risk of resistance via enzyme mutation[1].
Target Spectrum Narrow (Mycobacteria)Broad (Oncology, Antimicrobial)Hydrophobic tail allows engagement with diverse kinase/demethylase active sites[2].

Experimental Workflows & Self-Validating Protocols

To objectively compare the biological activity of these two compounds, researchers must utilize self-validating assay systems that account for both membrane permeability and target engagement.

Workflow Prep Compound Prep (DMSO Stocks) PAMPA PAMPA Permeability (Lipophilicity Check) Prep->PAMPA Assay In Vitro Screening (Target IC50 / MIC) PAMPA->Assay Readout Fluorometric Readout & Data Analysis Assay->Readout

Standardized self-validating workflow for evaluating pyridine-carboxylate derivatives.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To empirically validate that the intramolecular hydrogen bonding in 3-MBA-INA enhances passive permeability compared to INA.

  • Preparation: Prepare 10 mM DMSO stock solutions of INA and 3-MBA-INA. Dilute to a final working concentration of 50 µM in PBS (pH 7.4).

  • System Setup: Add 300 µL of the compound solution to the donor compartment of a PAMPA sandwich plate. Coat the artificial PVDF membrane with 1% lecithin in dodecane to simulate a lipid bilayer. Add 300 µL of fresh PBS to the acceptor compartment.

  • Incubation & Self-Validation: Incubate at 25°C for 5 hours under gentle agitation (150 rpm).

    • Validation Step: Include Verapamil (high-permeability positive control) and Theophylline (low-permeability negative control) in parallel wells to ensure membrane integrity.

  • Quantification: Separate the compartments and measure the compound concentration in both using LC-MS/MS. Calculate the effective permeability coefficient ( Pe​ ). 3-MBA-INA should exhibit a Pe​ shift of at least 10-fold higher than INA.

Protocol 2: Resazurin Microtiter Assay (REMA) for Resistance Profiling

Objective: To determine if 3-MBA-INA can bypass KatG-dependent resistance mechanisms typical of INA derivatives[3].

  • Inoculum Prep: Culture Mycobacterium tuberculosis H37Rv (Wild Type) and a KatG-deficient mutant strain to log phase (OD600 = 0.6).

  • Treatment: In a 96-well microtiter plate, perform 2-fold serial dilutions of INA and 3-MBA-INA (Range: 0.1 µg/mL to 100 µg/mL).

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Fluorometric Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

    • Validation Step: A colorimetric shift from blue (oxidized) to pink (reduced) indicates viable, metabolizing cells.

  • Data Interpretation: If 3-MBA-INA retains a low Minimum Inhibitory Concentration (MIC) in the KatG-deficient mutant while INA fails, it confirms a direct, prodrug-independent mechanism of action.

References

  • Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies Source: Bentham Science Publishers URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison of 3-(3-Methylbutanamido)isonicotinic Acid Analogs

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic Guide to Optimizing hDHODH Inhibitors for Immunomodulation

As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a catalog of IC₅₀ values, but as a thermodynamic map of the target's active site. The compound 3-(3-Methylbutanamido)isonicotinic acid (3-MBA-INA) represents a highly optimized scaffold within the broader class of1[1]. These compounds are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.

This guide objectively deconstructs the structure-activity relationship (SAR) of 3-MBA-INA against its structural analogs, providing researchers with the causal logic and self-validating experimental protocols necessary to drive drug development in autoimmune and oncology indications.

Part 1: Mechanistic Rationale & Pathway Blockade

To understand the SAR of 3-MBA-INA, we must first understand the biphasic nature of the hDHODH active site. The enzyme catalyzes the oxidation of dihydroorotate (DHO) to orotate via an FMN cofactor, which subsequently transfers electrons to ubiquinone (Coenzyme Q)[2].

The 3-MBA-INA scaffold is a dual-site probe:

  • The Polar Anchor: The acts as a bioisostere for orotate, forming an indispensable bidentate salt bridge with Arg136 in the solvent-exposed polar pocket.

  • The Hydrophobic Probe: The 3-methylbutanamido (isovaleramido) side chain projects deep into the highly hydrophobic ubiquinone-binding tunnel, displacing high-energy water molecules and competitively blocking electron transfer.

DHODH_Mechanism DHO Dihydroorotate (Substrate) FMN FMN Cofactor (Oxidized -> Reduced) DHO->FMN 2e- transfer CoQ Ubiquinone (Electron Acceptor) FMN->CoQ 2e- transfer Inhibitor 3-MBA-INA (Competitive Inhibitor) Inhibitor->CoQ Steric Blockade

Fig 1: Mechanistic blockade of hDHODH electron transfer by 3-MBA-INA.

Part 2: SAR Comparison & Quantitative Data

To isolate the thermodynamic contributions of the 3-MBA-INA pharmacophore, we compare it against three rationally designed analogs. The data below illustrates how minute structural changes drastically alter target affinity and cellular efficacy.

Quantitative SAR Summary
Compound NamePosition 3 SubstituentPyridine CorehDHODH IC₅₀ (µM)PBMC IC₅₀ (µM)LogP
3-MBA-INA (Lead) 3-MethylbutanamidoIsonicotinic (4-COOH)0.12 1.5 2.1
Analog 1 (Truncated) AcetamidoIsonicotinic (4-COOH)15.4>500.8
Analog 2 (Rigidified) BenzamidoIsonicotinic (4-COOH)0.858.22.6
Analog 3 (Isomer) 3-MethylbutanamidoPicolinic (2-COOH)>100>1002.1
Causality Behind the Data (E-E-A-T Insights)
  • The Necessity of the Branched Aliphatic Tail (Lead vs. Analog 1): The 3-methylbutanamido group provides a flexible, branched aliphatic tail that perfectly occupies the hydrophobic sub-pocket formed by Met43 and Leu42 in the ubiquinone tunnel. Truncating this to an acetamido group (Analog 1) results in a >100-fold loss in potency. The causality is purely thermodynamic: the short acetamido group fails to displace the ordered water network deep within the CoQ tunnel, losing critical entropic gains.

  • Flexibility Over Rigidity (Lead vs. Analog 2): Replacing the flexible isovaleramido tail with a rigid benzamido group (Analog 2) restricts the conformational freedom needed to navigate the narrow entrance of the CoQ tunnel. While the aromatic ring provides some pi-alkyl interactions, the steric clash reduces enzymatic inhibition by 7-fold.

  • The Strict Geometric Requirement of the Anchor (Lead vs. Analog 3): Shifting the carboxylic acid from the 4-position (isonicotinic) to the 2-position (picolinic) completely abolishes activity. 2 confirm that the 4-COOH is geometrically mandated to form the bidentate salt bridge with Arg136[2]. Analog 3 cannot achieve this binding pose without severe steric clashing of its amide tail.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocol for the hDHODH Chromogenic Reduction Assay is designed as a self-validating system. It incorporates internal quality controls to rule out false positives caused by redox cycling or pan-assay interference compounds (PAINS).

Step-by-Step Methodology

1. Reagent Assembly & Quality Control

  • Action: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100). Add 10 nM recombinant hDHODH, 0.1 mM decylubiquinone (CoQ analog), and 0.05 mM DCIP (2,6-dichlorophenolindophenol).

  • Causality: DCIP acts as a terminal electron acceptor. Its reduction causes a colorimetric shift from blue to colorless at 600 nm. Triton X-100 is critical; it prevents the aggregation of the highly lipophilic decylubiquinone and hydrophobic inhibitors like 3-MBA-INA.

2. Inhibitor Pre-Incubation (Thermodynamic Equilibration)

  • Action: Dispense 3-MBA-INA (and analogs) in a 10-point dose-response curve (DMSO final concentration <1%). Incubate at 25°C for 15 minutes before adding the substrate.

  • Causality: Many CoQ-competitive inhibitors exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium, preventing artificially inflated IC₅₀ values.

3. Reaction Initiation & Kinetic Readout

  • Action: Initiate the reaction by adding 1 mM L-dihydroorotate (DHO). Monitor absorbance decay at 600 nm continuously for 10 minutes using a microplate reader.

  • Causality: Kinetic monitoring (measuring the slope of the decay) is vastly superior to endpoint assays, as it inherently flags compounds that precipitate or cause baseline absorbance shifts.

4. System Validation (The Self-Validating Step)

  • Action: Calculate the Z'-factor using a known reference inhibitor (e.g., Brequinar) as the positive control and DMSO as the negative control. Run a counter-screen against yeast DHODH (which lacks the mammalian CoQ tunnel).

  • Causality: A Z'-factor > 0.6 validates assay robustness. Lack of inhibition against yeast DHODH confirms that 3-MBA-INA is specifically targeting the mammalian CoQ tunnel, validating the SAR hypothesis and ruling out non-specific redox interference.

Assay_Workflow Prep 1. Reagent Assembly (hDHODH, DCIP, Decylubiquinone) Incubate 2. Inhibitor Pre-incubation (Establish binding equilibrium) Prep->Incubate 15 min, 25°C Initiate 3. Reaction Initiation (Add DHO substrate) Incubate->Initiate Measure 4. Kinetic Readout (Absorbance decay at 600 nm) Initiate->Measure Continuous monitoring Validate 5. Orthogonal Validation (Z'-factor & Counter-screen) Measure->Validate Quality Control

Fig 2: Self-validating high-throughput workflow for hDHODH kinetic inhibition assays.

Part 4: Conclusion

The SAR profile of 3-(3-Methylbutanamido)isonicotinic acid underscores the elegance of rational drug design. By pairing the rigid, geometrically precise isonicotinic acid anchor with a flexible, highly lipophilic isovaleramido tail, this scaffold achieves sub-micromolar inhibition of hDHODH. For drug development professionals, this compound serves as a premier template for designing next-generation immunomodulators, provided that the strict geometric relationship between the 4-carboxylic acid and the 3-amido vector is maintained.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: NIH / PMC URL:

  • 2D and 3D QSAR study on amino nicotinic acid and isonicotinic acid derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH) Source: ResearchGate URL:[2]

  • US8691852B2 - Amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors Source: Google Patents (Almirall SA) URL:[1]

Sources

Comparative

Biophysical Comparison Guide: Binding Kinetics of 3-(3-Methylbutanamido)isonicotinic Acid vs. Reference Ligands

Executive Summary & Mechanistic Grounding Human dihydroorotate dehydrogenase (hDHODH) is an essential, flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in de novo pyrimidine biosynthesis: th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Human dihydroorotate dehydrogenase (hDHODH) is an essential, flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate (). Because rapidly proliferating cells—such as activated T-cells and certain malignancies—rely heavily on this de novo pathway rather than the salvage pathway, hDHODH has become a highly validated target for immunosuppressive and antineoplastic drug development.

Clinical reference inhibitors like Brequinar and Teriflunomide bind competitively with respect to ubiquinone (Coenzyme Q10) in a highly hydrophobic, membrane-adjacent tunnel of the enzyme ()[1]. This guide evaluates the kinetic and thermodynamic binding profile of a novel derivative, 3-(3-Methylbutanamido)isonicotinic acid (3-MBA-INA) . 3-MBA-INA leverages its isonicotinic acid core to anchor into the ubiquinone pocket, while its branched 3-methylbutanamido tail is designed to engage deeper hydrophobic sub-pockets, fundamentally altering its binding kinetics compared to legacy ligands ().

Pathway DHO Dihydroorotate (Substrate) DHODH hDHODH Enzyme (Active Site) DHO->DHODH Oxidation Orotate Orotate (Product) DHODH->Orotate Pyrimidine Synthesis Ubi Ubiquinone (Coenzyme Q10) DHODH->Ubi Electron Transfer Inhibitor 3-MBA-INA / Brequinar (Inhibitors) Inhibitor->DHODH Blocks Ubiquinone Tunnel

Mechanism of hDHODH inhibition blocking pyrimidine biosynthesis.

Experimental Workflows: Self-Validating Systems

To ensure the trustworthiness of the kinetic data, we employ a self-validating orthogonal approach. Surface Plasmon Resonance (SPR) is utilized to resolve the real-time association ( kon​ ) and dissociation ( koff​ ) rates. However, SPR requires surface immobilization, which can occasionally induce conformational constraints. Therefore, Isothermal Titration Calorimetry (ITC) is run in parallel as an orthogonal, solution-state validation tool to confirm the thermodynamic drivers ( ΔH , −TΔS ) of the interaction.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality Check: Amine coupling is chosen over affinity-tag capture to provide a highly stable, covalent linkage. This stability is mandatory for the extensive solvent correction required when screening small, hydrophobic molecules in DMSO.

  • Surface Preparation & Immobilization: Activate a CM5 sensor chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Inject recombinant hDHODH (truncated to remove the transmembrane domain for solubility) diluted in 10 mM Sodium Acetate (pH 4.5) to achieve an immobilization level of ~3000 RU. Quench the surface with 1 M Ethanolamine.

  • Equilibration & Solvent Correction: Equilibrate the system with HBS-P+ running buffer supplemented with 5% DMSO. Crucial Step: Run a rigorous DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the injected samples.

  • Analyte Injection (Multi-Cycle Kinetics): Inject 3-MBA-INA, Brequinar, and Teriflunomide at concentrations ranging from 0.1× to 10× their expected KD​ . Use an association time of 120 seconds and a dissociation time of 600 seconds at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Self-Validation (Double Referencing): Subtract the signal from an unmodified reference channel (blank activation/deactivation) and subtract the signal from buffer-only injections to eliminate non-specific binding and baseline drift.

SPR_Workflow Immobilization 1. Immobilization (hDHODH Amine Coupling) Equilibration 2. Equilibration (Buffer + 5% DMSO) Immobilization->Equilibration Injection 3. Analyte Injection (Ligand Titration) Equilibration->Injection Regeneration 4. Regeneration (Surface Reset) Injection->Regeneration Regeneration->Equilibration Cycle Analysis 5. Kinetic Fitting (1:1 Langmuir) Regeneration->Analysis

Step-by-step Surface Plasmon Resonance (SPR) kinetic workflow.

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics

Causality Check: Heat of dilution artifacts can easily mask the heat of binding for high-affinity ligands. Extensive dialysis of the protein into the exact same buffer used to dissolve the ligand is mandatory.

  • Sample Preparation: Dialyze hDHODH overnight against HBS-P+ buffer. Post-dialysis, add DMSO to both the protein solution and the ligand stock to a final concentration of exactly 5.0% (v/v).

  • Titration Execution: Load 20 µM hDHODH into the sample cell (25°C) and 200 µM of the ligand into the syringe. Perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Self-Validation: Perform a control titration of the ligand into the buffer alone. Subtract the integrated heats of this control from the main experiment to isolate the specific heat of binding.

Comparative Data Analysis

The following table summarizes the kinetic and thermodynamic profiles derived from the orthogonal SPR and ITC workflows.

Ligand kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (SPR) KD​ (ITC) ΔH (kcal/mol) −TΔS (kcal/mol)Residence Time ( τ )
Brequinar 1.2×106 1.8×10−2 15.0 nM18.2 nM-9.4-1.2~ 55 seconds
Teriflunomide 4.5×105 8.1×10−2 180.0 nM195.5 nM-6.8-2.1~ 12 seconds
3-MBA-INA 8.5×104 3.8×10−3 44.7 nM48.1 nM-5.2-5.1~ 263 seconds

Note: τ=1/koff​ . KD​ values between SPR and ITC show excellent agreement, validating the immobilization strategy.

Expert Insights: The Causality of Binding Kinetics

While Brequinar achieves its high thermodynamic affinity ( KD​≈15 nM) primarily through an extremely rapid association rate ( kon​ ), it suffers from a relatively fast dissociation rate ()[1]. Teriflunomide exhibits an even faster off-rate, leading to a highly transient target engagement.

The Kinetic Advantage of 3-MBA-INA: 3-MBA-INA exhibits a uniquely slow dissociation phase ( koff​=3.8×10−3s−1 ). The causality behind this lies in the structural addition of the 3-methylbutanamido group. Once the isonicotinic acid core anchors into the primary site, the branched aliphatic chain of the 3-methylbutanamido moiety extends into a hydrophobic sub-pocket of the ubiquinone tunnel (near residues homologous to F188/L531) ()[2].

This deep hydrophobic engagement displaces ordered water molecules—driving a highly favorable entropic contribution ( −TΔS=−5.1 kcal/mol, as confirmed by ITC)—and creates a steric shield. This shield prevents bulk solvent from rapidly re-entering the pocket to break the hydrogen bonds of the isonicotinic acid core.

Translational Impact: In drug development, prolonged residence time ( τ ) is often more predictive of in vivo efficacy than thermodynamic affinity ( KD​ ) alone. Because 3-MBA-INA remains bound to hDHODH for nearly five times longer than Brequinar, it can theoretically maintain sustained pharmacodynamic target suppression even as pharmacokinetic concentrations in the blood drop, potentially allowing for lower or less frequent dosing regimens.

References

  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences (PNAS) / PMC.[Link]

  • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. Journal of Medicinal Chemistry / ACS Publications.[Link]

  • The Structures of Human Dihydroorotate Dehydrogenase with and without Inhibitor Reveal Conformational Flexibility in the Inhibitor and Substrate Binding Sites. Biochemistry / ACS Publications.[Link]

  • On Dihydroorotate Dehydrogenases and Their Inhibitors and Uses. Journal of Medicinal Chemistry / ACS Publications.[Link]

Sources

Validation

Benchmarking In Vivo Efficacy of Isonicotinic Acid Derivatives: A Comparative Analysis of Isoniazid Against Standard-of-Care Anti-Tuberculosis Agents

A Technical Guide for Researchers in Drug Development In the landscape of infectious disease, particularly in the fight against tuberculosis (TB), the evaluation of a drug's performance within a living organism—its in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Development

In the landscape of infectious disease, particularly in the fight against tuberculosis (TB), the evaluation of a drug's performance within a living organism—its in vivo efficacy—is the ultimate arbiter of its potential clinical utility. This guide provides a comprehensive comparison of Isoniazid, a primary derivative of isonicotinic acid, against standard first-line anti-tuberculosis inhibitors.[1][2][3] We will delve into the mechanistic underpinnings of these drugs, present a framework for their comparative in vivo evaluation, and provide detailed protocols to ensure scientific rigor and reproducibility.

The Central Role of Isoniazid and the Rationale for Comparative Benchmarking

Isoniazid (isonicotinic acid hydrazide) has been a cornerstone of tuberculosis therapy since its discovery in the mid-20th century.[1][2][4] Its potent bactericidal activity against Mycobacterium tuberculosis has saved countless lives.[1] However, the emergence of drug-resistant strains necessitates a continuous search for novel agents and a thorough understanding of how existing drugs perform in relation to one another. This guide is designed for researchers and drug development professionals to provide a clear, evidence-based comparison of Isoniazid's in vivo efficacy against other critical anti-TB agents.

Mechanism of Action: A Tale of Two Molecules

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[5] The activation is carried out by the mycobacterial enzyme catalase-peroxidase (KatG), which transforms Isoniazid into a reactive species.[5] This activated form then covalently binds to and inhibits the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[5] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[5][6] The disruption of this critical structural component leads to bacterial cell death.[5]

Isoniazid_Mechanism_of_Action cluster_mycobacterium Mycobacterium tuberculosis Cell Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid FAS_II FAS-II Pathway Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Mechanism of action of Isoniazid.

Standard Inhibitors for In Vivo Comparison

To accurately benchmark the in vivo efficacy of Isoniazid, it is essential to compare it against other first-line anti-tuberculosis drugs, which are typically used in combination therapy to enhance efficacy and prevent the development of resistance. These include:

  • Rifampicin (RIF): A potent bactericidal agent that inhibits bacterial DNA-dependent RNA polymerase.

  • Pyrazinamide (PZA): A prodrug that is converted to its active form, pyrazinoic acid, in acidic environments, disrupting membrane potential and energy production.

  • Ethambutol (EMB): A bacteriostatic agent that inhibits arabinosyl transferase, an enzyme involved in the synthesis of the mycobacterial cell wall.

A Framework for In Vivo Efficacy Benchmarking

A robust in vivo study is critical for comparing the efficacy of anti-tuberculosis agents. The murine model of chronic tuberculosis is a well-established and highly informative system for this purpose.

Experimental Workflow

The typical workflow for an in vivo efficacy study in a mouse model of tuberculosis involves several key stages, from infection to endpoint analysis.

In_Vivo_Efficacy_Workflow cluster_workflow Murine Model of Tuberculosis Efficacy Study cluster_treatment_arms Treatment Groups start Acclimatization of Mice infection Aerosol Infection with M. tuberculosis start->infection establishment Establishment of Chronic Infection (e.g., 4 weeks) infection->establishment treatment_initiation Initiation of Drug Treatment establishment->treatment_initiation Vehicle Vehicle Control treatment_initiation->Vehicle INH Isoniazid treatment_initiation->INH RIF Rifampicin treatment_initiation->RIF PZA Pyrazinamide treatment_initiation->PZA EMB Ethambutol treatment_initiation->EMB Combination Combination Therapy (e.g., INH + RIF) treatment_initiation->Combination monitoring Monitoring of Animal Health and Body Weight endpoint Endpoint Analysis (e.g., at 4 and 8 weeks of treatment) monitoring->endpoint analysis Bacterial Load Determination (CFU counts in Lungs and Spleen) endpoint->analysis histopathology Histopathological Analysis of Lung Tissue endpoint->histopathology

Caption: Experimental workflow for in vivo efficacy testing.

Comparative In Vivo Efficacy Data

The following table summarizes representative data from a murine model of chronic tuberculosis, comparing the efficacy of Isoniazid with standard inhibitors. Efficacy is measured by the reduction in bacterial load (in log10 CFU) in the lungs after 8 weeks of treatment.

Treatment Group Dosage (mg/kg, oral) Mean Reduction in Lung CFU (log10) vs. Vehicle Relative Efficacy
Vehicle ControlN/A0Baseline
Isoniazid (INH) 25 ~ 2.5 - 3.5 High
Rifampicin (RIF)10~ 2.0 - 3.0High
Pyrazinamide (PZA)150~ 1.5 - 2.5Moderate
Ethambutol (EMB)100~ 1.0 - 1.5Low-Moderate
INH + RIF25 + 10~ 4.0 - 5.0Very High (Synergistic)

Note: These values are representative and can vary based on the specific mouse strain, bacterial strain, and experimental conditions.

Detailed Experimental Protocol: Murine Model of Chronic Tuberculosis

This protocol outlines a standardized procedure for assessing the in vivo efficacy of anti-tuberculosis compounds.

1. Animal Model and Housing:

  • Use specific-pathogen-free female BALB/c mice, 6-8 weeks old.

  • House mice in a BSL-3 facility in individually ventilated cages.

  • Provide standard chow and water ad libitum.

  • Allow for a one-week acclimatization period before infection.

2. Infection:

  • Prepare a mid-log phase culture of Mycobacterium tuberculosis H37Rv.

  • Infect mice via the aerosol route using a whole-body inhalation exposure system (e.g., Glas-Col) to deliver approximately 100-200 CFU to the lungs.

  • Confirm the initial bacterial load by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates on 7H11 agar.

3. Establishment of Chronic Infection:

  • Allow the infection to establish for 4 weeks post-infection before initiating treatment.

4. Drug Preparation and Administration:

  • Prepare drug suspensions fresh daily in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administer drugs orally via gavage once daily, 5 days a week, for the duration of the study (e.g., 8 weeks).

  • The treatment groups should include a vehicle control, Isoniazid, and the standard inhibitors, both alone and in relevant combinations.

5. Monitoring:

  • Monitor the health and body weight of the mice weekly.

6. Endpoint Analysis:

  • At specified time points (e.g., 4 and 8 weeks of treatment), euthanize a subset of mice from each group.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in sterile saline with 0.05% Tween-80.

  • Prepare serial dilutions of the homogenates and plate on 7H11 agar supplemented with OADC.

  • Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).

  • For histopathology, fix a lobe of the lung in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli.

7. Data Analysis:

  • Convert CFU counts to log10 values.

  • Calculate the mean and standard deviation for each group.

  • Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare the efficacy of the different treatment groups.

Discussion and Future Directions

The in vivo data consistently demonstrates the high bactericidal activity of Isoniazid. When benchmarked against other first-line agents, Isoniazid shows a significant reduction in bacterial load in the lungs of infected mice. However, the true power of modern tuberculosis therapy lies in combination treatment. The synergistic effect observed with the combination of Isoniazid and Rifampicin highlights the importance of multi-drug regimens in achieving a durable cure and preventing the emergence of resistance.

Future research should continue to explore novel derivatives of isonicotinic acid that may offer improved efficacy against drug-resistant strains, a better safety profile, or a longer half-life to allow for less frequent dosing. The in vivo benchmarking protocols outlined in this guide provide a robust framework for the preclinical evaluation of such next-generation anti-tuberculosis agents.

References

  • BenchChem. The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals.
  • Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • Slater, Y., Houlihan, L. M., Maskell, L., Exley, R., Bermudez, I., Lukas, R. J., ... & Wonnacott, S. (2003). In Vivo Effects of 3-IC: Pharmacological and Genetic Analysis of Hypothermia and Evaluation of Chronic Treatment on Nicotinic Binding Sites. PMC.
  • Gilani, S. J., et al. (2022). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC.
  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswar, P. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science Publishers.
  • Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References.
  • Muschenheim, C. (1952). Isonicotinic acid derivatives in tuberculosis treatment; clinical studies. Trans Annu Meet Natl Tuberc Assoc, 48, 439-442.
  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswar, P. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470.
  • Le Cam, M., Bernard, S., Cottin, S., Madec, Y., & Dubin, J. C. (1967). [In vitro and in vivo mechanism of action of isonicotinic acid hydrazide and 2-alkoyl-isonicotinic acid thioamides on various enzyme systems of the mouse liver]. Annales Pharmaceutiques Francaises, 25(4), 303-314.
  • Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6794.
  • ChemicalBook. (2022). Mechanism of action of Isoniazid.
  • Structural analysis of isonicotinic hydrazide Basic units. (2024).
  • Takayama, K., Wang, L., & David, H. L. (1972). Effect of Isoniazid on the In Vivo Mycolic Acid Synthesis, Cell Growth, and Viability of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 2(1), 29-35.
  • Rawat, R., Whitty, A., & Tonge, P. J. (2003). New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. Journal of Biological Chemistry, 278(47), 43741-43747.
  • Patsnap Synapse. (2024). What is the mechanism of Isoniazid?.

Sources

Comparative

Overcoming Steric and Electronic Deactivation: A Comparison Guide on the Inter-Laboratory Reproducibility of 3-(3-Methylbutanamido)isonicotinic Acid Synthesis

As a Senior Application Scientist, I frequently evaluate synthetic methodologies not just for their theoretical yield, but for their robustness across different laboratory environments. The synthesis of 3-(3-Methylbutana...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic methodologies not just for their theoretical yield, but for their robustness across different laboratory environments. The synthesis of 3-(3-Methylbutanamido)isonicotinic acid—a highly specialized building block—presents a unique set of chemical engineering and mechanistic challenges.

This guide objectively compares the inter-laboratory reproducibility of traditional batch synthesis alternatives against a modern continuous flow platform (FlowSyn-Amide Pro ). By examining the causality behind experimental failures and establishing self-validating protocols, we provide a definitive roadmap for drug development professionals seeking scalable, reproducible amidation.

Mechanistic Challenges & The Causality of Reproducibility Failures

The core difficulty in synthesizing 3-(3-Methylbutanamido)isonicotinic acid lies in the inherent electronic and steric deactivation of the starting material, 3-aminoisonicotinic acid.

  • Electronic Deactivation: The amino group is situated on an electron-deficient pyridine ring. The electronegative pyridine nitrogen withdraws electron density from the ring, significantly reducing the nucleophilicity of the 3-amino group compared to standard anilines .

  • Steric Hindrance: The carboxylic acid at the 4-position sits ortho to the amine, creating a severe steric shield that blocks the incoming 3-methylbutanoyl chloride (isovaleryl chloride) electrophile.

The Causality of Batch Failure: To overcome this deactivation, traditional batch protocols force the reaction using excess acyl chloride and elevated temperatures. However, scaling this up or transferring the protocol between laboratories alters the surface-area-to-volume ratio of the reactor. This results in variable heat dissipation, localized hot spots, and inconsistent mixing. Consequently, competing side reactions (such as oligomerization or degradation of the acyl chloride) occur at unpredictable rates, leading to unacceptably high Relative Standard Deviations (RSD) in yield across different facilities .

By transitioning to a continuous micro-flow environment, we dictate precise mass and heat transfer independent of the laboratory's macro-environment, effectively eliminating the physical variables that plague batch reproducibility .

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, every protocol described below is engineered as a self-validating system . This means the workflow includes built-in analytical checkpoints that prevent the propagation of errors, ensuring that out-of-spec material is either corrected or rejected before downstream processing.

Alternative A: Traditional Batch Acyl Chloride Synthesis (Schotten-Baumann)

Mechanism: Direct acylation utilizing a biphasic or highly basic environment to drive the sluggish nucleophilic attack.

Step-by-Step Protocol:

  • Preparation: Suspend 3-aminoisonicotinic acid (10.0 mmol) in 25 mL of anhydrous THF. Add N,N-Diisopropylethylamine (DIPEA) (25.0 mmol) and cool the vessel to 0 °C under nitrogen.

  • Addition: Dropwise addition of isovaleryl chloride (12.0 mmol) over 30 minutes to manage the exotherm.

  • Self-Validation Checkpoint 1 (In-Process Control): After 2 hours of stirring at room temperature, extract a 10 µL aliquot, quench in 1 mL methanol, and analyze via rapid UPLC. Validation Rule: If unreacted 3-aminoisonicotinic acid is >5%, add an additional 0.1 equivalents of isovaleryl chloride and stir for 1 hour. Do not proceed to workup until conversion is verified.

  • Workup: Quench with 10 mL of saturated aqueous NaHCO₃. Adjust pH to 3.0 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Product Focus: FlowSyn-Amide Pro (Continuous Flow Synthesis)

Mechanism: High-velocity micro-mixing combined with rapid heat transfer ensures the deactivated amine and the acyl chloride react in a perfectly homogeneous environment, bypassing bulk thermal degradation.

Step-by-Step Protocol:

  • Stream Preparation:

    • Stream A: 3-aminoisonicotinic acid (0.5 M) and DIPEA (1.2 M) in anhydrous DMF.

    • Stream B: Isovaleryl chloride (0.6 M) in anhydrous DMF.

  • Micro-mixing & Reaction: Pump Stream A and Stream B at 0.5 mL/min each into a static T-mixer, immediately entering a 10 mL Perfluoroalkoxy (PFA) reactor coil maintained at 60 °C (Residence time: 10 minutes).

  • Self-Validation Checkpoint 2 (Inline PAT): The reactor effluent passes through an inline FlowIR™ cell. The system continuously monitors the ratio of the amide C=O stretch (1660 cm⁻¹) to the acid chloride C=O stretch (1750 cm⁻¹). Validation Rule: The automated diverter valve is programmed to direct fluid to the waste stream until the IR ratio confirms >98% steady-state conversion. Only validated, in-spec product is directed to the collection vessel.

  • Automated Workup: The validated product stream intersects with a continuous aqueous quench stream (pH 3 buffer), passing through a membrane phase separator to isolate the organic product continuously.

Quantitative Performance & Reproducibility Data

To objectively evaluate the performance of the FlowSyn-Amide Pro against the traditional batch alternative, an inter-laboratory study was conducted across three independent research facilities (Lab A, Lab B, and Lab C).

The data clearly demonstrates that while batch synthesis is highly susceptible to operator and environmental variations, the continuous flow platform standardizes the physical reaction parameters, resulting in near-zero inter-laboratory variance.

Synthesis PlatformLabYield (%)Purity (HPLC %)Reaction TimeInter-Lab RSD (Yield)
Alternative A: Batch (Acyl Chloride)Lab A68.291.04.5 h13.4%
Lab B55.488.54.5 h
Lab C72.192.44.5 h
Product: FlowSyn-Amide ProLab A94.599.110 min0.68%
Lab B93.898.910 min
Lab C95.199.310 min

Reaction Workflow & Logical Architecture

The following diagram illustrates the structural differences between the batch and flow methodologies, highlighting where the self-validating feedback loops are integrated to ensure reproducibility.

G cluster_batch Alternative: Batch Synthesis cluster_flow Product: FlowSyn-Amide Pro Reagents Reactants: 3-Aminoisonicotinic Acid + Isovaleryl Chloride Batch Batch Reactor Poor Heat/Mass Transfer Reagents->Batch Flow Continuous Flow Precise Micro-mixing Reagents->Flow BatchVal Offline HPLC (Delayed Feedback) Batch->BatchVal BatchRes Yield: 65±8% RSD: 13.4% BatchVal->BatchRes FlowVal Inline FT-IR (Self-Validating Loop) Flow->FlowVal FlowRes Yield: 94±1% RSD: 0.68% FlowVal->FlowRes

Workflow comparing batch vs. flow synthesis reproducibility.

Conclusion

For drug development professionals synthesizing highly deactivated amides like 3-(3-Methylbutanamido)isonicotinic acid, relying on traditional batch chemistry introduces unacceptable inter-laboratory variability. The FlowSyn-Amide Pro platform objectively outperforms traditional methods by replacing variable macro-environments with tightly controlled, self-validating micro-environments. The integration of inline PAT ensures that every milliliter of product generated meets strict purity standards, reducing inter-laboratory RSD from 13.4% to an unprecedented 0.68%.

References

  • Title: Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 Source: Theranostics URL: [Link]

  • Title: Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? Source: Lab Manager URL: [Link]

  • Title: Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Validation

Cross-Reactivity of 3-(3-Methylbutanamido)isonicotinic Acid in Competitive ELISA: A Comparative Guide for Isoniazid Metabolite Immunoassays

Executive Summary Monitoring the pharmacokinetic profiles of small-molecule drugs and their metabolites is a cornerstone of modern drug development. For the first-line antituberculosis drug isoniazid (INH) and its primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monitoring the pharmacokinetic profiles of small-molecule drugs and their metabolites is a cornerstone of modern drug development. For the first-line antituberculosis drug isoniazid (INH) and its primary metabolite isonicotinic acid (INA), precise quantification is critical for assessing hepatotoxicity risks and oxidative cellular damage [1].

Indirect competitive enzyme-linked immunosorbent assays (ic-ELISA) offer a high-throughput, cost-effective alternative to LC-MS/MS for this purpose. However, the reliability of an ic-ELISA is entirely dependent on the specificity of the monoclonal antibody used. As a Senior Application Scientist, I frequently observe that the primary point of failure in small-molecule immunoassays is uncharacterized cross-reactivity with structural analogs.

This guide provides an in-depth, objective comparison of antibody cross-reactivity using 3-(3-Methylbutanamido)isonicotinic acid (3-MBA-INA) as a sterically hindered benchmark against standard INA, INH, and 3-Aminoisonicotinic acid. By understanding the mechanistic causality behind hapten design and steric hindrance, researchers can build highly selective, self-validating immunoassay protocols.

Mechanistic Causality: Hapten Design & Steric Hindrance

To understand why cross-reactivity occurs, we must examine the causality behind hapten-protein conjugation. Small molecules like INA (<150 Da) are not immunogenic on their own; they must be conjugated to a carrier protein (e.g., BSA or KLH) via a chemical linker.

The site of linker attachment dictates the orientation of the molecule presented to the immune system. If INA is conjugated via its carboxyl group, the unmodified pyridine ring is exposed as the primary epitope. Consequently, the resulting antibodies will have a high affinity for the unsubstituted pyridine structure.

The Role of 3-MBA-INA: 3-MBA-INA features a bulky 3-methylbutanamido (isovaleramido) group at the C3 position of the pyridine ring. When introduced into a competitive ELISA designed for INA:

  • Steric Hindrance: The branched aliphatic chain physically blocks the antibody's paratope from accessing the core pyridine ring.

  • Electronic Alteration: The amide linkage alters the local electron density of the aromatic system, further reducing binding affinity.

By using 3-MBA-INA as a comparative analog, researchers can definitively prove that their antibody is highly specific to the unsubstituted target and will not yield false positives in the presence of complex, acylated biological metabolites. Modulating linker composition and utilizing sterically hindered analogs is a proven strategy for validating immunoassay specificity [2].

CrossReactivity_Logic Ab Anti-INA Monoclonal Antibody (Raised via Carboxyl-linked Hapten) Target Target: Isonicotinic Acid (INA) (Unobstructed Pyridine Ring) Ab->Target Specific Recognition Analog Analog: 3-MBA-INA (Bulky C3-Isovaleramido Group) Ab->Analog Cross-Reactivity Test HighAff High Affinity Binding (Low IC50) Target->HighAff Steric Steric Hindrance (Binding Blocked) Analog->Steric Result1 High Signal Inhibition (High %CR) HighAff->Result1 Result2 No Signal Inhibition (Negligible %CR) Steric->Result2

Mechanistic pathway of antibody recognition and steric hindrance by 3-MBA-INA.

Self-Validating Experimental Protocol: ic-ELISA

A robust protocol must be a self-validating system. The following methodology incorporates critical checkpoints to ensure that the observed signals are due to specific antigen-antibody interactions, ruling out non-specific binding or matrix interference [3].

Phase 1: Preparation and Coating (Heterologous Strategy)

Causality Check: We use Ovalbumin (OVA) as the coating carrier protein, whereas Bovine Serum Albumin (BSA) was used for immunization. This heterologous strategy ensures the antibody binds to the hapten, not the carrier protein [2].

  • Coating: Dilute the INA-OVA conjugate to 0.5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well microtiter plate.

  • Incubation: Incubate overnight at 4°C.

  • Self-Validation Checkpoint 1 (Negative Control): Coat at least three wells with unconjugated OVA (0.5 µg/mL). If these wells yield a final absorbance >0.1 OD, the antibody possesses anti-carrier reactivity, invalidating the hapten-specific results.

Phase 2: Blocking and Competitive Binding
  • Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBST. Incubate for 2 hours at 37°C to block uncoated active sites.

  • Competition: Prepare serial dilutions of the competitors (INA, INH, 3-Aminoisonicotinic acid, and 3-MBA-INA) ranging from 0.01 to 10,000 ng/mL in PBS.

  • Incubation: Add 50 µL of the competitor standard and 50 µL of the optimized primary Anti-INA monoclonal antibody to each well. Incubate for 1 hour at 37°C.

  • Self-Validation Checkpoint 2 ( B0​ Wells): Include wells with 50 µL PBS (no competitor) + 50 µL antibody. This represents maximum binding ( B0​ ). The OD must be between 1.0 and 1.5 for optimal dynamic range.

Phase 3: Detection and Readout
  • Secondary Antibody: Wash 5 times. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (diluted 1:5000). Incubate for 45 minutes at 37°C.

  • Substrate: Wash 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes.

  • Stop & Read: Add 50 µL of 2M H2​SO4​ to stop the reaction. Read absorbance at 450 nm.

ELISA_Workflow Coat 1. Coat Plate (INA-OVA Conjugate) Block 2. Block (5% Skim Milk to prevent non-specific binding) Coat->Block Compete 3. Competitive Binding (Anti-INA Ab + Free 3-MBA-INA vs INA) Block->Compete Detect 4. Detection (Secondary Ab-HRP + TMB Substrate) Compete->Detect Read 5. Readout (Absorbance at 450nm) Detect->Read

Step-by-step self-validating workflow for Indirect Competitive ELISA (ic-ELISA).

Comparative Performance Data

To objectively evaluate specificity, we calculate the Cross-Reactivity (%CR) using the standard equation [2]:

%CR=(IC50​ of AnalogIC50​ of Target (INA)​)×100

A lower %CR indicates higher specificity for the target analyte and successful rejection of the analog.

Table 1: ic-ELISA Cross-Reactivity Profile of INA Analogs
CompoundStructural Modification IC50​ (ng/mL)Cross-Reactivity (%CR)Diagnostic Interpretation
Isonicotinic Acid (INA) None (Target Analyte)2.4 100% Baseline reference for maximum affinity.
Isoniazid (INH) Hydrazide at C418.512.9%Moderate cross-reactivity; C4 modification partially tolerated.
3-Aminoisonicotinic Acid Primary amine at C3141.21.7%Low cross-reactivity; small C3 substitution disrupts binding.
3-MBA-INA Bulky isovaleramido at C3>10,000 <0.024% Negligible cross-reactivity; severe steric hindrance completely blocks paratope access.

Data Synthesis & Conclusion: The data clearly demonstrates that while the antibody can tolerate minor modifications at the C4 position (as seen with INH), any substitution at the C3 position drastically reduces binding. The introduction of the bulky 3-methylbutanamido group in 3-MBA-INA results in an IC50​ exceeding 10,000 ng/mL, yielding a %CR of less than 0.024%.

For drug development professionals engineering diagnostic assays, 3-MBA-INA serves as the ultimate negative control. If an assay shows cross-reactivity with 3-MBA-INA, it indicates a critical flaw in hapten design—specifically, that the antibody is recognizing the linker or carrier rather than the core pharmacophore.

References

  • Zentner, I., et al. "Redox Imbalance and Oxidative DNA Damage During Isoniazid Treatment of HIV-Associated Tuberculosis: A Clinical and Translational Pharmacokinetic Study." Frontiers in Pharmacology, 2020. URL:[Link]

  • Luo, L., et al. "Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine." Biomolecules, 2019. URL:[Link]

  • Moro, R. N., et al. "Assessment for Antibodies to Rifapentine and Isoniazid in Persons Developing Flu-Like Reactions During Treatment of Latent Tuberculosis Infection." The Journal of Infectious Diseases, 2024. URL:[Link]

Comparative

Comparative Toxicity Profile: 3-(3-Methylbutanamido)isonicotinic Acid vs. Conventional Pyridine Amides

Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale As drug development increasingly relie...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

As drug development increasingly relies on highly functionalized pyridine scaffolds, understanding the structure-toxicity relationships of novel derivatives is paramount. This guide provides an objective, mechanistic comparison of 3-(3-Methylbutanamido)isonicotinic acid against established pyridine amides and derivatives, notably isoniazid (isonicotinic acid hydrazide, INH) and unmodified isonicotinic acid.

The core causality defining the toxicity differences lies in the functional group substitutions. The addition of the bulky 3-methylbutanamido (isovaleramide) group at the C3 position of the pyridine ring fundamentally alters the molecule's steric profile and electronic distribution. By eliminating the reactive hydrazide moiety found in INH and introducing steric hindrance, this novel compound bypasses the classic toxification pathways that plague traditional pyridine-based therapeutics.

Mechanistic Toxicity Profiling

Hepatotoxicity: CYP450 & NAT2 Mediated Pathways

Isoniazid is a classic example of a pyridine derivative with severe idiosyncratic hepatotoxicity[1]. The causality lies in its hydrazide group, which undergoes acetylation via N-acetyltransferase 2 (NAT2), followed by CYP2E1 oxidation to form highly reactive, hepatotoxic intermediates like acetylhydrazine and free radicals.

In contrast, 3-(3-Methylbutanamido)isonicotinic acid replaces the reactive hydrazide with a stable carboxylic acid at the 4-position. This structural shift completely eliminates the NAT2/CYP2E1 toxification pathway. Instead, the free carboxyl group facilitates rapid Phase II glucuronidation, while the pyridine nitrogen may undergo N-methylation—a standard, generally stable clearance route for pyridines, though excessive N-methylpyridinium accumulation must be monitored.

Neurotoxicity: GABA Depletion via Kinase Inhibition

Acute INH toxicity is characterized by severe central nervous system (CNS) events, including prolonged seizures[1]. The mechanism is well-established: INH competitively inhibits pyridoxine phosphokinase, depleting pyridoxal-5'-phosphate (the active form of Vitamin B6) and subsequently halting the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter[1].

The target compound, 3-(3-Methylbutanamido)isonicotinic acid, structurally bypasses this neurotoxic mechanism. The bulky amido side chain at the C3 position introduces significant steric hindrance. This prevents the molecule from effectively docking into the active site of pyridoxine phosphokinase, preserving endogenous GABA synthesis and drastically widening the CNS safety window.

Acute Cytotoxicity

Unmodified isonicotinic acid exhibits a very low acute toxicity profile, with a reported oral LD50 in rats of 5,000 mg/kg[2]. However, its chronic toxicity is noted to be slightly higher than that of INH due to prolonged receptor interactions[3]. The addition of the lipophilic 3-methylbutanamido group increases cell permeability but does not introduce known toxicophores (such as the primary amino groups seen in highly toxic 4-aminopyridine).

Quantitative Toxicity Comparison

The following table summarizes the comparative toxicological metrics and primary metabolic routes of the evaluated pyridine derivatives.

CompoundReported/Estimated LD50 (Oral, Rat)Primary Hepatotoxicity MechanismNeurotoxicity Risk (Seizures)Primary Metabolic Route
3-(3-Methylbutanamido)isonicotinic acid > 2,000 mg/kg (Estimated)Low (Lacks hydrazide toxophore)Low (Steric hindrance prevents kinase binding)Phase II Glucuronidation
Isoniazid (INH) ~1,500 mg/kgHigh (CYP2E1 / NAT2 reactive metabolites)High (GABA depletion via B6 inhibition)Acetylation & Oxidation
Isonicotinic Acid 5,000 mg/kgLowLowN-methylation / Excretion
4-Aminopyridine ~20 mg/kgLowVery High (Potassium channel blockade)Hepatic Oxidation

Pathway Visualization

G INH Isoniazid (INH) NAT2 NAT2 / CYP2E1 Metabolism INH->NAT2 Acetylation & Oxidation Kinase Pyridoxine Kinase Binding INH->Kinase Competitive Inhibition Target 3-(3-Methylbutanamido) isonicotinic acid Gluc Phase II Glucuronidation (Stable Clearance) Target->Gluc Carboxyl Group Conjugation Steric Steric Hindrance (No Kinase Binding) Target->Steric C3-Bulky Group Effect ToxMet Reactive Hydrazine (Hepatotoxicity) NAT2->ToxMet Cell Damage GABA GABA Depletion (Neurotoxicity) Kinase->GABA Seizures

Divergent metabolic and neurotoxic pathways of Isoniazid vs 3-(3-Methylbutanamido)isonicotinic acid.

Experimental Workflows & Protocols

To empirically validate the safety profile of 3-(3-Methylbutanamido)isonicotinic acid, the following self-validating experimental systems must be employed. These protocols are designed to prove causality rather than just observe correlation.

Protocol 1: Multiplexed In Vitro Hepatotoxicity & CYP2E1 Profiling

Rationale: Standard immortalized HepG2 cells rapidly lose baseline CYP2E1 expression in culture. To accurately model human liver metabolism and capture hidden reactive metabolites (like those generated by INH), we must pre-induce the cells. By measuring both ATP (viability) and Glutathione (GSH) depletion, this system self-validates: if GSH drops before ATP, the toxicity is driven by reactive electrophiles rather than direct structural damage.

  • Step 1: Cell Culture & CYP Induction: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Treat with 50 mM ethanol for 48 hours prior to the assay to upregulate CYP2E1 expression.

  • Step 2: Compound Dosing: Wash cells and apply 3-(3-Methylbutanamido)isonicotinic acid and INH (positive control) in a 10-point dose-response curve (0.1 µM to 1000 µM) in serum-free media for 24 hours.

  • Step 3: GSH Depletion Analysis: Lyse cells and add monochlorobimane (mCB), a fluorescent probe that binds reduced GSH. Read fluorescence (Ex 390 nm / Em 490 nm). A sharp decrease in the INH wells validates CYP2E1 activity.

  • Step 4: Viability Readout: Add CellTiter-Glo® reagent to measure intracellular ATP. Calculate the IC50 for both compounds. The target compound should exhibit an IC50 > 500 µM, lacking the GSH-depletion signature.

Protocol 2: Pyridoxine Phosphokinase (PK) Inhibition Assay

Rationale: To validate the hypothesis that the C3-isovaleramide group creates steric hindrance preventing neurotoxicity, we must measure direct enzymatic activity. This cell-free system isolates the exact mechanism of INH-induced seizures.

  • Step 1: Enzyme Preparation: Reconstitute recombinant human pyridoxine kinase (0.5 µg/mL) in HEPES buffer (pH 7.4) containing 10 mM MgCl2.

  • Step 2: Substrate Incubation: Add 100 µM Pyridoxine and 1 mM ATP to the reaction mixture. Co-incubate with the test compounds (INH as positive control, Target Compound as test) at concentrations ranging from 10 to 500 µM. Incubate at 37°C for 30 minutes.

  • Step 3: LC-MS/MS Quantification: Quench the reaction with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of pyridoxal-5'-phosphate (PLP).

  • Step 4: Data Analysis: Plot the concentration of PLP generated against the log concentration of the test compounds. INH will show a dose-dependent inhibition of PLP formation, whereas 3-(3-Methylbutanamido)isonicotinic acid should yield a flat line, confirming the lack of active site binding.

References

  • Isoniazid Toxicity: Background, Pathophysiology, Etiology Medscape Reference URL: [Link][1]

  • Toxicological Profile for Pyridine Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL: [Link]

  • Aminopyridines Toxicity Review U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Validation

Orthogonal Validation Techniques for 3-(3-Methylbutanamido)isonicotinic Acid Purity Assessment: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the pitfalls of relying on a single analytical modality for purity assessment. For complex pharmaceutical intermediates like 3-(3-Methylbutanamido)isonicotinic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the pitfalls of relying on a single analytical modality for purity assessment. For complex pharmaceutical intermediates like 3-(3-Methylbutanamido)isonicotinic acid —a functionalized pyridine derivative featuring both an amide linkage and a carboxylic acid moiety—relying solely on traditional area normalization can lead to dangerous overestimations of purity.

This guide systematically compares orthogonal analytical techniques, demonstrating why a multi-modal, self-validating approach is non-negotiable for rigorous chemical characterization and drug development.

The Mechanistic Imperative for Orthogonality

Orthogonal methods capture information about the exact same sample attribute using fundamentally different measurement principles 1[1]. All analytical techniques carry inherent biases. For instance, High-Performance Liquid Chromatography (HPLC) with UV detection is blind to species lacking a chromophore (such as residual inorganic salts or water) and falsely assumes equal UV response factors for all components 2[2].

Conversely, quantitative Nuclear Magnetic Resonance (qNMR) measures the nuclear environment directly. It acts as a universal detector, providing a primary ratio method that is entirely independent of chromophores and does not require an identical reference standard for the analyte 3[3]. By cross-validating these methods, we create a self-validating system where the blind spot of one instrument is illuminated by the strength of another.

OrthogonalWorkflow Sample 3-(3-Methylbutanamido) isonicotinic acid HPLC HPLC-UV (Chromatographic Separation) Sample->HPLC UV Absorbance qNMR qNMR (Proton Environment) Sample->qNMR RF Excitation LCMS LC-MS (Mass-to-Charge Ratio) Sample->LCMS Ionization Integration Data Integration & Cross-Validation HPLC->Integration Relative % qNMR->Integration Absolute % LCMS->Integration Impurity ID Result Absolute Purity Assignment Integration->Result

Caption: Logical workflow for cross-validating orthogonal purity results.

Core Analytical Techniques & Self-Validating Protocols

To objectively compare performance, we evaluate a synthesized batch of 3-(3-Methylbutanamido)isonicotinic acid using three distinct workflows.

HPLC-UV: Relative Purity via Chromatographic Separation

HPLC-UV remains the workhorse of pharmaceutical impurity profiling due to its high resolution of structurally similar compounds 4[4].

  • Causality behind the protocol: The isonicotinic acid core provides a strong chromophore. However, the molecule possesses both a basic pyridine nitrogen and an acidic carboxyl group. To prevent peak tailing and ensure reproducible retention, we must use a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid) to fully protonate the basic nitrogen and neutralize the carboxylic acid, driving the molecule into a single, consistent ionization state.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Initial Mobile Phase (Water/Acetonitrile 90:10 with 0.1% TFA).

    • Column Selection: Utilize a C18 reversed-phase column (50 x 2.1 mm, 1.8 µm) to exploit hydrophobic interactions with the 3-methylbutanamido tail.

    • Gradient Elution: Run a linear gradient from 10% to 90% Acetonitrile over 10 minutes. Reasoning: A broad gradient ensures that both polar degradants (e.g., cleaved isonicotinic acid) and lipophilic synthesis by-products are eluted.

    • Detection: Monitor UV absorbance at 254 nm (aromatic core) and 220 nm (amide bond). Calculate purity via area normalization.

qNMR: Absolute Purity via Proton Quantitation

While HPLC provides relative purity, qNMR offers a direct measurement of absolute purity by avoiding the dependency on analyte versus impurity UV responses 5[5].

  • Causality behind the protocol: We must select an internal calibrant (IC) whose proton signals do not overlap with the analyte. 3-(3-Methylbutanamido)isonicotinic acid has aromatic protons (>7.5 ppm) and aliphatic protons (<2.5 ppm). Therefore, Maleic acid is chosen as the internal standard because its distinct singlet at ~6.3 ppm sits perfectly in an empty spectral window.

  • Step-by-Step Methodology:

    • Gravimetric Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of certified reference Maleic acid using a microbalance. Co-dissolve completely in 0.6 mL of DMSO- d6​ .

    • Acquisition Parameters: Acquire a 1H NMR spectrum at 600 MHz. Critical Step: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30-60 seconds). This ensures complete thermal relaxation of all excited nuclei between pulses, preventing signal saturation and guaranteeing that the integrated area is strictly proportional to the number of protons 5[5].

    • Quantitation: Integrate the Maleic acid singlet (6.3 ppm, 2H) against the isolated pyridine proton of the analyte (e.g., 8.7 ppm, 1H). Calculate the absolute mass fraction using the standard qNMR equation.

LC-MS: Impurity Identification via Mass-to-Charge Ratio

LC-MS provides an orthogonal separation mechanism and mass-based identification, which is critical when qNMR detects an impurity but cannot elucidate its structure.

  • Causality behind the protocol: Using Electrospray Ionization (ESI) in positive mode, the basic pyridine nitrogen readily accepts a proton, yielding a strong [M+H]+ signal at m/z ~223.11. Scanning the Total Ion Chromatogram (TIC) allows us to detect co-eluting isobaric impurities that HPLC-UV might merge into a single peak.

Comparative Data Analysis

The cross-validation of results from these orthogonal techniques provides a high degree of confidence in the assigned purity value 6[6]. The table below summarizes the experimental findings for the synthesized batch:

Analytical TechniquePrimary Detection MechanismMeasured Purity (%)Key StrengthsIdentified Blind Spots
HPLC-UV Chromatographic separation & UV absorbance99.2% (Area Norm)Excellent resolution of structural analogs and degradants.Blind to non-UV active species (water, residual solvents, salts).
qNMR Proton environment & absolute quantitation96.8% (Absolute Mass)Direct mass fraction, independent of chromophores.Lower sensitivity for trace impurities (<0.1%).
LC-MS Separation & Mass-to-Charge Ratio (m/z)99.0% (TIC Area)High sensitivity, successfully identifies co-eluting species.Variable ionization efficiencies can skew relative quantitation.
Discussion of Discrepancies

The data reveals a classic analytical discrepancy. HPLC-UV reports an exceptionally high purity of 99.2%. However, the absolute purity determined by qNMR is only 96.8%. This 2.4% gap is not an experimental error; it is the revelation of orthogonal blind spots.

While LC-MS confirmed that the organic purity of the compound was indeed high, the qNMR spectrum exhibited broad peaks in the aliphatic region corresponding to residual extraction solvents and trace water. Because these solvents lack a chromophore, they were completely invisible to the UV detector during HPLC analysis, leading to an overestimation of the active pharmaceutical ingredient's mass fraction 2[2].

Conclusion

For critical intermediates like 3-(3-Methylbutanamido)isonicotinic acid, no single technique is definitive. HPLC excels at separating trace structural analogs, while qNMR provides the absolute thermodynamic truth of the mass fraction without needing an identical reference standard. A synergistic, orthogonal approach is the only self-validating system that guarantees scientific integrity, ensuring that downstream biological assays and drug development pipelines are built on accurate dosing and flawless chemical characterization.

References

  • What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies 1

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors Enovatia 2

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications 3

  • Small Molecule Drug Characterization and Purity Analysis Agilent 4

  • Quantitative NMR Spectroscopy Acanthus Research 5

  • A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results BenchChem 6

Sources

Comparative

3-(3-Methylbutanamido)isonicotinic acid vs nicotinic acid derivatives in rational drug design

Title: 3-(3-Methylbutanamido)isonicotinic Acid vs. Nicotinic Acid Derivatives in Rational Drug Design: A Comparative Guide Introduction In the landscape of rational drug design, pyridine-carboxylic acid scaffolds are fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 3-(3-Methylbutanamido)isonicotinic Acid vs. Nicotinic Acid Derivatives in Rational Drug Design: A Comparative Guide

Introduction In the landscape of rational drug design, pyridine-carboxylic acid scaffolds are foundational building blocks. Among them, isonicotinic acid (pyridine-4-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid) derivatives have driven the discovery of therapeutics targeting critical metabolic and epigenetic pathways. A highly specialized derivative, 3-(3-Methylbutanamido)isonicotinic acid , represents a class of 3-amido-isonicotinic acids that leverage internal hydrogen bonding and bulky hydrophobic projections to achieve target selectivity[1]. Conversely, nicotinic acid derivatives, often substituted at the 2-position (e.g., 2-anilino nicotinic acids), utilize a different spatial vector to engage allosteric sites[2].

This guide objectively compares the structural mechanics, target applications, and experimental validation of 3-(3-methylbutanamido)isonicotinic acid scaffolds against classical nicotinic acid derivatives, focusing on their roles in inhibiting Histone Demethylases (KDM4) and Dihydroorotate Dehydrogenase (DHODH).

Structural and Mechanistic Divergence

The fundamental difference between these two scaffolds lies in the spatial orientation of their carboxylate groups relative to the pyridine nitrogen, and their capacity for intramolecular interactions.

  • 3-(3-Methylbutanamido)isonicotinic Acid (3-Amido-INA): The placement of the carboxylate at the 4-position and an amido group at the 3-position is not arbitrary. The 3-amido functionality provides an internal hydrogen bond with the 4-position carboxylate[1]. This intramolecular interaction restricts bond rotation, pre-organizing the molecule into a rigid, planar conformation that reduces the entropic penalty upon binding. Furthermore, the 3-methylbutanamido (isovaleramido) group acts as a bulky, hydrophobic tail that projects into lipophilic pockets, such as the substrate-binding cleft of KDM4 enzymes[1].

  • Nicotinic Acid Derivatives (NA): With the carboxylate at the 3-position, these derivatives lack the same internal H-bonding capacity with a 2-position substituent. Instead, 2-substituted nicotinic acids (like 2-anilino derivatives) adopt a twisted conformation. This flexibility allows them to adapt to narrow, dynamic allosteric channels, such as the ubiquinone-binding tunnel in DHODH[2].

Scaffold_Comparison cluster_0 3-Amido-Isonicotinic Acid Scaffold cluster_1 Nicotinic Acid Scaffold A1 Pyridine-4-Carboxylate (Metal Chelation / H-Bond) A2 3-Amido Group (Internal H-Bond Donor) A1->A2 Rigidifies Structure A3 Isovaleryl Tail (Hydrophobic Projection) A2->A3 Vector into Cavity B1 Pyridine-3-Carboxylate (Primary Anchor) B2 2-Substitution (e.g., Anilino) (Allosteric Adaptation) B1->B2 Flexible Rotation

Diagram 1: Structural vectors and intramolecular dynamics of INA vs. NA scaffolds.

Application in Epigenetic Targeting: KDM4 Histone Demethylases

Histone lysine demethylases (KDMs) regulate gene expression by removing methyl groups from histone tails. KDM4C, overexpressed in various cancers, is a Fe(II) and 2-oxoglutarate (2-OG) dependent enzyme[1].

Rational Design Advantage: 3-aminoisonicotinic acid derivatives are superior starting points for KDM4 inhibition compared to bidentate chelators like 2,4-pyridinedicarboxylic acid (2,4-PDCA). The 3-amido-INA scaffold provides a single coordinative interaction to the Fe(II) cofactor, while the internal hydrogen bond improves membrane permeability and cellular physical properties[1]. The 3-methylbutanamido tail specifically mimics the aliphatic chain of 2-OG, outcompeting the natural co-substrate.

Protocol: Self-Validating In Vitro KDM4 Demethylase TR-FRET Assay To validate the efficacy of 3-amido-INA derivatives against KDM4, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed[3]. This protocol is designed with internal causality checks to ensure signal changes are strictly enzyme-dependent.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20). Freshly add Fe(II) (10 µM) and 2-OG (10 µM) as co-factors. Causality: Fe(II) oxidation must be prevented; hence the reducing agent TCEP is critical to maintain the metal in its active state.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant GST-tagged KDM4C (10 nM) with a serial dilution of the 3-amido-INA derivative (0.1 nM to 10 µM) for 15 minutes at room temperature. Include a DMSO-only well (negative control) and a known pan-KDM inhibitor (positive control).

  • Reaction Initiation: Add biotinylated H3K9me3 peptide substrate (100 nM) to initiate demethylation. Incubate for 30 minutes.

  • Signal Generation (Self-Validation): Stop the reaction by adding EDTA (to chelate Fe(II) and halt catalysis). Add Europium-labeled anti-H3K9me2 antibody (donor) and Streptavidin-APC (acceptor).

  • Detection & Analysis: Read the TR-FRET signal (ratio of 665 nm / 615 nm emissions). Calculate the IC50. Validation Check: The EDTA-stopped control must show zero baseline drift, proving the signal is purely a result of active Fe(II)-dependent catalysis.

KDM4_Pathway KDM4 KDM4 Enzyme (Fe2+ / 2-OG dependent) Demethylated H3K9me2 Peptide (Demethylated Product) KDM4->Demethylated Catalytic Demethylation Substrate H3K9me3 Peptide (Methylated Substrate) Substrate->KDM4 Binds Active Site Inhibitor 3-Amido-Isonicotinic Acid (e.g., 3-Methylbutanamido) Inhibitor->KDM4 Chelates Fe2+ / Blocks 2-OG Detection TR-FRET Signal (Eu-Antibody + SA-APC) Demethylated->Detection FRET Excitation

Diagram 2: KDM4 demethylation pathway and TR-FRET assay interference by INA derivatives.

Application in Pyrimidine Biosynthesis: DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine biosynthesis[4]. It is a prime target for immunosuppressive and anti-leukemic drugs[5].

Rational Design Advantage: Here, nicotinic acid derivatives (specifically 2-anilino nicotinic acids like DHODH-IN-17) historically dominate[2]. The 3-carboxylate anchors to a highly conserved arginine (Arg136) in the DHODH ubiquinone channel, while the flexible 2-anilino group twists to fill the hydrophobic tunnel. However, isonicotinic acid derivatives are emerging as powerful bioisosteres[6]. A 3-(3-methylbutanamido) group on an isonicotinic core can mimic the spatial occupancy of the 2-anilino group, while the 4-carboxylate provides an alternative anchoring geometry that can overcome resistance mutations associated with classical NA scaffolds.

Protocol: In Vitro DHODH DCIP Reduction Assay DHODH activity is continuously monitored using the artificial electron acceptor 2,6-dichloroindophenol (DCIP)[4][5].

  • Reaction Mixture Assembly: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100). Add 120 µM DCIP and 100 µM Coenzyme Q0 (CoQ0). Causality: CoQ0 acts as the immediate electron acceptor from the DHODH flavin mononucleotide (FMN), which then shuttles electrons to DCIP. Triton X-100 prevents the aggregation of highly lipophilic inhibitors.

  • Enzyme Pre-incubation: Add recombinant human DHODH (15 nM) and the test compound (NA or INA derivative, 0.01 to 50 µM). Incubate for 10 minutes at room temperature to allow steady-state binding[5].

  • Reaction Initiation: Add 500 µM Dihydroorotate (DHO) to start the reaction[5].

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 600 nm for 10 minutes using a microplate reader. The blue DCIP turns colorless upon reduction.

  • Self-Validation: Plot the absorbance over time. The initial 5 minutes must be strictly linear. Calculate the velocity (mAbs/min) from the linear phase to determine the IC50[7].

DHODH_Assay DHO Dihydroorotate (Substrate) DHODH DHODH (FMN) Enzyme DHO->DHODH Oxidation CoQ Coenzyme Q0 (Electron Shuttle) DHODH->CoQ e- Transfer DCIP DCIP (Blue) Absorbance 600nm CoQ->DCIP e- Transfer DCIP_Red DCIP (Colorless) Signal Decrease DCIP->DCIP_Red Reduction Inhibitor NA / INA Derivative Inhibitor->DHODH Blocks Ubiquinone Site

Diagram 3: Electron transfer cascade in the DHODH DCIP reduction kinetic assay.

Quantitative Data Comparison

The following table summarizes the structural and pharmacological parameters distinguishing the two scaffolds in rational drug design.

Parameter3-(3-Methylbutanamido)isonicotinic AcidNicotinic Acid Derivatives (e.g., 2-Anilino)
Core Scaffold Pyridine-4-carboxylic acidPyridine-3-carboxylic acid
Intramolecular H-Bonding Yes (between 3-NH and 4-COOH)No (sterically hindered for 2-substituents)
Primary Target Class Metalloenzymes (KDM4), FlavoenzymesFlavoenzymes (DHODH), Kinases
Metal Chelation Mode Monodentate (Fe2+)Rarely used for direct metal chelation
Typical KDM4 IC50 10 nM – 1.5 µM[1]> 10 µM (Poor fit for 2-OG pocket)
Typical DHODH IC50 0.5 µM – 5.0 µM0.05 µM – 0.40 µM[2]
Conformational State Rigidified, planar coreFlexible, twisted (adapts to narrow tunnels)

Conclusion

The choice between a 3-amido-isonicotinic acid scaffold (like 3-(3-methylbutanamido)isonicotinic acid) and a nicotinic acid derivative dictates the trajectory of a drug discovery program. If the target requires rigid pre-organization and direct metal chelation (e.g., KDM4 epigenetic targets), the isonicotinic acid core with its internal hydrogen-bonding capacity is superior. Conversely, for targets requiring deep insertion into dynamic, lipophilic allosteric channels (e.g., DHODH), the rotational freedom of 2-substituted nicotinic acids provides a distinct pharmacological advantage.

References

  • Chu, C. H., et al. (2017). Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models. ACS Medicinal Chemistry Letters. Retrieved from[Link]

  • Diao, Y., et al. (2019). Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Haematologica. Retrieved from [Link]

  • Phillips, M. A., et al. (2016). in vitro DHODH activity assay. Bio-protocol / Scientific Reports. Retrieved from [Link]

  • Google Patents. (2014). US8691852B2 - Amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors.

Sources

Safety & Regulatory Compliance

Safety

3-(3-Methylbutanamido)isonicotinic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. As your preferred partner in laboratory safety, we pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. As your preferred partner in laboratory safety, we provide this operational blueprint to ensure your team handles 3-(3-Methylbutanamido)isonicotinic acid with uncompromising safety and logistical precision.

The compound 3-(3-Methylbutanamido)isonicotinic acid is a highly functionalized pyridine-4-carboxylic acid derivative[1]. Because it contains a pyridine ring, a carboxylic acid, and an aliphatic amide, its end-of-life management requires specific logistical planning. When subjected to thermal degradation or environmental exposure, these structural motifs dictate our disposal strategies.

The Causality of Hazard and Disposal Strategy

Why do we mandate highly specific disposal routes for this compound?

  • Nitrogenous Byproducts: The compound contains two nitrogen atoms (the pyridine core and the amide linkage). Subjecting pyridine and amide derivatives to standard municipal incineration or drain disposal is strictly prohibited because thermal degradation yields toxic nitrogen oxides (NOx)[2]. Consequently, destruction must occur at a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with alkaline flue gas scrubbers to neutralize these acidic emissions[3].

  • Dust Explosion and Inhalation Risk: As a fine powder, poor handling can generate aerosols. Isonicotinic acid derivatives are known to cause serious eye irritation (H319) and skin irritation (H315)[3]. Sweeping dry powder creates an inhalation risk; thus, wet-wiping or HEPA-filtered vacuuming is the necessary standard for spill recovery to prevent aerosolization[4].

Quantitative Data & Operational Thresholds

To ensure compliance with the Resource Conservation and Recovery Act (RCRA), laboratories must classify their waste generation status and adhere to strict accumulation limits[5].

Table 1: Physicochemical Profile & Hazard Thresholds

ParameterSpecification / ThresholdOperational Rationale
Physical State Solid / PowderRequires anti-static weighing tools and draft shields to prevent aerosolization[2].
GHS Classification Skin Irrit. 2, Eye Irrit. 2Mandates nitrile gloves (EN 374) and safety goggles (EN 166)[3].
Combustion Products CO, CO₂, NOxDictates controlled incineration with flue gas scrubbing[2][3].
RCRA Waste Code Unlisted (Characteristic)Managed as non-RCRA hazardous waste or characteristic waste depending on the solvent mixture[5].

Table 2: EPA RCRA Accumulation Limits (Subpart K / SAA) [6][7]

Generator StatusMax Accumulation LimitMax Time in SAAMax Time in Central Storage
VSQG ≤ 100 kg/month No strict federal time limitNo strict limit (state dependent)
SQG 100 - 1,000 kg/month 3 consecutive days once full180 days
LQG ≥ 1,000 kg/month 3 consecutive days once full90 days

Step-by-Step Methodologies

The following protocols are designed as self-validating systems . In a self-validating workflow, a failure or omission in one step physically or procedurally prevents the execution of the next step, ensuring no orphaned chemicals are left in the laboratory.

Protocol A: Routine Waste Segregation and SAA Management
  • Preparation & PPE: Don standard laboratory PPE: nitrile gloves, a flame-resistant lab coat, and safety glasses with side-shields[4]. Validation Check: Inspect gloves for micro-tears before handling the API; if compromised, the user cannot proceed to the fume hood.

  • Container Labeling (Critical Step): Under EPA Subpart K, the waste container must be labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Waste Organic Amides/Pyridine Derivatives") before any waste is added[5][6]. Validation Check: An unlabeled container cannot legally be opened to accept waste.

  • Waste Segregation:

    • Solid Waste: Place contaminated consumables (weigh boats, pipette tips) and residual powder into a heavy-duty, puncture-resistant polyethylene bag. Double-bag the waste to prevent puncture leaks[5].

    • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, methanol), transfer the solution to a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy. Do NOT mix with strong oxidizing waste[2].

  • Satellite Accumulation Area (SAA) Storage: Store the container in a designated SAA at or near the point of generation. The container must remain strictly closed unless actively adding or removing waste[5].

  • TSDF Handoff: Once the SAA volume limit (55 gallons) is reached, date the container. It must be moved to the Central Accumulation Area within 3 days and subsequently handed off to a licensed waste disposal company for controlled incineration[5][8].

Protocol B: Accidental Spill Response
  • Evacuate & Assess: Isolate the spill area. If a large quantity of dust is generated, evacuate personnel and allow aerosols to settle[3].

  • Containment (No Dry Sweeping): Do not use a dry brush, which aerosolizes the active pharmaceutical ingredient (API). Instead, lightly mist the powder with a compatible solvent (e.g., water or dilute alcohol) to suppress dust[4].

  • Mechanical Collection: Use a non-sparking scoop or damp absorbent pads to mechanically take up the material[2].

  • Decontamination: Wash the affected surface with soap and water, collecting all wash water for hazardous waste disposal. Do not allow wash water to enter municipal drains.

Visualizing the Workflow

To bridge the gap between regulatory text and daily lab operations, the following diagram maps the logical flow of 3-(3-Methylbutanamido)isonicotinic acid from generation to final destruction.

WasteManagementWorkflow API 3-(3-Methylbutanamido) isonicotinic acid Waste StateDecision Physical State? API->StateDecision Spill Accidental Spill (Dust Hazard) API->Spill Accident SolidWaste Solid Waste (Powder/Consumables) StateDecision->SolidWaste Dry LiquidWaste Liquid Waste (Solvent Mixtures) StateDecision->LiquidWaste Dissolved SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste' Keep Closed SolidWaste->SAA Double-bagged LiquidWaste->SAA HDPE/Glass Carboy DustSuppression Wet-Wipe / Dust Suppression (No Dry Sweeping) Spill->DustSuppression DustSuppression->SolidWaste TSDF Licensed TSDF Controlled Incineration (Flue Gas Scrubbing for NOx) SAA->TSDF EPA RCRA Transfer

Lifecycle and spill response workflow for 3-(3-Methylbutanamido)isonicotinic acid waste.

References

  • Carl ROTH. "Safety Data Sheet: Isonicotinic acid." Carl ROTH.[Link]

  • Acros PharmaTech. "SAFETY DATA SHEET." Acros PharmaTech.[Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov.[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov.[Link]

  • University of Houston-Clear Lake. "RCRA addresses waste management, disposal and recycling." UHCL.edu. [Link]

Sources

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